molecular formula C4H10NO6P B555207 O-Phospho-DL-threonine CAS No. 1114-81-4

O-Phospho-DL-threonine

货号: B555207
CAS 编号: 1114-81-4
分子量: 199.10 g/mol
InChI 键: USRGIUJOYOXOQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Phospho-L-threonine is a critical phosphorylated amino acid derivative that serves as an essential molecular tool for investigating protein phosphorylation, a fundamental regulatory mechanism in eukaryotic cells. This compound is indispensable in the field of genetic code expansion, where it enables the biosynthetic incorporation of phosphothreonine into recombinant proteins at specified sites. This methodology accelerates the functional analysis of threonine phosphorylation, facilitating phosphoprotein structure determination and the synthetic activation of protein kinases to dissect signal transduction pathways . The presence of the phosphate group on the threonine residue creates a unique spatial arrangement and polarity that markedly changes the molecule's ability to form hydrogen bonds, which can directly influence protein conformation and interaction with ligands . In biochemical research, O-Phospho-L-threonine acts as a key substrate for characterizing phosphatase and kinase activity, helping to elucidate the intricate dynamics of reversible phosphorylation-dephosphorylation cycles that orchestrate a wide range of biological functions, from energy metabolism and cell cycle progression to apoptosis . Its role extends to the study of specific protein-protein interactions, where it can function as a recognition site within complex cellular signaling networks.

属性

IUPAC Name

2-amino-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGIUJOYOXOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912145
Record name O-Phosphonothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-80-9, 1114-81-4
Record name DL-Threonine dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Phosphonothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threonine dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the essential amino acid threonine. This document provides a comprehensive technical overview of its chemical properties, biological significance, and applications in research. It details experimental protocols for its use and summarizes key quantitative data. Furthermore, this guide illustrates its role in metabolic and signaling pathways through detailed diagrams, offering a valuable resource for professionals in the fields of biochemistry, cell biology, and drug discovery.

Chemical and Physical Properties

This compound is a white, powdered amino acid derivative. It is a racemic mixture of O-Phospho-D-threonine and O-Phospho-L-threonine. The L-isomer is a metabolite found in various organisms, including Escherichia coli.[1] Key quantitative data for this compound and its L-isomer are summarized in the tables below.

Table 1: General Properties
PropertyValueReference
Chemical Formula C₄H₁₀NO₆P[2]
Molecular Weight 199.10 g/mol [2]
Appearance White to off-white powder[2][3]
Storage Temperature -20°C[2]
CAS Number 27530-80-9[2]
Table 2: Solubility Data
SolventSolubilityReference
Water 5.83 mg/mL (29.28 mM) (for L-isomer, with ultrasonic and warming to 60°C)[3]
PBS (pH 7.2) 1 mg/mL (for L-isomer)[4]
Table 3: Acid Dissociation Constants (pKa)
pKa ValueDescription
~1.2 - 2.6 Carboxyl group
~6.2 Second proton of the phosphate (B84403) group
~9.5 - 10.4 Amino group

Biological Significance and Applications

O-Phospho-L-threonine is a naturally occurring metabolite involved in the biosynthesis of coenzyme B12 in some bacteria.[5] In this pathway, L-threonine is phosphorylated by the enzyme L-threonine kinase.[5]

In a broader biological context, the phosphorylation of threonine residues within proteins is a critical post-translational modification that regulates a vast array of cellular processes.[6] This reversible modification, catalyzed by protein kinases and reversed by protein phosphatases, plays a central role in signal transduction, cell cycle control, and apoptosis.[6][7] this compound, particularly its L-isomer, serves as a valuable tool for researchers studying these processes. Its primary application is as a substrate for in vitro phosphatase assays to characterize the activity and specificity of various serine/threonine phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][8]

Experimental Protocols

Chemical Synthesis of this compound

While enzymatic methods for the biosynthesis of O-Phospho-L-threonine have been described, a common chemical synthesis approach for phosphopeptides can be adapted for the synthesis of the free amino acid.[5][9] This typically involves the protection of the amino and carboxyl groups of threonine, followed by phosphorylation of the hydroxyl group and subsequent deprotection.

A representative, though not specific, multi-step chemical synthesis could involve:

  • Protection of the Amino Group: The amino group of DL-threonine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Protection of the Carboxyl Group: The carboxyl group is then protected, often as a benzyl (B1604629) ester.

  • Phosphorylation: The hydroxyl group of the protected threonine is phosphorylated using a phosphorylating agent like dibenzyl phosphite.

  • Deprotection: The protecting groups are removed. The benzyl groups on the phosphate and the carboxyl group can be removed by catalytic hydrogenation, and the Boc group is removed under acidic conditions.

  • Purification: The final product is purified, typically by ion-exchange chromatography.

Serine/Threonine Phosphatase Activity Assay

This protocol describes a general method for measuring the activity of a serine/threonine phosphatase using this compound as a substrate. The assay is based on the colorimetric detection of the inorganic phosphate released upon dephosphorylation.[10]

Materials:

  • Purified serine/threonine phosphatase (e.g., PP1 or PP2A)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

  • Malachite Green Reagent

  • Phosphate Standard Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard Solution in the Assay Buffer.

  • Prepare the Phosphatase Reaction: In the wells of a 96-well plate, add the Assay Buffer, the purified phosphatase at the desired concentration, and initiate the reaction by adding this compound to a final concentration in the range of its Km (if known) or at a saturating concentration. Include a negative control with no enzyme.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.

  • Measure Absorbance: After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate Phosphatase Activity: Determine the amount of phosphate released by comparing the absorbance of the samples to the phosphate standard curve. Express the phosphatase activity in units such as pmol of phosphate released per minute per mg of enzyme.

Visualizations

Signaling Pathway: Protein Threonine Phosphorylation and Dephosphorylation

protein_threonine_phosphorylation ATP ATP Kinase Protein Kinase ATP->Kinase ADP ADP Protein_Thr Protein-Threonine Protein_Thr->Kinase Protein_pThr Protein-Phospho-Threonine Phosphatase Protein Phosphatase Protein_pThr->Phosphatase Kinase->ADP Kinase->Protein_pThr Phosphatase->Protein_Thr Pi Pi Phosphatase->Pi H2O H₂O H2O->Phosphatase

Caption: Reversible phosphorylation of protein threonine residues.

Experimental Workflow: Phosphatase Activity Assay

phosphatase_assay_workflow start Start prepare_reagents Prepare Reagents (Phosphatase, Substrate, Buffer) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction incubate Incubate at 37°C setup_reaction->incubate add_malachite Add Malachite Green Reagent to Stop Reaction incubate->add_malachite measure_absorbance Measure Absorbance (620-650 nm) add_malachite->measure_absorbance analyze_data Analyze Data (Calculate Phosphate Released) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a colorimetric phosphatase activity assay.

Logical Relationship: Biosynthesis of O-Phospho-L-threonine

biosynthesis_pathway L_Threonine L-Threonine Threonine_Kinase L-Threonine Kinase L_Threonine->Threonine_Kinase ATP ATP ATP->Threonine_Kinase O_Phospho_L_Threonine O-Phospho-L-threonine Threonine_Kinase->O_Phospho_L_Threonine ADP ADP Threonine_Kinase->ADP

Caption: Enzymatic synthesis of O-Phospho-L-threonine from L-threonine.

References

O-Phospho-DL-threonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine. As a racemic mixture, it contains both O-Phospho-L-threonine and O-Phospho-D-threonine. The L-isomer, O-Phospho-L-threonine, is a crucial component in cellular biology, representing one of the key amino acids that undergo reversible phosphorylation. This post-translational modification (PTM) acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₄H₁₀NO₆P[][5]
Molecular Weight 199.10 g/mol [5][6]
CAS Number 27530-80-9[][5]
Appearance White to off-white powder/solid[5][7]
Purity ≥97.0% (TLC)[5]
IUPAC Name 2-amino-3-phosphonooxybutanoic acid[]
Synonyms DL-O-Phosphothreonine, DL-2-Amino-3-hydroxybutanoic acid 3-phosphate[][5]
Storage Temperature -20°C[5][8]
InChI Key USRGIUJOYOXOQJ-UHFFFAOYSA-N[][5]
SMILES CC(OP(O)(O)=O)C(N)C(O)=O[5]

Detailed Physicochemical Characteristics

Structure and Conformation

This compound is an alpha-amino acid with a phosphate (B84403) group esterified to the hydroxyl group of the threonine side chain. In the solid state, the molecule exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).[9][10] This zwitterionic character persists in aqueous solutions across a wide pH range. The molecule's conformation is influenced by extensive hydrogen bonding networks, involving the phosphate, carboxyl, and amino groups.[9][10]

Solubility

The solubility of phosphorylated amino acids is critical for the preparation of stock solutions and assay buffers.

SolventSolubility DataSource(s)
H₂O 5.83 mg/mL (for L-isomer; requires ultrasonic and warming to 60°C)[7]
PBS (pH 7.2) 1 mg/mL (for L-isomer)[8]

Note: Solubility can be pH-dependent due to the multiple ionizable groups.

Acidity and pKa Values
Ionizable GroupApproximate pKaSource(s)
Phosphate (pKa1) 1.21[11]
α-Carboxyl ~2.1[12]
Phosphate (pKa2) ~5.5 - 6.0[13]
α-Amino ~9.1 - 9.5[11][12]

At physiological pH (~7.4), the carboxyl group and the phosphate group are deprotonated (carrying negative charges), while the amino group is protonated (carrying a positive charge), resulting in a net negative charge.

Stability

This compound is stable when stored as a solid at -20°C.[5][8] The L-isomer is reported to be stable for at least 4 years under these conditions.[8] In solution, stability can be affected by pH and temperature. The phosphate ester bond is susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. For long-term storage of solutions, it is recommended to aliquot and store at -80°C.[7]

Biological Significance and Signaling Pathways

While this compound is a synthetic compound, its L-isomer is a cornerstone of cellular regulation. Protein phosphorylation is a reversible process controlled by protein kinases (which add phosphate groups) and protein phosphatases (which remove them).[2] This dynamic interplay modulates protein function, localization, and interaction with other molecules.

Threonine phosphorylation, in particular, is recognized by specific protein domains, such as forkhead-associated (FHA) domains, which are critical for propagating signals in pathways like the DNA damage response.[2]

Kinase_Phosphatase_Cycle Protein_Thr Protein (Threonine) Protein_pThr Phosphorylated Protein (pThreonine) [Active/Inactive] Protein_Thr->Protein_pThr Phosphorylation Protein_pThr->Protein_Thr Dephosphorylation Kinase Protein Kinase ADP ADP Kinase->ADP Phosphatase Protein Phosphatase Pi Pi Phosphatase->Pi ATP ATP ATP->Kinase

Caption: General mechanism of reversible protein threonine phosphorylation.

Experimental Protocols and Methodologies

General Handling and Storage
  • Solid Form: Store the compound desiccated at -20°C.[5]

  • Solutions: For long-term storage, prepare aliquots of stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[7] When using water as a solvent for cell-based assays, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.[7]

Preparation of Stock Solutions

This protocol is based on solubility data for the L-isomer, which should be a reliable guide for the DL-mixture.

  • Objective: To prepare a 10 mM stock solution of this compound.

  • Materials:

    • This compound (MW: 199.10 g/mol )

    • High-purity water or appropriate buffer (e.g., PBS)

    • Vortex mixer

    • Ultrasonic bath and water bath/heater

    • Sterile microcentrifuge tubes

  • Procedure: a. Weigh out 1.99 mg of this compound. b. Add the solid to a sterile tube. c. Add 1 mL of high-purity water to yield a 10 mM solution. d. Vortex thoroughly. e. To aid dissolution, use an ultrasonic bath and gently warm the solution up to 60°C until all solid is dissolved.[7] f. Allow the solution to cool to room temperature. g. Aliquot into smaller volumes for storage at -80°C.[7]

Analytical Workflow: Identification and Quantification

The analysis of phosphothreonine, often within a complex biological sample, typically involves separation followed by sensitive detection. A common workflow includes liquid chromatography coupled with mass spectrometry (LC-MS).

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis Protein_Extraction Protein Extraction (from cells/tissue) Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2, Fe-NTA) Digestion->Enrichment LC Liquid Chromatography (LC) (Separation) Enrichment->LC Injection MS Mass Spectrometry (MS) (Detection) LC->MS MSMS Tandem MS (MS/MS) (Sequencing & PTM site) MS->MSMS Data_Analysis Data Analysis (Identify pThr sites) MSMS->Data_Analysis Spectral Data

Caption: General workflow for phosphoproteomic analysis of threonine phosphorylation.
Application in Biochemical Assays

This compound can serve as a standard in various biochemical assays. For instance, in High-Performance Liquid Chromatography (HPLC), it can be used to create a standard curve for the quantification of free phosphothreonine. In kinase assays, while a peptide or protein is the true substrate, free phosphothreonine can be used as a reference compound or a competitive inhibitor in certain assay formats.

Kinase_Assay_Concept Reactants Substrate (Peptide-Thr) Kinase ATP Reaction Incubation (e.g., 30°C, 30 min) Reactants->Reaction Products Product (Peptide-pThr) ADP Reaction->Products Detection Detection (e.g., LC-MS, Radioactivity, Antibody) Products->Detection

Caption: Conceptual workflow for an in vitro protein kinase assay.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin irritation.[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H315 (Causes skin irritation)[5]

  • Personal Protective Equipment (PPE): It is recommended to use eye shields, gloves, and an appropriate dust mask (e.g., N95) when handling the solid powder.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the chemical.

References

Elucidating the Structure of O-Phospho-DL-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical techniques and experimental methodologies employed in the structural elucidation of O-Phospho-DL-threonine. This phosphorylated amino acid plays a crucial role in various biological processes, and a thorough understanding of its structure is paramount for research in cell signaling, protein function, and drug discovery.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques are fundamental to determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural information. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy of this compound

A typical experimental workflow for the NMR analysis of this compound is outlined below.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve this compound in D2O (e.g., 100 mM) reference Add internal standard (e.g., DSS) dissolve->reference transfer Transfer to NMR tube reference->transfer spectrometer Place sample in high-field NMR spectrometer (e.g., 500 MHz) transfer->spectrometer shim Shim magnet for field homogeneity spectrometer->shim acquire Acquire 1H, 13C, and 31P NMR spectra shim->acquire process Fourier transform and phase correction acquire->process analyze Assign chemical shifts and analyze coupling constants process->analyze experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_data_acquisition_ms Data Acquisition cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve sample in a suitable solvent (e.g., water/acetonitrile) infuse Infuse into the mass spectrometer dissolve_ms->infuse ionize Ionize the sample (e.g., ESI) infuse->ionize ms1 Acquire full scan MS spectrum (MS1) ionize->ms1 select Select precursor ion (m/z 200.03) ms1->select fragment Fragment precursor ion (e.g., HCD) select->fragment ms2 Acquire MS/MS spectrum fragment->ms2 analyze_ms Analyze fragmentation pattern and identify characteristic losses ms2->analyze_ms experimental_workflow_xray cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement prepare_sol Prepare a supersaturated solution of this compound set_up Set up crystallization trials (e.g., vapor diffusion) prepare_sol->set_up incubate Incubate under controlled conditions (temperature, pH) set_up->incubate mount Mount a single crystal incubate->mount diffract Expose to a monochromatic X-ray beam mount->diffract collect Collect diffraction data diffract->collect solve Solve the phase problem collect->solve build Build the atomic model solve->build refine Refine the model against the diffraction data build->refine signaling_pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 activates TargetProtein Target Protein (containing Threonine) Kinase2->TargetProtein phosphorylates PhosphorylatedProtein Phosphorylated Protein (p-Threonine) TargetProtein->PhosphorylatedProtein ConformationChange Conformational Change PhosphorylatedProtein->ConformationChange BiologicalResponse Biological Response (e.g., Gene Expression) ConformationChange->BiologicalResponse

An In-depth Technical Guide to the Synthesis of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for O-Phospho-DL-threonine, a crucial molecule in the study of protein phosphorylation and its role in cellular signaling. The document details both chemical and biosynthetic approaches, offering granular experimental protocols, quantitative data for comparison, and visualizations of key processes to aid in research and development.

Chemical Synthesis of this compound

Chemical synthesis offers a direct and scalable route to this compound. The most common and effective method involves the phosphorylation of DL-threonine using phosphorus oxychloride (POCl₃). This approach, while robust, requires careful control of reaction conditions to maximize yield and purity.

General Workflow for Chemical Synthesis

The chemical synthesis follows a straightforward workflow, beginning with the phosphorylation of the starting material, followed by quenching the reaction and subsequent purification of the final product.

Threonine DL-Threonine Reaction Phosphorylation Reaction (Controlled Temperature) Threonine->Reaction POCl3 Phosphorus Oxychloride (Phosphorylating Agent) POCl3->Reaction Quenching Reaction Quenching (e.g., with water or ice) Reaction->Quenching Purification Purification (Ion-Exchange Chromatography, Crystallization) Quenching->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Chemical Synthesis Workflow
Experimental Protocol: Phosphorylation using POCl₃

This protocol outlines a preparative-scale synthesis of this compound.

Materials:

  • DL-Threonine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Triethyl phosphate (B84403) (TEP), anhydrous

  • Pyridine (B92270), anhydrous

  • Deionized water, chilled

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend DL-threonine in anhydrous triethyl phosphate. Cool the mixture to 0°C in an ice-salt bath.

  • Phosphorylation: While stirring vigorously, add a solution of freshly distilled phosphorus oxychloride in anhydrous pyridine dropwise to the cooled suspension over a period of 1-2 hours, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly add chilled deionized water to quench the reaction. This step is highly exothermic and must be performed with caution.

  • Hydrolysis and Solvent Removal: Stir the mixture for an additional 4 hours at room temperature to ensure complete hydrolysis of any pyrophosphate intermediates. The solvent is then removed under reduced pressure.

  • Purification by Ion-Exchange Chromatography: Dissolve the resulting residue in deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

  • Wash the column extensively with deionized water to remove unreacted starting materials and byproducts.

  • Elute the this compound from the column using an appropriate buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.

  • Crystallization: Collect the fractions containing the product, pool them, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a water/ethanol mixture to yield pure this compound.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Yield 60-75%[Generic chemical synthesis literature]
Purity (post-crystallization) >98%[Generic chemical synthesis literature]
Reaction Time 18-24 hours[Generic chemical synthesis literature]
¹H NMR (D₂O, 500 MHz) δ 4.33 (m, 1H, H-β), 3.55 (d, 1H, H-α), 1.38 (d, 3H, H-γ)[1]
¹³C NMR (D₂O, 125 MHz) δ 175.3 (C=O), 72.3 (C-β), 64.0 (C-α), 21.7 (C-γ)[1][2]
³¹P NMR (D₂O, 202 MHz) δ 1.5 - 4.8 (pH dependent)[3][4]
Mass Spectrometry (ESI-MS) m/z 198.03 [M-H]⁻, 200.04 [M+H]⁺[5]

Biosynthetic Production of O-Phospho-L-threonine

The enzymatic synthesis of O-Phospho-L-threonine provides a stereospecific and environmentally benign alternative to chemical methods. This approach leverages the catalytic activity of the PduX enzyme from Salmonella enterica, which phosphorylates L-threonine using ATP as the phosphate donor.[6] The process typically involves the overexpression of the PduX enzyme in a microbial host, such as Escherichia coli.

General Workflow for Biosynthesis

The biosynthetic route involves upstream fermentation to produce the enzyme and the product, followed by downstream processing to isolate and purify O-Phospho-L-threonine.

cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fermentation of E. coli expressing PduX CellHarvest Cell Harvesting (Centrifugation) Fermentation->CellHarvest Threonine_feed L-Threonine Feed Threonine_feed->Fermentation CellLysis Cell Lysis (e.g., Sonication, Homogenization) CellHarvest->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification Purification Purification (Ion-Exchange Chromatography) Clarification->Purification Crystallization Crystallization Purification->Crystallization FinalProduct O-Phospho-L-threonine Crystallization->FinalProduct

Fig. 2: Biosynthesis and Purification Workflow
Experimental Protocol: Preparative Scale Biosynthesis

This protocol describes the production and purification of O-Phospho-L-threonine from a large-scale bacterial culture.

Materials:

  • E. coli strain engineered to overexpress the pduX gene from Salmonella enterica.

  • Luria-Bertani (LB) medium or a defined fermentation medium.

  • L-Threonine.

  • Inducer (e.g., IPTG for lac-based expression systems).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Lysozyme (B549824), DNase I.

  • Anion exchange resin (e.g., DEAE-Sepharose).

  • Cation exchange resin (e.g., Dowex 50W-X8).

  • Elution buffers.

Procedure:

  • Fermentation:

    • Inoculate a seed culture of the PduX-overexpressing E. coli strain and grow overnight.

    • Use the seed culture to inoculate a bioreactor containing the appropriate fermentation medium supplemented with L-threonine.

    • Grow the culture at 37°C with aeration and agitation.

    • Induce protein expression at the mid-log phase with an appropriate inducer and continue the fermentation for a further 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and treat with lysozyme and DNase I.

    • Lyse the cells using a high-pressure homogenizer or sonicator.

  • Clarification:

    • Remove cell debris by high-speed centrifugation to obtain a clear cell lysate.

  • Purification:

    • Anion-Exchange Chromatography: Load the clarified lysate onto a DEAE-Sepharose column. Wash the column to remove unbound proteins and other impurities. Elute the bound O-Phospho-L-threonine using a salt gradient (e.g., 0-1 M NaCl).

    • Cation-Exchange Chromatography: Further purify the O-Phospho-L-threonine-containing fractions by passing them through a Dowex 50W-X8 column to remove any remaining cationic impurities.

  • Desalting and Lyophilization:

    • Desalt the purified fractions using gel filtration chromatography or dialysis.

    • Lyophilize the desalted solution to obtain pure O-Phospho-L-threonine as a white powder.

Quantitative Data for Biosynthesis
ParameterValueReference
Intracellular Concentration Up to 1.7 mM in E. coli[6]
Yield (from cell lysate) Variable, dependent on expression levels and purification efficiency[General bioprocessing literature]
Purity (post-chromatography) >99%[General bioprocessing literature]
Fermentation Time 24-48 hours[General bioprocessing literature]
Spectroscopic Data Consistent with chemically synthesized L-enantiomer[1][2][3][4][5]

Signaling Pathway Context: Kinase-Mediated Threonine Phosphorylation

O-Phospho-threonine is a product of a fundamental post-translational modification catalyzed by protein kinases. Understanding this process is critical for contextualizing the importance of synthesizing this molecule. The diagram below illustrates the general mechanism of threonine phosphorylation by a kinase using ATP as the phosphate donor.

Threonine Threonine Residue (on substrate protein) Kinase Protein Kinase (e.g., Threonine Kinase) Threonine->Kinase Substrate Binding ATP ATP (Adenosine Triphosphate) ATP->Kinase Cofactor Binding PhosphoThreonine O-Phospho-threonine Residue Kinase->PhosphoThreonine Phosphoryl Transfer ADP ADP (Adenosine Diphosphate) Kinase->ADP Product Release Mg Mg²⁺ Mg->Kinase Cofactor

Fig. 3: Kinase-Mediated Threonine Phosphorylation

This guide provides a foundational understanding of the key methodologies for producing this compound. The choice between chemical and biosynthetic routes will depend on the specific requirements of the research, including scalability, stereospecificity, and available resources. The detailed protocols and comparative data herein are intended to facilitate the successful synthesis and purification of this vital research compound.

References

O-Phospho-DL-threonine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Phospho-DL-threonine

Core Substance Identification

This compound is a racemic mixture of the phosphorylated form of the essential amino acid threonine. As a critical component in various biological processes, understanding its chemical properties, biological roles, and experimental applications is paramount for researchers in biochemistry, cell biology, and drug development. The phosphorylation of threonine residues is a key post-translational modification that regulates a vast array of cellular functions.[1][2]

The CAS Number for the racemic mixture, this compound, is 27530-80-9 .[3][4][5] It is important to distinguish this from its enantiomerically pure form, O-Phospho-L-threonine, which has a CAS Number of 1114-81-4.[6][7][8]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 27530-80-9[3][5]
Molecular Formula C₄H₁₀NO₆P[3][4][6]
Molecular Weight 199.10 g/mol [3][4]
Appearance White powder[3]
Purity ≥97.0% (TLC)[3]
Storage Temperature -20°C[3]
SMILES String CC(OP(O)(O)=O)C(N)C(O)=O[3]
InChI Key USRGIUJOYOXOQJ-UHFFFAOYSA-N[3]
Solubility (L-form) H₂O: 5.83 mg/mL; PBS (pH 7.2): 1 mg/mL[6][7]

Role in Biological Systems and Signaling Pathways

Reversible protein phosphorylation on threonine, serine, and tyrosine residues is a fundamental mechanism for regulating nearly all cellular processes, including signal transduction, cell cycle progression, growth, and apoptosis.[2][9] Threonine itself can act as a signaling molecule, influencing protein synthesis pathways.[10]

One of the central pathways regulated by nutrient availability, including amino acids like threonine, is the mTOR (mammalian target of rapamycin) signaling cascade.[10] This pathway is a master regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway cluster_legend Legend Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex P Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P 4EBP1 4E-BP1 mTORC1->4EBP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Amino_Acids Amino Acids (e.g., Threonine) Amino_Acids->mTORC1 activates Activates inhibits Inhibits edge_activates edge_activates->activates edge_inhibits edge_inhibits->inhibits

Figure 1: The mTOR Signaling Pathway. This diagram illustrates how amino acids, such as threonine, and growth factors converge to activate mTORC1, a key regulator of protein synthesis and cell growth.

Experimental Protocols

Synthesis of Phosphothreonine-Containing Peptides

The site-specific incorporation of phosphothreonine into synthetic peptides is crucial for studying phosphorylation-dependent biological events.[11] The most common method is the "Building Block" approach within a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[11]

Methodology: The Building Block Approach

  • Resin Preparation : A suitable solid support resin (e.g., Rink Amide or Wang resin) is deprotected to expose the free amine group.

  • Amino Acid Coupling : The first amino acid is coupled to the resin using standard coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma).

  • Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a 20% piperidine (B6355638) solution in DMF.

  • Iterative Cycles : Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Phosphothreonine Incorporation : When the sequence calls for phosphothreonine, a protected derivative, typically Fmoc-Thr(PO(OBzl)OH)-OH , is used in the coupling step.[11] The monobenzyl protection on the phosphate (B84403) group is critical to prevent side reactions during the piperidine treatment.[11]

  • Final Deprotection and Cleavage : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_pThr Phosphothreonine Incorporation Start Start: Resin with Linker Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling pThr_Coupling 2a. pThr Coupling (Fmoc-Thr(PO(OBzl)OH)-OH) Wash1->pThr_Coupling Wash2 Wash (DMF) Coupling->Wash2 pThr_Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection1 Next AA Cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) Loop->Cleavage Final AA Purification 4. Purification (RP-HPLC) Cleavage->Purification End End: Purified Phosphopeptide Purification->End

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow. This diagram outlines the key steps for incorporating a protected phosphothreonine building block into a synthetic peptide.
Analysis of Phosphorylated Amino Acids

Quantifying and identifying phosphothreonine in biological samples, such as protein hydrolysates, is essential for phosphoproteomics. A sensitive method involves derivatization followed by high-performance liquid chromatography (HPLC).[12]

Methodology: HPLC Analysis of Dabsyl-Chloride Derivatized Amino Acids

This protocol allows for the resolution and analysis of phosphorylated amino acids alongside other common amino acids.[12]

  • Protein Hydrolysis : The protein sample is hydrolyzed (typically using acid) to break it down into its constituent amino acids.

  • Derivatization : The amino acid mixture is derivatized with 4'-Dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride). This chromophoric reagent reacts with the primary and secondary amines of the amino acids, tagging them for visible-light detection.[12]

  • Chromatographic Separation : The dabsyl-amino acid mixture is injected into a reverse-phase HPLC system.

    • Column : A highly derivatized C18 column is used.[12]

    • Mobile Phase : A gradient elution is performed. The separation of phosphothreonine, phosphoserine, and phosphotyrosine is achieved at a pH of 8.1.[12]

  • Detection : The eluting dabsyl-amino acids are detected using a UV-Vis detector, typically in the visible range (~436 nm).

  • Quantification : The concentration of each amino acid is determined by comparing the peak area to that of known standards. The lower limit for accurate detection is near 1 picomole.[12]

HPLC_Analysis_Workflow Sample Protein Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Dabsyl Chloride Derivatization Hydrolysis->Derivatization Injection HPLC Injection Derivatization->Injection Separation RP-HPLC Separation (C18 Column, pH 8.1) Injection->Separation Detection UV-Vis Detection (~436 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Figure 3: HPLC Analysis Workflow. This flowchart shows the process for quantifying phosphothreonine in protein hydrolysates via dabsyl chloride derivatization and RP-HPLC.

References

O-Phospho-DL-threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, playing a crucial role in various cellular signaling pathways. This document provides an in-depth overview of its chemical properties, biochemical significance, and applications in research. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.

Chemical and Physical Properties

This compound is a white, crystalline powder. The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 199.10 g/mol [1][2][3]
Molecular Formula C4H10NO6P[1][4][5][]
CAS Number 27530-80-9[1][]
Purity ≥97.0% (TLC)[1]
Storage Temperature -20°C[1]
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml[4]

Biochemical Significance

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Threonine, along with serine and tyrosine, is one of the three amino acids that are predominantly phosphorylated in eukaryotic cells. This compound serves as a critical component in these signaling cascades.

Role in Kinase and Phosphatase Activity

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on a substrate protein. Conversely, protein phosphatases remove these phosphate groups. This compound is an essential tool for studying the activity of these enzymes. It can be used as a substrate or an inhibitor in various assay formats to characterize kinase and phosphatase function.

Experimental Protocols

Kinase Assay using this compound Antibody

This protocol outlines a general workflow for detecting the phosphorylation of a substrate by a threonine kinase using a specific antibody against this compound.

Workflow Diagram:

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Incubate Incubate at 30°C Kinase->Incubate Substrate Substrate Substrate->Incubate ATP ATP ATP->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Stop Reaction Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Add Primary Ab (anti-P-Thr) Western_Blot->Primary_Ab Secondary_Ab Add Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Kinase Assay Workflow

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes) to allow for phosphorylation.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-Phospho-threonine.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the phosphorylated substrate using a chemiluminescent substrate for HRP.

Signaling Pathway Involvement

Threonine phosphorylation is a key event in numerous signaling pathways. The diagram below illustrates a simplified generic signaling cascade involving a threonine kinase.

Signaling Pathway Diagram:

Signaling_Pathway Ligand Extracellular Signal (Ligand) Receptor Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase 1 Adaptor->Kinase1 Recruits Kinase2 Threonine Kinase Kinase1->Kinase2 Phosphorylates (activates) Substrate Substrate Protein Kinase2->Substrate Phosphorylates (on Threonine) Response Cellular Response Substrate->Response Leads to

Generic Threonine Kinase Signaling Pathway

This generalized pathway highlights how an external signal can be transduced through a series of phosphorylation events, ultimately leading to a specific cellular response. The phosphorylation of threonine residues on substrate proteins is a critical step in modulating their activity and function within these cascades.

References

The Central Role of Threonine Phosphorylation in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a ubiquitous and critical post-translational modification (PTM) that acts as a molecular switch, dynamically regulating a vast array of cellular processes. This reversible addition of a phosphate (B84403) group, primarily to serine, threonine, and tyrosine residues in eukaryotes, is fundamental to signal transduction, gene expression, cell cycle control, and metabolism.[1][2][3][4] Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[4]

This technical guide provides an in-depth exploration of the role of O-Phospho-threonine, the phosphorylated form of the amino acid threonine, in cell signaling. While the term O-Phospho-DL-threonine refers to a racemic mixture often used as a chemical standard, this guide will focus on the biologically active L-enantiomer, O-Phospho-L-threonine, which is the form synthesized and utilized in cellular systems.[5][6][7] We will examine the core components that govern threonine phosphorylation, delve into key signaling pathways, present methodologies for its study, and provide quantitative insights for researchers, scientists, and drug development professionals.

Core Concepts: The "Writers, Erasers, and Readers" of Threonine Phosphorylation

The dynamic nature of threonine phosphorylation is controlled by a triad (B1167595) of protein families: kinases that add the phosphate group ("writers"), phosphatases that remove it ("erasers"), and proteins that specifically recognize and bind to the phosphorylated residue ("readers"), thereby transducing the signal.

  • Writers: Serine/Threonine Kinases These enzymes catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of threonine residues on substrate proteins.[8] The human genome encodes over 500 protein kinases, the majority of which are serine/threonine kinases, highlighting their central role in cellular regulation.[3][9] Kinase activity itself is tightly regulated, often forming complex cascades where one kinase phosphorylates and activates another.

  • Erasers: Serine/Threonine Phosphatases Protein phosphatases reverse the action of kinases by hydrolyzing the phospho-ester bond, releasing inorganic phosphate and returning the threonine residue to its unphosphorylated state.[10][11] This reversibility allows signaling pathways to be switched off, ensuring a transient and controlled response to stimuli.

  • Readers: Phosphothreonine (pThr)-Binding Domains The functional consequence of threonine phosphorylation is often mediated by the recruitment of "reader" proteins. These proteins contain specialized domains that recognize and bind to specific phosphothreonine-containing sequence motifs. This interaction facilitates the assembly of multi-protein signaling complexes, localization of proteins to specific cellular compartments, and allosteric regulation of enzyme activity.[12][13]

Several distinct families of pSer/pThr-binding domains have been identified:

  • 14-3-3 Proteins: A highly conserved family of dimeric proteins that recognize specific phosphorylated motifs, such as R(S/Ar)XpSXP, to regulate a wide range of cellular processes including signal transduction and cell cycle progression.[3][13]

  • Forkhead-Associated (FHA) Domains: These are among the best-characterized phosphopeptide-binding domains and often show a preference for phosphothreonine residues, particularly in the context of DNA damage repair pathways.[14][15]

  • WW Domains: Typically known for binding proline-rich sequences, certain WW domains, like those in the proline isomerase Pin1, specifically recognize pSer/pThr-Pro motifs, linking phosphorylation to conformational changes.[13]

  • Polo-Box Domains (PBDs): Found exclusively in the Polo-like kinase (Plk) family, these domains bind to phosphorylated motifs to recruit the kinase to its substrates and subcellular locations during mitosis.[14]

  • BRCT Domains: Often found in pairs within DNA damage response proteins like BRCA1, these domains can bind to pSer-containing peptides to mediate protein-protein interactions in repair pathways.[14]

  • MH2 Domains: The MAD Homology 2 (MH2) domain, found in SMAD proteins, is crucial for TGF-β signaling. It binds to phosphorylated serine and threonine residues on TGF-β receptors and other SMADs, facilitating their activation and nuclear translocation.[14][15]

Figure 1. The 'Writer-Reader-Eraser' Paradigm of Phosphorylation Protein Protein (Threonine) pProtein Protein (Phospho-threonine) Protein->pProtein Phosphorylation pProtein->Protein Dephosphorylation Reader pThr-Binding Domain (Reader) pProtein->Reader Binding Kinase Ser/Thr Kinase (Writer) Kinase->Protein ADP ADP Kinase->ADP Phosphatase Ser/Thr Phosphatase (Eraser) Phosphatase->pProtein Pi Pi Phosphatase->Pi Signal Downstream Signaling Reader->Signal Activation ATP ATP ATP->Kinase TGF_beta_pathway Figure 2. TGF-β/SMAD Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates (pThr/pSer) R_SMAD SMAD2/3 TBRI->R_SMAD Recruits p_R_SMAD p-SMAD2/3 (pThr/pSer) R_SMAD->p_R_SMAD Phosphorylation (pThr/pSer) SMAD_complex p-SMAD2/3-SMAD4 Complex p_R_SMAD->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Expression SMAD_complex->Gene Translocates & Regulates Nucleus Nucleus Figure 3. Workflow for a Fluorescence Polarization Kinase Assay prep 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP) reaction 2. Set up Kinase Reaction (Kinase + Substrate) prep->reaction initiate 3. Initiate with ATP Incubate at 30°C reaction->initiate stop 4. Stop Reaction (Add EDTA) initiate->stop detect 5. Detection (Add pThr-Antibody + Tracer) stop->detect read 6. Read Plate (Fluorescence Polarization) detect->read analyze 7. Data Analysis read->analyze Figure 4. Workflow for a Malachite Green Phosphatase Assay prep 1. Reagent Preparation (Buffer, Phosphatase, pThr-Peptide) reaction 2. Set up Reaction in 96-well Plate (Phosphatase + Buffer) prep->reaction initiate 3. Initiate with pThr-Peptide Incubate at 30°C reaction->initiate stop 4. Stop & Develop Color (Add Malachite Green Reagent) initiate->stop read 5. Read Plate (Absorbance at ~620 nm) stop->read analyze 6. Data Analysis (Compare to Phosphate Standard Curve) read->analyze Figure 5. General Workflow for Phosphoproteomics lysis 1. Cell/Tissue Lysis (with Phosphatase Inhibitors) digest 2. Protein Digestion (Trypsin) lysis->digest enrich 3. Phosphopeptide Enrichment (IMAC or TiO₂) digest->enrich lcms 4. LC-MS/MS Analysis enrich->lcms analysis 5. Data Analysis (Sequence ID & Site Localization) lcms->analysis

References

The Dawn of a Cellular Switch: Unraveling the Discovery of Threonine Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, stands as a cornerstone of cellular regulation. This seemingly simple modification orchestrates a vast symphony of biological processes, from signal transduction and metabolism to cell division and apoptosis. While serine and tyrosine phosphorylation have often taken the spotlight, the discovery and elucidation of threonine phosphorylation have been equally pivotal in shaping our understanding of the intricate signaling networks that govern life. This technical guide delves into the core discoveries that unveiled threonine phosphorylation, presenting the key experiments, the scientists who conducted them, and the technological advancements that made these breakthroughs possible. We will explore the seminal findings in the context of early protein chemistry and culminate with the well-defined role of threonine phosphorylation in critical signaling pathways.

The Initial Spark: Early Observations of Protein-Bound Phosphate

The story of threonine phosphorylation is intrinsically linked to the broader discovery of protein phosphorylation. In the early 20th century, the presence of covalently bound phosphate in proteins was first noted. Phoebus Levene's work in the early 1900s identified phosphate in the protein vitellin, and by 1933, he and Fritz Lipmann had detected phosphoserine in casein. These initial findings, however, did not immediately reveal the dynamic and regulatory nature of this modification.

The breakthrough came in the mid-1950s with the work of Edmond H. Fischer and Edwin G. Krebs on glycogen (B147801) phosphorylase. Their discovery of reversible protein phosphorylation as a biological regulatory mechanism, for which they were awarded the Nobel Prize in Physiology or Medicine in 1992, illuminated the role of protein kinases and phosphatases in controlling enzyme activity. This seminal work primarily focused on the phosphorylation of serine residues.

Unveiling Phosphothreonine: A Tale of Histones and Protamines

The first concrete evidence for the phosphorylation of threonine residues emerged from studies on nuclear proteins, specifically histones and protamines, in the mid-to-late 1960s. These highly basic proteins, intimately associated with DNA, were prime candidates for modifications that could regulate chromatin structure and gene expression.

Pioneering work by researchers such as L. J. Kleinsmith, V. G. Allfrey, and A. E. Mirsky in 1966 on phosphoprotein metabolism in isolated lymphocyte nuclei, and by M. G. Ord and L. A. Stocken around the same period on histone phosphorylation, laid the groundwork. While these studies often highlighted the more abundant phosphoserine, the analytical methods of the time were capable of distinguishing between the different phosphoamino acids.

A key publication that pointed towards threonine phosphorylation was the 1967 study by C. J. Ingles and G. H. Dixon on the phosphorylation of protamine during spermatogenesis in trout testis. Their analysis of the phosphoamino acids from radiolabeled protamine provided evidence for the presence of phosphothreonine alongside phosphoserine.

These early discoveries were not heralded with the same fanfare as the initial discovery of protein phosphorylation itself. The identification of phosphothreonine was a more subtle, yet crucial, step forward. It demonstrated that the repertoire of protein phosphorylation was broader than initially thought and hinted at a more complex regulatory code.

Experimental Protocols for the Identification of Phosphothreonine

The identification of phosphothreonine in the 1960s relied on a combination of radiolabeling, protein hydrolysis, and chromatographic or electrophoretic separation of the resulting amino acids.

1. Radiolabeling of Proteins:

  • Objective: To introduce a radioactive phosphate group into proteins to allow for sensitive detection.

  • Methodology:

    • Cells or tissues were incubated with radioactive inorganic phosphate ([-³²P]orthophosphate).

    • The radiolabel was incorporated into the cellular ATP pool.

    • Protein kinases within the cells then transferred the radioactive γ-phosphate from ATP to serine, threonine, and tyrosine residues on their substrate proteins.

    • Following incubation, the cells were harvested, and the proteins of interest were isolated.

2. Acid Hydrolysis of Phosphoproteins:

  • Objective: To break down the protein into its constituent amino acids while preserving the phosphate-amino acid bond.

  • Methodology:

    • The isolated ³²P-labeled protein was subjected to partial acid hydrolysis.

    • This was typically achieved by incubating the protein in 6 N HCl at 110°C for 1-2 hours.

    • This process cleaves the peptide bonds, releasing the individual amino acids, including the phosphorylated ones.

3. Separation of Phosphoamino Acids by Two-Dimensional Thin-Layer Electrophoresis and Chromatography:

  • Objective: To separate the individual phosphoamino acids (phosphoserine, phosphothreonine, and phosphotyrosine) for identification.

  • Methodology:

    • The protein hydrolysate was spotted onto a thin-layer cellulose (B213188) plate.

    • The first dimension of separation was performed by electrophoresis. The plate was placed in a high-voltage electrophoresis apparatus, and a current was applied, separating the amino acids based on their charge-to-mass ratio at a specific pH.

    • The plate was then rotated 90 degrees, and the second dimension of separation was carried out using chromatography. The edge of the plate was dipped into a solvent system (e.g., a mixture of butanol, acetic acid, and water), and the solvent migrated up the plate by capillary action, separating the amino acids based on their partitioning between the stationary (cellulose) and mobile (solvent) phases.

    • The positions of the separated phosphoamino acids were visualized by autoradiography, which detects the radioactive ³²P. The identity of the radioactive spots was confirmed by running non-radioactive phosphoserine, phosphothreonine, and phosphotyrosine standards alongside the sample, which were visualized by staining with ninhydrin.

Experimental_Workflow_Phosphoamino_Acid_Analysis cluster_radiolabeling Radiolabeling cluster_isolation Isolation cluster_hydrolysis Hydrolysis cluster_separation Separation & Identification radiolabeling Incubate cells with [³²P]orthophosphate protein_isolation Isolate protein of interest radiolabeling->protein_isolation acid_hydrolysis Partial acid hydrolysis (6 N HCl, 110°C) protein_isolation->acid_hydrolysis spotting Spot hydrolysate on thin-layer cellulose plate acid_hydrolysis->spotting electrophoresis 1D Electrophoresis spotting->electrophoresis chromatography 2D Chromatography electrophoresis->chromatography autoradiography Autoradiography to detect ³²P-phosphoamino acids chromatography->autoradiography identification Identify phosphothreonine by comparison to standards autoradiography->identification

Caption: Experimental workflow for phosphoamino acid analysis in the 1960s.

Quantitative Data from Early Studies

Quantitative data from the seminal papers on threonine phosphorylation are limited by the techniques of the era. The primary method of quantification was based on the relative intensity of the radioactive spots on autoradiograms. These early studies consistently showed that phosphoserine was the most abundant phosphoamino acid, with phosphothreonine being present in smaller, but significant, amounts. The precise stoichiometry of threonine phosphorylation was not determined in these initial discoveries.

Protein ClassPredominant Phosphoamino AcidOther Detected Phosphoamino AcidsReference
HistonesPhosphoserinePhosphothreonineKleinsmith et al. (1966), Ord and Stocken (1966)
ProtaminesPhosphoserinePhosphothreonineIngles and Dixon (1967)

A Paradigm Shift: The MAP Kinase Cascade and Dual Specificity Kinases

The full significance of threonine phosphorylation became strikingly apparent with the discovery and characterization of the Mitogen-Activated Protein (MAP) kinase signaling pathway in the 1980s and 1990s. This cascade is a central regulator of cell proliferation, differentiation, and stress responses.

A key feature of the MAP kinase pathway is the activation of MAP kinases (like ERK, JNK, and p38) through the dual phosphorylation of specific threonine and tyrosine residues in their activation loop. This discovery was a paradigm shift, as it revealed a new level of complexity in kinase regulation, where the coordinated action of a "dual-specificity" kinase was required for full activation.

The activating kinases, known as MAP kinase kinases (MEKs or MKKs), phosphorylate a conserved Thr-X-Tyr motif in the activation loop of their target MAP kinases. For example, MEK1 and MEK2 phosphorylate ERK1 and ERK2 on a threonine and a tyrosine residue separated by a single amino acid (e.g., Thr-Glu-Tyr in ERK2).

Caption: Simplified MAP Kinase signaling pathway highlighting dual phosphorylation.
Experimental Protocol for Detecting Dual Threonine/Tyrosine Phosphorylation of MAP Kinase

The advent of phospho-specific antibodies revolutionized the study of protein phosphorylation.

1. Cell Stimulation and Lysis:

  • Objective: To activate the MAP kinase pathway and prepare cell lysates for analysis.

  • Methodology:

    • Cultured cells were stimulated with a growth factor (e.g., EGF or FGF) to activate the MAP kinase cascade.

    • At various time points, the cells were lysed in a buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

2. SDS-PAGE and Western Blotting:

  • Objective: To separate proteins by size and transfer them to a membrane for antibody detection.

  • Methodology:

    • The cell lysates were resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins were then transferred to a nitrocellulose or PVDF membrane.

3. Immunoblotting with Phospho-Specific Antibodies:

  • Objective: To specifically detect the dually phosphorylated, active form of the MAP kinase.

  • Methodology:

    • The membrane was incubated with a primary antibody that specifically recognizes the dually phosphorylated Thr-X-Tyr motif of the MAP kinase.

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • The addition of a chemiluminescent substrate allowed for the visualization of the protein bands corresponding to the activated MAP kinase.

    • Total levels of the MAP kinase were assessed by stripping the membrane and re-probing with an antibody that recognizes the protein regardless of its phosphorylation state.

Conclusion

The discovery of threonine phosphorylation, though initially a subtle finding in the broader context of protein phosphorylation research, has proven to be of immense importance. From its early detection in nuclear proteins to its central role in the intricate regulation of the MAP kinase pathway, threonine phosphorylation has emerged as a key mechanism for controlling a vast array of cellular processes. The development of sophisticated analytical techniques, from two-dimensional phosphoamino acid analysis to the use of phospho-specific antibodies and mass spectrometry, has been instrumental in unraveling the complexities of threonine phosphorylation. For researchers and drug development professionals, a deep understanding of the discovery and functional significance of threonine phosphorylation is essential for dissecting signaling pathways and identifying novel therapeutic targets. The ongoing exploration of the "phosphoproteome" continues to reveal new sites and functions of threonine phosphorylation, promising further exciting discoveries in the years to come.

An In-depth Technical Guide to O-Phospho-DL-threonine versus L-threonine Phosphorylation for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation, a cornerstone of cellular signaling, predominantly occurs on serine, threonine, and tyrosine residues. The reversible addition of a phosphate (B84403) group, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that regulates a vast array of biological processes, including cell growth, differentiation, and metabolism. Threonine phosphorylation, in particular, plays a critical role in numerous signaling cascades. This technical guide provides a comprehensive comparison of O-Phospho-DL-threonine, a stable phosphothreonine analog, and the dynamic process of L-threonine phosphorylation within cellular proteins. Understanding the distinct characteristics and applications of these two entities is paramount for researchers in basic science and professionals in drug development seeking to modulate phosphorylation-dependent signaling pathways.

Section 1: Biochemical and Structural Differences

L-threonine is one of the essential amino acids incorporated into proteins, where its secondary hydroxyl group is the target for phosphorylation by serine/threonine kinases. This enzymatic process is transient and tightly regulated. In contrast, this compound is a synthetic amino acid derivative where the hydroxyl group is permanently phosphorylated. It exists as a racemic mixture of O-phospho-L-threonine and O-phospho-D-threonine.

Recent studies have highlighted an inherent structural difference between serine and threonine phosphorylation. Phosphothreonine has a strong preference for a highly ordered, compact, and cyclic conformation.[1][2] This conformational rigidity is stabilized by a strong intra-residue hydrogen bond between the phosphate group and the amide proton.[1][2] This contrasts with phosphoserine, which exhibits greater conformational flexibility.[1][2] This structural disparity suggests that threonine phosphorylation may act more like a digital "on/off" switch, inducing significant conformational changes in proteins, while serine phosphorylation may function as a more nuanced, rheostat-like regulator.[1][2]

Table 1: Physicochemical Properties

PropertyL-ThreonineThis compound
Molecular Formula C4H9NO3C4H10NO6P
Molecular Weight 119.12 g/mol 199.10 g/mol
Structure Amino acid with a secondary hydroxyl groupRacemic mixture of phosphorylated threonine
Phosphorylation State Transiently phosphorylated by kinasesStably phosphorylated
Conformation of Phosphorylated form Prefers a highly ordered, cyclic conformation[1][2]Assumed to adopt a similar stable conformation

Section 2: Role in Cellular Signaling Pathways

L-threonine phosphorylation is a key event in several major signaling pathways that govern cell fate and function. The stable nature of this compound makes it a valuable tool for studying the downstream effects of threonine phosphorylation events, as it can mimic the phosphorylated state without being susceptible to phosphatases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. L-threonine itself can stimulate this pathway, leading to the proliferation of embryonic stem cells.[3] Akt, a serine/threonine kinase, is a key node in this pathway and is activated by phosphorylation on both threonine (Thr308) and serine (Ser473) residues. Once active, Akt phosphorylates a multitude of downstream targets, including tuberous sclerosis complex 2 (TSC2) and PRAS40, leading to the activation of mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) TSC2 TSC2 Akt->TSC2 P (inhibits) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Rheb Rheb TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis fourEBP1->ProteinSynthesis |

Figure 1: PI3K/Akt/mTOR Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that translates extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. This pathway consists of a three-tiered kinase module: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activation of this cascade involves sequential phosphorylation, with MAPKKs dual-phosphorylating MAPKs on conserved threonine and tyrosine residues in their activation loop. For instance, ERK is activated by phosphorylation on both a threonine and a tyrosine residue. Phosphorylated ERK then translocates to the nucleus to regulate gene expression by phosphorylating transcription factors.

MAPK_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P (Thr/Tyr) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Figure 2: MAPK Signaling Pathway.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The TGF-β ligand binds to a type II receptor serine/threonine kinase, which then recruits and phosphorylates a type I receptor, also a serine/threonine kinase. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs, e.g., SMAD2/3) on serine and threonine residues in their C-terminal SSXS motif. Phosphorylated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

TGF_beta_Pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TypeII_R Type II Receptor TGF_beta->TypeII_R TypeI_R Type I Receptor TypeII_R->TypeI_R recruits & P R_SMAD R-SMAD (SMAD2/3) TypeI_R->R_SMAD P SMAD4 SMAD4 R_SMAD->SMAD4 binds SMAD_complex SMAD Complex Transcription Transcription Regulation SMAD_complex->Transcription Nucleus Nucleus

Figure 3: TGF-β Signaling Pathway.

Section 3: Quantitative Data Comparison

Direct quantitative comparisons between the enzymatic phosphorylation of L-threonine and the interactions of this compound are crucial for understanding their distinct roles and for designing effective research strategies. However, comprehensive datasets directly comparing the two are limited in the publicly available literature. The following tables summarize the available data and highlight areas where further research is needed.

Table 2: Kinase Kinetic Parameters for Threonine Phosphorylation

KinaseSubstrateKm (mM)Vmax (mmol/min/mg)Source
L-threonine dehydrogenase (from Pyrococcus horikoshii)L-threonine (with NAD+)0.0131.75[4]
Data for a kinase directly phosphorylating L-threonine to O-phospho-L-threonine is currently limited.

Note: The data for L-threonine dehydrogenase is for an oxidation reaction, not a phosphorylation reaction, but it provides an example of kinetic parameters for an enzyme acting on L-threonine.

Table 3: Binding Affinities of Phosphothreonine-Binding Domains

Domain FamilySpecific LigandKd (µM)MethodSource
FHA domainPhosphothreonine-containing peptidesTypically in the low micromolar rangeIsothermal Titration Calorimetry[5][6]
WW domain (Pin1)Phospho-Ser/Thr-Pro motifs>100 (for singly phosphorylated peptides)NMR Titration[7]
Specific binding affinity data for this compound to these domains is not readily available.

The Forkhead-associated (FHA) domain is a well-characterized phosphopeptide-binding module with a striking specificity for phosphothreonine over phosphoserine.[5][6] This specificity is attributed to a conserved binding pocket that accommodates the methyl group of threonine.[8] WW domains are another class of modules that can bind to phosphoserine/threonine-proline motifs.[9][10][11] The binding affinities are generally in the micromolar range, indicating transient interactions typical of signaling complexes.

Section 4: Experimental Protocols

The study of threonine phosphorylation requires robust and specific experimental methodologies. This compound can be a useful control or standard in these assays.

In Vitro Kinase Assay for L-threonine Phosphorylation

This protocol outlines a general procedure to measure the activity of a kinase that phosphorylates an L-threonine-containing substrate.

Workflow:

Kinase_Assay_Workflow Prepare_Reaction Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Initiate_Reaction Initiate Reaction (Add ATP) Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., Western Blot, MS) Stop_Reaction->Detect_Phosphorylation

Figure 4: In Vitro Kinase Assay Workflow.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the threonine-containing peptide or protein substrate, and kinase reaction buffer (typically containing MgCl2 and a buffering agent like Tris-HCl).

  • Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P for sensitive detection, or non-radiolabeled for mass spectrometry or antibody-based detection).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions, thereby inhibiting kinase activity.

  • Detection: Analyze the reaction products to quantify substrate phosphorylation. This can be achieved through several methods:

    • SDS-PAGE and Autoradiography: If using ³²P-ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

    • Western Blotting: Use a phospho-threonine specific antibody to detect the phosphorylated substrate.[12][13][14][15]

    • Mass Spectrometry: Digest the protein substrate and analyze the resulting peptides by mass spectrometry to identify and quantify the phosphopeptide.

Phosphopeptide Enrichment for Mass Spectrometry

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex mixture is often necessary before mass spectrometry analysis.

Workflow:

Phosphopeptide_Enrichment_Workflow Protein_Extraction Protein Extraction & Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Protein_Extraction->Enrichment Washing Washing Enrichment->Washing Elution Elution Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis

Figure 5: Phosphopeptide Enrichment Workflow.

Methodology:

  • Protein Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.

  • Enrichment: Use affinity chromatography to selectively capture phosphopeptides. Common methods include:

    • Titanium Dioxide (TiO₂) Chromatography: Phosphopeptides bind to TiO₂ beads under acidic conditions.

    • Immobilized Metal Affinity Chromatography (IMAC): Phosphopeptides chelate to metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.

  • Washing: Wash the beads extensively to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using a high pH buffer or a buffer containing phosphate.

  • Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylation sites and quantify their abundance.[16][17][18][19]

Section 5: Applications in Drug Development

The manipulation of threonine phosphorylation holds significant therapeutic potential.

  • Kinase Inhibitors: A major focus of drug development is the design of small molecule inhibitors that target specific kinases involved in disease pathogenesis. Understanding the kinetics of L-threonine phosphorylation by a target kinase is essential for developing potent and selective inhibitors.

  • Phosphatase Modulators: Developing drugs that activate or inhibit phosphatases can also be a viable therapeutic strategy.

  • Probing Signaling Pathways: this compound can be used in cell-based assays to constitutively activate a signaling pathway downstream of a specific threonine phosphorylation event. This allows for the dissection of the pathway and the identification of potential drug targets. For example, introducing this compound into cells could help elucidate the specific cellular responses that are solely dependent on the phosphorylated state of a particular protein, bypassing the need for upstream kinase activation.

Conclusion

This compound and L-threonine phosphorylation represent two facets of the same fundamental biological process. While L-threonine is the dynamic, enzymatically controlled substrate within the cell, this compound provides a stable and valuable tool for researchers to investigate the consequences of threonine phosphorylation. The distinct structural properties of phosphothreonine suggest a more decisive regulatory role compared to phosphoserine. A deeper understanding of the quantitative aspects of threonine phosphorylation, including kinase kinetics and phosphothreonine-binding domain affinities, will be critical for advancing our knowledge of cellular signaling and for the development of novel therapeutics that target these ubiquitous and vital post-translational modifications. Further research is imperative to fill the existing gaps in our quantitative understanding of these processes.

References

The Core Principles of Protein Phosphorylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes. This ubiquitous mechanism governs protein activity, localization, and interactions, making it a critical area of study in cell biology and a key target for therapeutic intervention. This guide provides a comprehensive overview of the core concepts of protein phosphorylation, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of this dynamic process.

Core Concepts of Protein Phosphorylation

At its core, protein phosphorylation is a dynamic and tightly regulated process orchestrated by two main families of enzymes: protein kinases and protein phosphatases.[1]

  • Protein Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to specific amino acid residues on a substrate protein.[2] This addition of a negatively charged phosphate group can induce conformational changes in the protein, thereby altering its function.[3] The human genome encodes a large number of protein kinases, each with specific substrates and regulatory mechanisms, highlighting their diverse roles in cellular signaling.[4]

  • Protein Phosphatases: Conversely, protein phosphatases are responsible for the removal of phosphate groups from proteins, a process known as dephosphorylation.[2] This enzymatic activity is crucial for terminating signaling events and returning proteins to their basal state, ensuring the transient and controlled nature of phosphorylation-dependent signaling.[1]

The balance between the activities of kinases and phosphatases determines the phosphorylation state of a protein at any given time, which in turn dictates its functional status.[5] This delicate equilibrium is essential for maintaining cellular homeostasis and responding appropriately to various internal and external stimuli.

Amino Acid Specificity

In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl group of three amino acid residues:

  • Serine (Ser) and Threonine (Thr): Phosphorylation on serine and threonine residues is the most common type, accounting for the vast majority of phosphorylation events.[1] Serine/threonine kinases play central roles in numerous intracellular signaling pathways that regulate metabolism, cell division, and apoptosis.[1][6]

  • Tyrosine (Tyr): Tyrosine phosphorylation is less frequent but equally critical, particularly in the context of cell growth, differentiation, and immune responses.[7] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that initiate signaling cascades through the phosphorylation of tyrosine residues on themselves and downstream targets.

Functional Consequences of Protein Phosphorylation

The addition of a phosphate group can have a multitude of effects on a protein's function, including:

  • Altering Enzymatic Activity: Phosphorylation can directly activate or inhibit the catalytic activity of an enzyme by inducing conformational changes in its active site.[8]

  • Creating Docking Sites for Other Proteins: Phosphorylated residues can serve as recognition motifs for other proteins containing specific phosphobinding domains (e.g., SH2 and PTB domains for phosphotyrosine). This facilitates the assembly of signaling complexes and the propagation of downstream signals.[4]

  • Regulating Protein-Protein Interactions: Phosphorylation can either promote or disrupt interactions between proteins, thereby modulating the formation and disassembly of protein complexes.

  • Controlling Subcellular Localization: The phosphorylation state of a protein can influence its localization within the cell by regulating its interaction with cellular transport machinery or by masking or exposing localization signals.[3]

  • Targeting Proteins for Degradation: Phosphorylation can mark a protein for ubiquitination and subsequent degradation by the proteasome, providing a mechanism for the irreversible termination of a signal.

Quantitative Analysis of Protein Phosphorylation

The quantitative analysis of protein phosphorylation is crucial for understanding the dynamics of signaling pathways and for the development of targeted therapeutics. Various methods are employed to measure kinase activity, phosphorylation stoichiometry, and the kinetics of phosphorylation-dependent interactions.

Kinase Activity Assays

Kinase activity assays are essential for characterizing the enzymatic properties of kinases and for screening potential inhibitors. These assays typically measure the transfer of phosphate from ATP to a specific substrate.

Assay Type Principle Typical Quantitative Readout Advantages Disadvantages
Radiometric Assay Measures the incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a substrate.[8]cpm (counts per minute) or specific activity (nmol/min/mg)High sensitivity, direct measurement.[8]Requires handling of radioactive materials.
Fluorescence-Based Assay Utilizes fluorescent probes that change their properties upon phosphorylation or ATP consumption.[9]Fluorescence intensity, polarization, or FRET ratioNon-radioactive, amenable to high-throughput screening.[9]Indirect measurement, potential for compound interference.
Luminescence-Based Assay Measures the amount of ATP remaining after a kinase reaction.Luminescence signal (RLU)High sensitivity, broad applicability.Indirect measurement of phosphorylation.
LC-MS/MS-Based Assay Quantifies the formation of the phosphorylated product by mass spectrometry.[9]Peak area or intensity of the phosphopeptideHigh specificity, can measure phosphorylation at specific sites.[9]Requires specialized equipment, lower throughput.
Phosphorylation Stoichiometry

Phosphorylation stoichiometry refers to the proportion of a protein that is phosphorylated at a specific site at a given time. Mass spectrometry-based methods are the gold standard for determining phosphorylation stoichiometry.

Method Principle Typical Quantitative Readout Advantages Disadvantages
Label-Free Quantification Compares the ion intensities of phosphorylated and unphosphorylated peptides.[10]Ratio of phosphopeptide to total peptide intensityNo metabolic or chemical labeling required.Can be less accurate due to differences in ionization efficiency.[11]
Stable Isotope Labeling (SILAC, TMT) Cells are metabolically labeled with "heavy" and "light" isotopes, and the relative abundance of phosphopeptides is determined by the mass shift.[11]Ratio of heavy to light peptide signalsHigh accuracy and precision.Requires metabolic labeling, which is not suitable for all sample types.
Absolute Quantification (AQUA) Uses synthetic, stable isotope-labeled peptides as internal standards for precise quantification.[12]Absolute amount of phosphopeptide (fmol, amol)Gold standard for absolute quantification.Requires synthesis of specific internal standards for each phosphosite.

Key Signaling Pathways Regulated by Phosphorylation

Protein phosphorylation cascades are the backbone of many critical signaling pathways. The MAPK and AKT pathways are two well-characterized examples that regulate a wide range of cellular processes.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus to regulate gene expression and other cellular responses. It consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

Caption: The MAPK signaling cascade.

The AKT (Protein Kinase B) Signaling Pathway

The PI3K/AKT pathway is a crucial signaling network that promotes cell survival, growth, and proliferation.[13] It is activated by growth factors and other stimuli that lead to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13]

AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT signaling pathway.

Experimental Protocols for Studying Protein Phosphorylation

A variety of experimental techniques are available to detect, quantify, and characterize protein phosphorylation. The choice of method depends on the specific research question, the available resources, and the nature of the protein of interest.

Phospho-Specific Western Blotting

Western blotting with phospho-specific antibodies is a widely used method to detect the phosphorylation of a specific protein at a particular site.

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14]

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[14]

Western_Blot_Workflow Lysate Cell Lysate (with inhibitors) SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking (BSA) Transfer->Blocking PrimaryAb Primary Antibody (Phospho-specific) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Result Phosphorylated Protein Band Detection->Result

Caption: Western Blotting workflow.

Mass Spectrometry for Phosphorylation Site Mapping

Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites on a proteome-wide scale.

Protocol:

  • Protein Digestion:

    • Excise the protein band of interest from an SDS-PAGE gel or use a complex protein mixture.

    • Perform in-gel or in-solution digestion with a protease, typically trypsin, to generate peptides.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography to increase the chances of detection.[16]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[7]

    • In the mass spectrometer, peptides are first ionized and their mass-to-charge ratio (m/z) is measured (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments is measured (MS2 scan).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database to identify the peptide sequence.

    • Specialized software is used to identify the presence and location of phosphate groups on the peptides based on the mass shift of 80 Da.[17]

Mass_Spec_Workflow ProteinSample Protein Sample Digestion Proteolytic Digestion ProteinSample->Digestion Enrichment Phosphopeptide Enrichment Digestion->Enrichment LC Liquid Chromatography Enrichment->LC MSMS Tandem Mass Spectrometry LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis PhosphoSite Phosphorylation Site Identification DataAnalysis->PhosphoSite

Caption: Mass Spectrometry workflow.

In Vitro Kinase Assay

In vitro kinase assays are performed in a cell-free system to directly measure the activity of a purified kinase on a specific substrate.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, the substrate (protein or peptide), ATP (often [γ-³²P]ATP for radiometric assays), and a suitable kinase buffer.[18]

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer, EDTA).[18]

  • Detection of Phosphorylation:

    • For radiometric assays, separate the reaction products by SDS-PAGE and detect the incorporated radioactivity by autoradiography.

    • For non-radiometric assays, detect the phosphorylated substrate using a phospho-specific antibody (Western blot) or other detection methods.

Conclusion

Protein phosphorylation is a cornerstone of cellular regulation, and a thorough understanding of its mechanisms is paramount for researchers in both basic science and drug development. The techniques and concepts outlined in this guide provide a solid foundation for investigating the intricate roles of protein phosphorylation in health and disease. As our knowledge and technical capabilities continue to expand, so too will our ability to harness this fundamental biological process for the development of novel and effective therapies.

References

O-Phospho-DL-threonine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-Standard Amino Acid at the Core of Cellular Signaling

O-Phospho-DL-threonine, a non-standard amino acid, plays a pivotal role in a vast array of cellular processes. As a key post-translational modification, the phosphorylation of threonine residues modulates protein function, orchestrates complex signaling cascades, and ultimately governs cell fate. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. Herein, we delve into its fundamental properties, synthesis, and biological significance, with a focus on its role in critical signaling pathways and its applications in modern research and therapeutic development.

Physicochemical Properties

This compound is a derivative of the essential amino acid DL-threonine, characterized by the addition of a phosphate (B84403) group to its hydroxyl side chain. This modification imparts a negative charge and significantly alters the steric and electronic properties of the amino acid, enabling it to participate in a diverse range of molecular interactions.

PropertyValueReference
Molecular Formula C4H10NO6P[1][2]
Molecular Weight 199.10 g/mol [1][2]
CAS Number 27530-80-9[1]
Appearance White to off-white solid/powder[2][3]
Solubility Soluble in water (5.83 mg/mL)[2]
Storage Temperature -20°C[3]
pKa of phosphoryl group ~6.1[4]

Synthesis of this compound

The availability of pure this compound is crucial for a wide range of in vitro and in vivo studies. Both chemical and enzymatic methods have been developed for its synthesis.

Chemical Synthesis

Chemical synthesis offers a versatile approach for producing this compound and its analogs. A common strategy involves the protection of the amino and carboxyl groups of DL-threonine, followed by phosphorylation of the hydroxyl group and subsequent deprotection.

Experimental Protocol: Phosphorylation of N-benzyloxycarbonyl-DL-threonine benzyl (B1604629) ester

  • Protection: DL-threonine is first protected at its amino and carboxyl termini. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the carboxyl group can be esterified with benzyl alcohol.

  • Phosphorylation: The protected DL-threonine is then dissolved in an anhydrous solvent such as dichloromethane. A phosphorylating agent, for instance, dibenzyl phosphite, is added in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically stirred at room temperature overnight.

  • Purification of the Protected Phosphotriester: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting crude product can be purified by silica (B1680970) gel column chromatography.

  • Deprotection: The protected this compound is deprotected to yield the final product. The benzyl protecting groups on the phosphate and the carboxyl group, along with the Cbz group on the amino group, can be removed simultaneously by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol (B129727) or ethanol.

  • Final Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or ion-exchange chromatography.[5]

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods. Threonine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to the hydroxyl group of threonine.

Experimental Protocol: Enzymatic Synthesis using Threonine Kinase (e.g., PduX from Salmonella enterica) [6]

  • Enzyme Preparation: The threonine kinase, such as a recombinantly expressed and purified PduX enzyme, is required.[6]

  • Reaction Setup: A reaction mixture is prepared containing DL-threonine, ATP, a suitable buffer (e.g., Tris-HCl at pH 7.5), and magnesium chloride (MgCl2) as a cofactor.

  • Enzymatic Reaction: The reaction is initiated by adding the threonine kinase to the mixture. The reaction is then incubated at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by techniques such as HPLC or by measuring the depletion of ATP. The reaction is terminated by heat inactivation of the enzyme or by the addition of EDTA to chelate the magnesium ions.

  • Purification: The this compound product can be purified from the reaction mixture using techniques like ion-exchange chromatography or preparative HPLC to separate it from unreacted substrates, ATP, ADP, and the enzyme.[7]

Biological Significance and Role in Signaling Pathways

Threonine phosphorylation is a fundamental mechanism for regulating protein function and signal transduction. The introduction of a phosphate group can induce conformational changes, create binding sites for other proteins, or alter the catalytic activity of an enzyme. This compound serves as a stable mimic of this post-translational modification and is an invaluable tool for studying these processes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. A key step in this pathway is the dual phosphorylation of threonine and tyrosine residues in the activation loop of MAPKs by upstream MAPKKs.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates (Threonine & Tyrosine) Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

MAPK Signaling Pathway
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is activated by phosphorylation at two key residues, one of which is a threonine in its activation loop.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Threonine) Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream_Targets Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Serine) Cell_Survival_Growth Cell Survival & Growth Downstream_Targets->Cell_Survival_Growth Promotes

PI3K/Akt Signaling Pathway
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is tightly regulated by binding to cyclins and by phosphorylation, including activating phosphorylation on a conserved threonine residue.

CDK_Cell_Cycle cluster_regulation Regulation cluster_process Cell Cycle Progression Cyclin Cyclin CDK CDK Cyclin->CDK Binds Active_CDK_Cyclin Active CDK-Cyclin Complex Cyclin->Active_CDK_Cyclin CDK->Active_CDK_Cyclin CAK CDK-Activating Kinase (CAK) CAK->CDK Phosphorylates (Threonine) Substrates Cell Cycle Substrates Active_CDK_Cyclin->Substrates Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Substrates->Cell_Cycle_Progression Drives

CDK and Cell Cycle Regulation

Experimental Applications in Research and Drug Development

This compound and peptides containing this modification are indispensable tools in a variety of experimental settings.

Kinase and Phosphatase Assays

These compounds are essential for developing and validating assays to measure the activity of protein kinases and phosphatases, which are major drug targets.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reaction Incubate Incubate at Optimal Temperature Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Phosphorylation Stop_Reaction->Detection End End Detection->End

In Vitro Kinase Assay Workflow

Experimental Protocol: Malachite Green Phosphatase Assay [8][9]

This colorimetric assay measures the release of inorganic phosphate from a phosphorylated substrate by a phosphatase.

  • Substrate Preparation: A phosphopeptide containing O-phosphothreonine is used as the substrate.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the phosphopeptide substrate, the phosphatase enzyme in a suitable buffer, and any potential inhibitors being tested.

  • Incubation: The plate is incubated at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time to allow for dephosphorylation.

  • Color Development: Malachite Green reagent, which forms a colored complex with free inorganic phosphate, is added to each well.

  • Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.

  • Quantification: The amount of phosphate released is determined by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.

Probing Protein-Protein Interactions

Phosphothreonine residues often serve as docking sites for proteins containing specific phosphobinding domains, such as FHA (Forkhead-associated) and WW domains. Synthetic phosphopeptides containing O-phosphothreonine can be used in pull-down assays or surface plasmon resonance (SPR) to identify and characterize these interactions.

Drug Discovery and Development

Given the central role of threonine phosphorylation in disease pathogenesis, particularly in cancer and inflammatory disorders, kinases and phosphatases are major targets for drug development. This compound and its derivatives are used to:

  • Screen for and characterize inhibitors of protein kinases and phosphatases.

  • Develop stable, non-hydrolyzable analogs of phosphothreonine to create potent and specific enzyme inhibitors.

  • Serve as critical reagents in high-throughput screening campaigns.

Analytical Characterization

The unambiguous identification and quantification of this compound and phosphothreonine-containing peptides are critical for research. Several analytical techniques are employed for this purpose.

Analytical TechniqueKey Parameters and Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Shows characteristic shifts for the protons adjacent to the phosphate group. The α-proton resonance is shifted upfield, while the β-proton resonance is shifted downfield upon phosphorylation.[4] ³¹P NMR: Provides a direct method for detecting and quantifying the phosphate group. The chemical shift is sensitive to the pH and the chemical environment.[10]
Mass Spectrometry (MS) LC-MS/MS: Enables the identification and quantification of this compound in complex biological samples. Specific precursor-to-product ion transitions can be monitored for high selectivity.[11] Fragmentation Analysis: In tandem MS, the neutral loss of phosphoric acid (98 Da) from the parent ion is a characteristic fragmentation pattern for phosphopeptides.

Experimental Protocol: LC-MS/MS for Quantification in Biological Samples [11]

  • Sample Preparation: Proteins from cell lysates or tissues are extracted and digested with a protease (e.g., trypsin).

  • Phosphopeptide Enrichment (Optional): Due to the low abundance of phosphopeptides, an enrichment step using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) may be necessary.

  • LC Separation: The peptide mixture is separated using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.

  • MS/MS Analysis: The eluted peptides are introduced into a tandem mass spectrometer. A precursor ion scan can be used to specifically detect ions that lose a phosphate group. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific phosphopeptides.

  • Data Analysis: The resulting data is analyzed to identify the phosphopeptides and quantify their abundance, often using stable isotope-labeled internal standards for accuracy.

Conclusion

This compound is more than just a modified amino acid; it is a fundamental building block in the language of cellular communication. Its study provides profound insights into the intricate regulatory mechanisms that govern life. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological roles is paramount for unraveling disease mechanisms and for the rational design of novel therapeutics that target the dynamic landscape of protein phosphorylation. This guide serves as a foundational resource to aid in these critical endeavors.

References

A Technical Guide to the Solubility of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-Phospho-DL-threonine, a key phosphorylated amino acid derivative. Understanding the solubility of this compound is critical for its application in various research and development contexts, including drug formulation, biochemical assays, and cell culture studies. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a relevant biological signaling pathway where threonine phosphorylation is a pivotal event.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For phosphorylated amino acids like this compound, solubility is significantly influenced by their zwitterionic nature and the presence of highly polar functional groups—the amino, carboxyl, and phosphate (B84403) moieties. These groups can engage in hydrogen bonding with polar solvents, generally leading to higher solubility in aqueous solutions compared to non-polar organic solvents. Factors such as pH, temperature, and the presence of other solutes can also profoundly impact solubility.

Quantitative Solubility Data for this compound

SolventTemperatureMethodSolubilityMolar Concentration (mM)Citation
Water (H₂O)60°CN/A5.83 mg/mL29.28[1][2]
Phosphate-Buffered Saline (PBS)Room TemperatureN/A1 mg/mL5.02[3]

Note: The solubility in water was achieved with the aid of ultrasonication and heating.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the reliable use of this compound in experimental settings. Below are detailed methodologies for two common and effective techniques for determining the solubility of amino acid derivatives.

Gravimetric Method

The gravimetric method is a highly accurate and direct way to measure solubility.[4][5][6] It involves measuring the mass of the solute that can dissolve in a given amount of solvent.

Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation of the Saturated Solution: The solution is allowed to stand to let the undissolved solid settle. A sample of the supernatant (the clear liquid above the solid) is then carefully withdrawn, often using a syringe fitted with a filter (e.g., a 0.45 µm filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation: A precise volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven or under vacuum) until a constant weight of the dried solute is achieved.

  • Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and convenient method for determining solubility, particularly for compounds that absorb ultraviolet or visible light.[7][8] Since amino acids like this compound lack a strong chromophore, this method may require derivatization to introduce a light-absorbing moiety. However, if the underivatized compound has a measurable absorbance, the following general protocol can be applied.

Methodology:

  • Preparation of a Standard Curve: A series of solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A standard curve is then generated by plotting absorbance versus concentration.

  • Preparation and Equilibration of a Saturated Solution: A supersaturated solution is prepared and allowed to equilibrate as described in the gravimetric method.

  • Sample Preparation and Measurement: A sample of the clear supernatant from the saturated solution is carefully withdrawn and filtered. This sample may need to be diluted with the solvent to bring its absorbance within the linear range of the standard curve. The absorbance of the diluted sample is then measured at λmax.

  • Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the standard curve. This concentration is then multiplied by the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of threonine phosphorylation, the following diagrams have been generated using the DOT language.

G cluster_prep Solution Preparation cluster_separation Separation cluster_gravimetric Gravimetric Analysis cluster_uv UV-Vis Analysis prep Add excess this compound to solvent equilibrate Agitate at constant temperature for 24-48h to equilibrate prep->equilibrate separate Filter supernatant to remove undissolved solid equilibrate->separate measure_vol Take a precise volume of the filtrate separate->measure_vol Gravimetric dilute Dilute filtrate to a measurable concentration separate->dilute UV-Vis evaporate Evaporate solvent to dryness measure_vol->evaporate weigh Weigh the dried solute evaporate->weigh calculate_g Calculate solubility (mass/volume) weigh->calculate_g std_curve Prepare standard curve calculate_uv Calculate concentration from standard curve std_curve->calculate_uv measure_abs Measure absorbance dilute->measure_abs measure_abs->calculate_uv

A generalized workflow for solubility determination.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates on Threonine & Tyrosine erk_p p-ERK erk->erk_p transcription_factors Transcription Factors erk_p->transcription_factors Activates gene_expression Gene Expression (Cell Proliferation, Differentiation) transcription_factors->gene_expression

The MAPK/ERK signaling cascade.

The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][4][9] A key event in this pathway is the dual phosphorylation of ERK (Extracellular signal-Regulated Kinase) by MEK (MAPK/ERK Kinase) on specific threonine and tyrosine residues within a conserved T-E-Y (Threonine-Glutamic acid-Tyrosine) motif.[2][4][9][10][11] This phosphorylation event activates ERK, enabling it to translocate to the nucleus and phosphorylate various transcription factors, thereby altering gene expression.[1][5] The specific phosphorylation of a threonine residue is absolutely required for the activation of ERK, highlighting the critical role of this post-translational modification in cellular signaling.[10]

References

Methodological & Application

Application Notes and Protocols for O-Phospho-DL-threonine in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of O-Phospho-DL-threonine in serine/threonine kinase activity assays. The following sections detail the principles of common non-radioactive kinase assay formats, step-by-step experimental protocols, and the application of this compound as a critical reagent for quantitative analysis.

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins on serine, threonine, or tyrosine residues. The dysregulation of kinase activity is implicated in numerous diseases, making kinases attractive targets for drug discovery. Consequently, robust and quantitative assays are essential for screening and characterizing kinase inhibitors.

This compound is a stable, non-radioactive phosphothreonine analog that serves as a valuable tool in various kinase assay formats. It is primarily used as a standard for calibration curves in Enzyme-Linked Immunosorbent Assays (ELISAs) and as a competitor in Fluorescence Polarization (FP) assays to quantify the extent of threonine phosphorylation.

Assay Principles and Methodologies

Two of the most common non-radioactive methods for measuring serine/threonine kinase activity are the ELISA-based assay and the Fluorescence Polarization (FP) assay.

2.1. ELISA-based Kinase Activity Assay

This method relies on the specific recognition of the phosphorylated substrate by a phospho-specific antibody. The assay can be performed in a direct or indirect format. In a typical competitive ELISA, a known amount of phosphopeptide is coated onto a microplate. The kinase reaction is performed in solution, and the resulting mixture, containing the newly phosphorylated substrate, is added to the coated plate along with a phospho-specific antibody. The phosphorylated substrate from the kinase reaction competes with the coated phosphopeptide for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which catalyzes a colorimetric or fluorometric reaction. The signal is inversely proportional to the kinase activity.

This compound can be used to generate a standard curve to accurately quantify the amount of phosphothreonine produced in the kinase reaction.

2.2. Fluorescence Polarization (FP)-based Kinase Activity Assay

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). In a competitive FP kinase assay, a fluorescently labeled phosphopeptide tracer and a phospho-specific antibody are used. The binding of the tracer to the large antibody molecule slows its rotation, resulting in a high FP signal. The product of the kinase reaction, an unlabeled phosphopeptide, competes with the tracer for binding to the antibody. This competition leads to the displacement of the tracer from the antibody, allowing it to tumble more freely in solution, which results in a low FP signal. The decrease in FP is proportional to the kinase activity.

This compound can be used as an unlabeled competitor to validate the assay and to determine the binding affinity of the antibody for the phosphothreonine moiety.

Data Presentation: Quantitative Kinase Assay Data

The following tables summarize key quantitative data for several serine/threonine kinases, including kinetic constants (Km) for ATP and peptide substrates, and IC50 values for common kinase inhibitors. This data is essential for assay design and for comparing the potency of novel inhibitors.

Table 1: Kinetic Constants for Serine/Threonine Kinases

KinaseSubstrate PeptideKm for Peptide (µM)Km for ATP (µM)
PKAKemptide (LRRASLG)10 - 205 - 15
Akt1/PKBαCrosstide (GRPRTSSFAEG)5 - 1510 - 50
MAPK1/ERK2Myelin Basic Protein (MBP) peptide10 - 3020 - 60
CDK2/cyclin AHistone H1 peptide20 - 5015 - 40
ROCK2S6K peptide (KRRRLASLR)3.1Not specified

Note: Km values can vary depending on the specific assay conditions, buffer composition, and the full-length protein or peptide substrate used.

Table 2: IC50 Values of Common Kinase Inhibitors

InhibitorPKA (nM)Akt1 (nM)MAPK1/ERK2 (nM)CDK2/cyclin A (nM)
Staurosporine7 - 1520 - 10050 - 2003 - 10
H-8948 - 135>10,000>10,000>10,000
Wortmannin>10,0002 - 5>10,000>10,000
U0126>10,000>10,00072 (MEK1)>10,000
Roscovitine>10,000>10,000>10,000450

Note: IC50 values are highly dependent on the ATP concentration used in the assay. The values presented here are representative and may vary between different studies.

Experimental Protocols

4.1. Protocol 1: ELISA-based Kinase Activity Assay using an this compound Standard Curve

This protocol describes a competitive ELISA for the quantification of threonine kinase activity.

Materials:

  • Purified serine/threonine kinase

  • Threonine-containing peptide substrate

  • This compound (for standard curve)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • 96-well microplate coated with a phosphothreonine-containing peptide

  • Phosphothreonine-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare this compound Standards: Prepare a serial dilution of this compound in kinase reaction buffer to generate a standard curve (e.g., from 0 to 100 µM).

  • Kinase Reaction: a. In separate tubes, set up the kinase reaction by mixing the kinase, peptide substrate, and any test inhibitors in kinase reaction buffer. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes). d. Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • ELISA: a. Add 50 µL of the stopped kinase reaction mixtures and the this compound standards to the wells of the phosphopeptide-coated microplate. b. Add 50 µL of the phosphothreonine-specific primary antibody to each well. c. Incubate for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer. e. Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. f. Wash the plate three times with wash buffer. g. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. h. Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a plate reader. b. Generate a standard curve by plotting the absorbance of the this compound standards against their concentrations. c. Determine the concentration of the phosphorylated product in the kinase reaction samples by interpolating their absorbance values from the standard curve. d. Calculate the kinase activity and the % inhibition for test compounds.

4.2. Protocol 2: Fluorescence Polarization (FP)-based Kinase Activity Assay

This protocol describes a competitive FP assay for measuring threonine kinase activity.

Materials:

  • Purified serine/threonine kinase

  • Threonine-containing peptide substrate

  • Fluorescently labeled phosphothreonine peptide tracer

  • Phosphothreonine-specific antibody

  • ATP

  • Kinase reaction buffer

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • FP-capable plate reader

Procedure:

  • Reagent Preparation: a. Prepare solutions of kinase, peptide substrate, ATP, tracer, and antibody in the appropriate buffers. The optimal concentrations of tracer and antibody should be determined empirically by titration experiments.

  • Kinase Reaction: a. In the wells of the 384-well plate, add the kinase, peptide substrate, and test inhibitors. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for the desired reaction time.

  • Detection: a. Stop the kinase reaction by adding a solution containing the fluorescent tracer and the phospho-specific antibody in assay buffer. b. Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: a. Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: a. The decrease in FP signal is proportional to the amount of phosphorylated substrate produced. b. Calculate kinase activity and inhibitor IC50 values by fitting the data to a suitable dose-response curve. This compound can be used as an unlabeled competitor in a control experiment to determine the dynamic range of the assay.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Threonine phosphorylation is a key event in many critical signaling pathways. The diagrams below illustrate two major pathways where serine/threonine kinases play a central role.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylation (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation (Ser/Thr) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream mTORC1->Downstream

Caption: PI3K/Akt Signaling Pathway.

5.2. Experimental Workflows

The following diagrams illustrate the general workflows for the ELISA and FP-based kinase assays.

ELISA_Workflow cluster_reaction Kinase Reaction cluster_elisa ELISA Start Start: Kinase, Substrate, Inhibitor, ATP Incubate Incubate (e.g., 30-60 min) Start->Incubate Stop Stop Reaction (EDTA) Incubate->Stop AddToPlate Add to Coated Plate + Primary Antibody Stop->AddToPlate Incubate1 Incubate & Wash AddToPlate->Incubate1 AddSecondary Add Secondary Ab-HRP Incubate1->AddSecondary Incubate2 Incubate & Wash AddSecondary->Incubate2 AddSubstrate Add TMB Substrate Incubate2->AddSubstrate Read Read Absorbance AddSubstrate->Read FP_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Start Start: Kinase, Substrate, Inhibitor, ATP Incubate Incubate (e.g., 30-60 min) Start->Incubate AddReagents Add Tracer & Antibody Incubate->AddReagents Equilibrate Equilibrate AddReagents->Equilibrate ReadFP Read Fluorescence Polarization Equilibrate->ReadFP

Application Notes and Protocols for O-Phospho-DL-threonine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] The phosphorylation of threonine residues, alongside serine and tyrosine, is a key event in many signaling pathways.[1][3] Mass spectrometry has emerged as an indispensable tool for the identification and quantification of protein phosphorylation, providing unparalleled sensitivity and specificity.[4][5]

O-Phospho-DL-threonine serves as a crucial standard for mass spectrometry-based phosphoproteomics. As a well-characterized phosphoamino acid, it is instrumental in method development, instrument calibration, and as a quality control standard to ensure the accuracy and reproducibility of phosphopeptide analysis. This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry workflows.

Application Notes

This compound is a synthetic amino acid derivative that can be used in various applications within a mass spectrometry workflow:

  • Mass Spectrometer Calibration: The known monoisotopic mass of this compound allows for the calibration of mass spectrometers to ensure high mass accuracy, which is critical for confident phosphopeptide identification.

  • Fragmentation Analysis: The predictable fragmentation pattern of this compound under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to optimize fragmentation parameters for phosphopeptides.[6][7] A characteristic neutral loss of phosphoric acid (98 Da) is a hallmark of phosphoserine and phosphothreonine fragmentation.[6][7]

  • Liquid Chromatography (LC) Method Development: this compound can be used to develop and optimize LC methods for the separation of phosphopeptides. Its retention time can serve as a benchmark for hydrophilic phosphopeptides that are often challenging to retain on standard reversed-phase columns.

  • Enrichment Strategy Evaluation: The efficiency of phosphopeptide enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography, can be assessed by spiking a known amount of this compound into a complex sample and measuring its recovery.[8][9][10][11]

  • Quantitative Analysis: While not a peptide, isotopically labeled this compound can be used in conjunction with unlabeled standard to develop and validate quantitative assays for phosphoamino acids.

Quantitative Data

The following table summarizes the key quantitative data for this compound relevant to mass spectrometry.

PropertyValueNotes
Chemical Formula C₄H₁₀NO₆P[12]
Molecular Weight 199.10 g/mol [12]
Monoisotopic Mass 199.0245 DaCalculated
Precursor Ion (m/z) [M+H]⁺ 200.0318For positive ion mode ESI-MS
Precursor Ion (m/z) [M-H]⁻ 198.0172For negative ion mode ESI-MS
Characteristic Neutral Loss (CID/HCD) -98 Da (H₃PO₄)A common fragmentation pathway for phosphoserine and phosphothreonine containing peptides.[6][7]
Key Fragment Ion (m/z) [M+H-H₃PO₄]⁺ 102.0555Resulting from the neutral loss of phosphoric acid.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Reagents and Materials:

    • This compound powder (≥97.0% purity)[12]

    • LC-MS grade water

    • LC-MS grade acetonitrile (B52724) (ACN)

    • Formic acid (FA), LC-MS grade

    • Low-binding microcentrifuge tubes[8]

  • Procedure:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term stability.[12]

    • Prepare working solutions by diluting the stock solution in a solvent appropriate for your LC-MS method (e.g., 0.1% formic acid in water).

Protocol 2: Direct Infusion Mass Spectrometry Analysis
  • Objective: To determine the accurate mass and fragmentation pattern of the this compound standard.

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

    • Syringe pump

  • Procedure:

    • Prepare a 1 µg/mL working solution of this compound in 50% ACN, 0.1% FA.

    • Set up the syringe pump to infuse the solution at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra (MS1) in both positive and negative ion modes to determine the m/z of the precursor ions.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion (m/z 200.0318).

    • Vary the collision energy (CID or HCD) to observe the fragmentation pattern, paying close attention to the neutral loss of 98 Da.

Protocol 3: LC-MS/MS Analysis for Retention Time Determination
  • Objective: To determine the retention time of this compound on a reversed-phase LC column.

  • Instrumentation and Columns:

    • Nano-liquid chromatography system

    • Reversed-phase C18 column

    • High-resolution tandem mass spectrometer

  • LC Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 2-35% B over 30 minutes

    • Flow Rate: 300 nL/min

    • Injection Volume: 1 µL of a 1 µg/mL solution

  • MS Method:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)[4]

    • Full Scan (MS1) Range: m/z 150-1000

    • MS/MS: Target the precursor ion m/z 200.0318 and acquire fragment spectra.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 200.0318 to determine the retention time.

Protocol 4: Evaluation of Phosphopeptide Enrichment Efficiency
  • Objective: To assess the recovery of a known phospho-species using an enrichment method like IMAC.[8][10]

  • Materials:

    • IMAC resin (e.g., Fe³⁺-IMAC)[9]

    • Complex biological lysate (e.g., tryptic digest of HeLa cells)

    • This compound standard

    • Enrichment buffers (loading, washing, elution) as per manufacturer's protocol.[10]

  • Procedure:

    • Spike a known amount of this compound (e.g., 10 pmol) into a complex peptide mixture (e.g., 1 mg of HeLa cell digest).

    • Perform the IMAC phosphopeptide enrichment protocol. This typically involves:

      • Equilibrating the IMAC resin.

      • Loading the sample onto the resin.

      • Washing the resin to remove non-phosphorylated peptides.

      • Eluting the bound phosphopeptides.[10]

    • Analyze the eluted fraction by LC-MS/MS using a targeted method (e.g., PRM) for the this compound precursor ion.

    • Quantify the peak area of the this compound in the eluted fraction.

    • Calculate the recovery rate by comparing the peak area of the enriched sample to that of a direct injection of the same amount of standard.

Visualizations

experimental_workflow start Start: this compound Standard prep Protocol 1: Standard Preparation start->prep direct_infusion Protocol 2: Direct Infusion MS prep->direct_infusion lcms Protocol 3: LC-MS/MS Analysis prep->lcms enrichment Protocol 4: Spike-in for Enrichment QC prep->enrichment mass_accuracy Mass Accuracy & Fragmentation Pattern direct_infusion->mass_accuracy retention_time Retention Time Determination lcms->retention_time recovery Enrichment Recovery Rate enrichment->recovery

Caption: Experimental workflow for utilizing the this compound standard.

signaling_pathway receptor receptor kinase kinase protein protein response response ligand Growth Factor receptor_node Receptor Tyrosine Kinase ligand->receptor_node Binding ras Ras receptor_node->ras Activation raf Raf ras->raf Activation mek MEK (Ser/Thr Kinase) raf->mek Phosphorylates Ser/Thr erk ERK (Ser/Thr Kinase) mek->erk Phosphorylates Thr/Tyr transcription_factor Transcription Factor erk->transcription_factor Phosphorylates Ser/Thr cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Gene Expression

Caption: MAPK/ERK signaling pathway involving threonine phosphorylation.

References

Application Notes and Protocols for Phosphoproteomics Sample Preparation Utilizing O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of the phosphoproteome provides invaluable insights into the intricate signaling networks that underpin normal cellular function and disease states, offering a rich source of potential therapeutic targets and biomarkers. However, the low stoichiometry and dynamic nature of protein phosphorylation present significant analytical challenges, necessitating highly specific and efficient enrichment of phosphopeptides from complex biological samples prior to mass spectrometry (MS) analysis.

This document provides detailed application notes and protocols for phosphoproteomics sample preparation, with a special focus on the strategic use of O-Phospho-DL-threonine to enhance the specificity of phosphopeptide enrichment. By competitively displacing non-specifically bound peptides, this compound can significantly improve the purity of the enriched phosphopeptide fraction, leading to more comprehensive and reliable phosphoproteomic analyses. The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking to optimize their phosphoproteomics workflows.

Principles of Phosphopeptide Enrichment and the Role of this compound

The most common methods for phosphopeptide enrichment are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. Both techniques exploit the affinity of the negatively charged phosphate (B84403) groups on peptides for positively charged metal ions or metal oxides.

  • IMAC utilizes beads functionalized with chelating agents that bind metal ions such as Fe³⁺, Ga³⁺, or Ti⁴⁺. These metal ions then interact with the phosphate groups of phosphopeptides.

  • TiO2 chromatography relies on the strong Lewis acid-base interaction between the titanium dioxide surface and phosphate groups under acidic conditions.

A common challenge with both methods is the non-specific binding of acidic, non-phosphorylated peptides (e.g., those rich in aspartic and glutamic acid), which can co-elute with phosphopeptides and suppress their ionization during MS analysis.

This compound can be employed as a competitive agent to improve the specificity of enrichment. As a free phosphoamino acid, it can compete with phosphopeptides for binding sites on the IMAC or TiO2 resin. When used in washing steps, a carefully titrated concentration of this compound can displace weakly bound, non-phosphorylated acidic peptides without significantly affecting the binding of true phosphopeptides, thereby enriching for bona fide phosphorylated species.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Digestion

This protocol describes the initial steps of sample preparation applicable to both IMAC and TiO2 enrichment methods.

Materials:

  • Lysis Buffer: 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM sodium orthovanadate, 1 mM sodium fluoride, 1 mM β-glycerophosphate, 1x protease inhibitor cocktail.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified Trypsin

  • Ammonium (B1175870) Bicarbonate (NH4HCO3)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer and scrape the cells.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 15 mM.

    • Incubate for 30 minutes in the dark at room temperature.

  • Protein Digestion:

    • Dilute the lysate with 50 mM NH4HCO3 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle agitation.

    • Stop the digestion by adding TFA to a final concentration of 1% (pH < 3).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Lyophilize the desalted peptides.

Protocol 2: Phosphopeptide Enrichment with TiO2 and Competitive Washing with this compound

Materials:

  • TiO2 spin tips or beads

  • Loading/Wash Buffer 1: 80% acetonitrile (B52724) (ACN), 6% TFA.

  • Competitive Wash Buffer: 80% ACN, 6% TFA, 10 mM this compound.

  • Wash Buffer 2: 50% ACN, 0.1% TFA.

  • Elution Buffer: 1.5% ammonium hydroxide (B78521) (NH4OH).

  • Formic Acid (FA)

Procedure:

  • Resuspend Peptides: Resuspend the lyophilized peptides in Loading/Wash Buffer 1.

  • Equilibrate TiO2:

    • Activate the TiO2 material by washing with methanol.

    • Equilibrate the TiO2 with Loading/Wash Buffer 1.

  • Bind Phosphopeptides:

    • Load the resuspended peptide solution onto the equilibrated TiO2 material.

    • Incubate for 20 minutes with gentle agitation to allow for phosphopeptide binding.

    • Centrifuge and collect the flow-through (optional, for analysis of non-phosphorylated peptides).

  • Wash Steps:

    • Wash the TiO2 beads once with Loading/Wash Buffer 1.

    • Competitive Wash: Wash the beads twice with the Competitive Wash Buffer containing this compound. This step is crucial for removing non-specifically bound acidic peptides.

    • Wash the beads twice with Wash Buffer 2 to remove residual this compound and other salts.

  • Elute Phosphopeptides:

    • Elute the bound phosphopeptides by adding Elution Buffer and incubating for 10 minutes.

    • Repeat the elution step and combine the eluates.

    • Immediately acidify the eluate with FA to a final concentration of 2% to prevent dephosphorylation.

  • Sample Cleanup: Desalt the enriched phosphopeptides using a C18 StageTip prior to LC-MS/MS analysis.

Protocol 3: Phosphopeptide Enrichment with IMAC (Fe-NTA) and Competitive Washing

Materials:

  • Fe-NTA IMAC beads

  • Loading/Wash Buffer: 80% ACN, 0.1% TFA.

  • Competitive Wash Buffer: 80% ACN, 0.1% TFA, 20 mM this compound.

  • Elution Buffer: 500 mM potassium phosphate, pH 7.0.

  • Formic Acid (FA)

Procedure:

  • Resuspend Peptides: Resuspend the lyophilized peptides in Loading/Wash Buffer.

  • Equilibrate IMAC Beads:

    • Wash the Fe-NTA beads with water.

    • Equilibrate the beads with Loading/Wash Buffer.

  • Bind Phosphopeptides:

    • Add the resuspended peptide solution to the equilibrated IMAC beads.

    • Incubate for 30 minutes with end-over-end rotation.

    • Centrifuge and collect the supernatant.

  • Wash Steps:

    • Wash the beads three times with Loading/Wash Buffer.

    • Competitive Wash: Wash the beads twice with the Competitive Wash Buffer containing this compound.

  • Elute Phosphopeptides:

    • Elute the phosphopeptides by adding Elution Buffer and incubating for 15 minutes.

    • Repeat the elution and combine the eluates.

    • Acidify the eluate with FA.

  • Sample Cleanup: Desalt the enriched phosphopeptides using a C18 StageTip before LC-MS/MS analysis.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the potential improvement in phosphopeptide enrichment specificity with the inclusion of an this compound competitive wash.

Enrichment MethodCompetitive WashTotal Peptides IdentifiedPhosphopeptides Identified% Specificity
TiO2 No8,5006,00070.6%
TiO2 Yes (10 mM this compound)7,2006,50090.3%
IMAC (Fe-NTA) No9,2006,80073.9%
IMAC (Fe-NTA) Yes (20 mM this compound)7,8007,20092.3%

Note: This data is illustrative and actual results may vary depending on the sample type and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_lysis Cell Lysis protein_digestion Protein Digestion cell_lysis->protein_digestion desalting C18 Desalting protein_digestion->desalting binding Binding to TiO2 or IMAC desalting->binding competitive_wash Competitive Wash (this compound) binding->competitive_wash elution Elution competitive_wash->elution lc_ms LC-MS/MS elution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General workflow for phosphoproteomics sample preparation.

MAPK/ERK Signaling Pathway

mapk_erk_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2 GRB2 rtk->grb2 P sos SOS grb2->sos ras RAS sos->ras raf RAF (MAPKKK) ras->raf P mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors P cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

Application Notes and Protocols for Generating Phospho-Threonine Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The phosphorylation of threonine residues, mediated by protein kinases, is a key event in many signaling pathways.[3][4] Phospho-threonine specific antibodies are indispensable tools for detecting and quantifying protein phosphorylation, enabling researchers to study the activation state of specific proteins and elucidate complex signaling networks.[1][4][5] These antibodies are designed to recognize and bind specifically to a protein only when it is phosphorylated at a particular threonine residue.[5]

This document provides detailed application notes and protocols for the generation, purification, and validation of phospho-threonine specific antibodies.

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and other cellular responses. A key event in this pathway is the dual phosphorylation of ERK (extracellular signal-regulated kinase) on threonine and tyrosine residues by the upstream kinase MEK. Specifically, the phosphorylation of Threonine 202 (in human ERK1) is crucial for its activation.

MAPK_Pathway cluster_ERK Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK_inactive ERK (Inactive) MEK->ERK_inactive p-Thr202 p-Tyr204 ERK_active p-ERK (Active) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression p1->Transcription_Factors P

Caption: The MAPK/ERK signaling pathway highlighting the phosphorylation of ERK.

Experimental Workflow for Phospho-Threonine Antibody Generation

The generation of highly specific phospho-threonine antibodies is a multi-step process that requires careful design and execution. The general workflow involves immunogen design and synthesis, animal immunization, and rigorous purification and validation of the resulting antibodies.

Antibody_Generation_Workflow Start Start Immunogen_Design 1. Immunogen Design (Phosphopeptide Synthesis) Start->Immunogen_Design Peptide_Conjugation 2. Peptide Conjugation to Carrier Protein (e.g., KLH) Immunogen_Design->Peptide_Conjugation Immunization 3. Animal Immunization (e.g., Rabbits) Peptide_Conjugation->Immunization Serum_Collection 4. Antiserum Collection and Titer Determination Immunization->Serum_Collection Purification 5. Affinity Purification Serum_Collection->Purification Validation 6. Specificity Validation Purification->Validation End End Product: Specific p-Thr Antibody Validation->End

Caption: Overall workflow for generating phospho-threonine specific antibodies.

Protocols

Immunogen Design and Synthesis

The selection and synthesis of the phosphopeptide immunogen is a critical step in producing a high-quality phospho-specific antibody.[6]

Protocol:

  • Sequence Selection:

    • Identify the target protein and the specific threonine phosphorylation site of interest.

    • Select a peptide sequence of 10-15 amino acids flanking the target phospho-threonine.

    • Ensure the sequence is unique to the target protein to minimize cross-reactivity.

    • Perform a BLAST search to confirm the uniqueness of the peptide sequence.

  • Peptide Synthesis:

    • Synthesize two versions of the peptide: one with the phosphorylated threonine (phosphopeptide) and one with the non-phosphorylated threonine (non-phosphopeptide).[7] The non-phosphopeptide will be used for negative selection during purification.

    • Incorporate a cysteine residue at the N- or C-terminus of the peptides for conjugation to a carrier protein.

ParameterRecommendation
Peptide Length10-15 amino acids
Phosphorylation SiteCentrally located if possible
Terminal ResidueCysteine for conjugation
Purity>90%
Peptide Conjugation to Carrier Protein

To enhance immunogenicity, the synthesized phosphopeptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9]

Protocol:

  • Dissolve the phosphopeptide and the carrier protein (e.g., KLH) in conjugation buffer (e.g., PBS, pH 7.2).

  • Add a crosslinker, such as maleimide, to facilitate the covalent linkage between the cysteine residue on the peptide and the carrier protein.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Remove excess unconjugated peptide by dialysis or gel filtration.

  • Confirm conjugation efficiency using SDS-PAGE and protein quantification assays.[10]

Animal Immunization

The conjugated phosphopeptide is used to immunize host animals to elicit an immune response. Rabbits are commonly used for producing polyclonal antibodies due to their robust immune response.[7][8]

Protocol:

  • Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the phosphopeptide-carrier conjugate with a suitable adjuvant (e.g., Freund's Complete Adjuvant).

    • Inject the emulsion subcutaneously at multiple sites on the animal.

  • Booster Immunizations:

    • Administer booster injections every 2-4 weeks using the conjugate emulsified with an incomplete adjuvant (e.g., Freund's Incomplete Adjuvant).

  • Titer Monitoring:

    • Collect small blood samples 7-10 days after each booster.

    • Determine the antibody titer in the serum using ELISA against the phosphopeptide.

ParameterTypical Value
Animal HostRabbit
Immunogen Dose100-200 µg per injection
Immunization SchedulePrimary + 3-4 boosters
AdjuvantFreund's Adjuvant
Antibody Purification

A multi-step affinity purification process is essential to isolate the desired phospho-specific antibodies and remove cross-reactive antibodies.[7][10]

Purification_Workflow Antiserum Crude Antiserum NonPhospho_Column 1. Negative Selection: Non-phosphopeptide Column Antiserum->NonPhospho_Column Flowthrough Flow-through (Contains p-Thr specific antibodies) NonPhospho_Column->Flowthrough Bind non-specific and total protein Abs Phospho_Column 2. Positive Selection: Phosphopeptide Column Flowthrough->Phospho_Column Elution 3. Elution of Specific Antibodies Phospho_Column->Elution Bind p-Thr specific Abs Purified_Antibody Purified Phospho-Threonine Specific Antibody Elution->Purified_Antibody

Caption: Affinity purification workflow for phospho-specific antibodies.

Protocol:

  • Negative Selection (Depletion of Non-phospho-specific Antibodies):

    • Prepare an affinity column by coupling the non-phosphopeptide to a solid support (e.g., agarose (B213101) beads).

    • Pass the crude antiserum over the non-phosphopeptide column.

    • Collect the flow-through, which contains antibodies that do not bind to the non-phosphorylated peptide. This fraction is enriched for phospho-specific antibodies.[7][10]

  • Positive Selection (Affinity Purification of Phospho-specific Antibodies):

    • Prepare a second affinity column by coupling the phosphopeptide to a solid support.

    • Apply the flow-through from the negative selection step to the phosphopeptide column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the bound antibodies using a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Immediately neutralize the eluted antibodies with a high pH buffer (e.g., Tris-HCl, pH 8.5).

    • Dialyze the purified antibodies against PBS and store at -20°C or -80°C.

Validation of Antibody Specificity

Thorough validation is crucial to ensure that the purified antibody specifically recognizes the target protein only when it is phosphorylated at the desired threonine residue.[11][12]

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to confirm the specificity of the antibody for the phosphopeptide over the non-phosphopeptide.[11]

Protocol:

  • Coat separate wells of a 96-well plate with the phosphopeptide and the non-phosphopeptide.

  • Block the wells to prevent non-specific binding.

  • Add serial dilutions of the purified antibody to the wells and incubate.

  • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance.

  • A high signal in the phosphopeptide-coated wells and a low signal in the non-phosphopeptide-coated wells indicate specificity.

B. Western Blotting

Western blotting is used to verify that the antibody recognizes the endogenous target protein of the correct molecular weight and that this recognition is phosphorylation-dependent.[12][13]

Protocol:

  • Prepare cell lysates from cells under conditions that induce (e.g., growth factor stimulation) and inhibit (e.g., kinase inhibitor treatment) the phosphorylation of the target protein.

  • Phosphatase Treatment: Treat a portion of the stimulated cell lysate with a phosphatase (e.g., lambda protein phosphatase) to remove phosphate (B84403) groups.[13]

  • Separate the proteins from the treated and untreated lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the purified phospho-threonine specific antibody.

  • A strong band should be detected in the stimulated lysate, which is significantly reduced or absent in the inhibitor-treated and phosphatase-treated lysates.[13]

  • As a loading control, probe a parallel blot with an antibody that recognizes the total (phosphorylated and non-phosphorylated) target protein.[13]

SampleExpected Result with p-Thr Antibody
Unstimulated CellsLow or no signal
Stimulated CellsStrong signal at the correct MW
Stimulated + Kinase InhibitorReduced signal
Stimulated + PhosphataseNo signal
Total Protein AntibodySignal in all lanes

C. Peptide Competition Assay

This assay further confirms the specificity of the antibody for the phosphorylated epitope.

Protocol:

  • Pre-incubate the purified antibody with an excess of the phosphopeptide or the non-phosphopeptide.

  • Use these antibody-peptide mixtures to probe a Western blot of stimulated cell lysates.

  • The phosphopeptide should block the antibody from binding to its target on the membrane, resulting in the disappearance of the band.

  • The non-phosphopeptide should have no effect on the antibody's binding.

Conclusion

The generation of high-quality phospho-threonine specific antibodies is a complex but rewarding process. By following these detailed protocols, researchers can develop highly specific and sensitive tools for investigating the roles of threonine phosphorylation in cellular signaling and disease. Rigorous validation at each stage is paramount to ensure the reliability and reproducibility of experimental results.

References

O-Phospho-DL-threonine in Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a chemically synthesized, phosphorylated form of the amino acid threonine. In the context of molecular biology and signal transduction research, it serves as a critical tool, particularly in the validation and quality control of phospho-specific antibodies used in Western blot analysis. Threonine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Consequently, the accurate detection of threonine-phosphorylated proteins is paramount for understanding cellular function and disease pathogenesis.

These application notes provide detailed protocols and guidelines for the effective use of this compound in Western blot analysis, focusing on its role as a competitive inhibitor for antibody validation and as a tool for studying threonine phosphorylation-dependent signaling pathways.

Key Applications

  • Validation of Phospho-Threonine Specific Antibodies: this compound is extensively used in peptide competition assays to confirm the specificity of antibodies targeting phosphorylated threonine residues. By pre-incubating a phospho-threonine specific antibody with an excess of this compound, the binding of the antibody to its target protein on a Western blot membrane can be specifically blocked. This demonstrates that the antibody's epitope contains a phosphorylated threonine residue.

  • Competitive Inhibition Studies: The use of this compound allows for the determination of the relative affinity and specificity of phospho-threonine antibodies. By performing competition assays with varying concentrations of this compound, researchers can assess the concentration-dependent inhibition of the antibody-antigen interaction.

  • Negative Control for Phosphatase Assays: In studies involving the dephosphorylation of proteins by phosphatases, this compound can serve as a component in control experiments to ensure that the observed loss of signal is due to enzymatic activity and not other factors.

Data Presentation: Competitive Inhibition of Phospho-Threonine Antibodies

The following table summarizes quantitative data from a study demonstrating the competitive inhibition of a phospho-threonine specific antibody by phosphothreonine (P-Thr). This data is crucial for designing effective peptide competition assays.

CompetitorAssay TypeConcentration for Half-Maximal Inhibition (IC50)Concentration for Complete InhibitionReference
Phosphothreonine (P-Thr)Radioimmunoassay40 µMNot Specified[1]
Phosphothreonine (P-Thr)Western BlotNot Specified10 µM[1]
Phosphoserine (P-Ser)Radioimmunoassay~8 mM (200-fold less potent than P-Thr)Not Specified[1]
Phosphotyrosine (P-Tyr)RadioimmunoassayIneffectiveNot Specified[1]

Note: The concentrations provided are indicative and may vary depending on the specific antibody, the abundance of the target protein, and the experimental conditions. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific assay.

Experimental Protocols

Protocol 1: Validation of Phospho-Threonine Antibody Specificity using Peptide Competition Assay

This protocol outlines the steps for a peptide competition assay to validate the specificity of a phospho-threonine antibody using this compound.

Materials:

  • This compound

  • Non-phosphorylated DL-threonine (as a negative control)

  • Primary antibody specific for a phospho-threonine site on the target protein

  • Cell or tissue lysate containing the target protein

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% BSA or casein in TBST)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Prepare Lysates and Perform SDS-PAGE and Western Blot Transfer:

    • Prepare cell or tissue lysates using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA or casein in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background.

  • Antibody Pre-incubation (Competition Step):

    • Prepare three tubes for the primary antibody incubation:

      • Tube A (No Competitor): Dilute the primary phospho-threonine antibody to its optimal working concentration in blocking buffer.

      • Tube B (this compound Competition): Dilute the primary antibody in blocking buffer as in Tube A. Add this compound to a final concentration of 5-10 µg per 1 µg of antibody (a 5-10 fold excess by weight is a good starting point; optimization may be required)[2].

      • Tube C (Non-phosphorylated Threonine Control): Dilute the primary antibody in blocking buffer as in Tube A. Add non-phosphorylated DL-threonine to the same final concentration as in Tube B.

    • Incubate the three antibody preparations at room temperature for 1-2 hours with gentle rotation.

  • Primary Antibody Incubation:

    • Cut the membrane into three strips (if desired, and sample lanes are identical) or use separate identical blots.

    • Incubate one membrane/strip with the antibody solution from Tube A, the second with the solution from Tube B, and the third with the solution from Tube C.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membranes three times for 10 minutes each with TBST.

    • Incubate the membranes with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membranes three times for 10 minutes each with TBST.

    • Incubate the membranes with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a Western blot imaging system.

Expected Results:

  • No Competitor Lane: A specific band corresponding to the molecular weight of the target protein should be visible.

  • This compound Competition Lane: The intensity of the specific band should be significantly reduced or completely absent.

  • Non-phosphorylated Threonine Control Lane: The intensity of the specific band should be comparable to the "No Competitor" lane, demonstrating that the antibody specifically recognizes the phosphorylated form of threonine.

G cluster_prep Sample Preparation & Electrophoresis cluster_blocking Blocking cluster_competition Antibody Competition cluster_incubation Incubation & Detection Lysate Prepare Cell Lysate (+ Phosphatase Inhibitors) SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Block Block Membrane (5% BSA/Casein in TBST) Transfer->Block Primary_Inc Primary Antibody Incubation Block->Primary_Inc Ab_only Ab only Ab_only->Primary_Inc Ab_pThr Ab + this compound Ab_pThr->Primary_Inc Ab_Thr Ab + DL-threonine Ab_Thr->Primary_Inc Wash1 Wash (TBST) Primary_Inc->Wash1 Secondary_Inc Secondary Antibody Incubation Wash1->Secondary_Inc Wash2 Wash (TBST) Secondary_Inc->Wash2 Detect Chemiluminescent Detection Wash2->Detect

Caption: Experimental workflow for phospho-threonine antibody validation.

Signaling Pathways Involving Threonine Phosphorylation

Threonine phosphorylation is a central mechanism in many signal transduction pathways. Below are diagrams of key pathways where threonine phosphorylation plays a critical role.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of ERK1/2 requires dual phosphorylation on both a threonine and a tyrosine residue (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr & Tyr) Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates

Caption: The MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 in the C-terminal hydrophobic motif by mTORC2.[4][5][6]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Response Cellular Response (Survival, Growth) Downstream->Response Regulates

Caption: The PI3K/Akt signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, and it plays a role in inflammation, apoptosis, and cell differentiation. Similar to ERK, p38 MAPK activation requires dual phosphorylation on a threonine and a tyrosine residue within the TGY motif (Thr180 and Tyr182).[7][8]

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates (Thr180 & Tyr182) Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Regulates

Caption: The p38 MAPK signaling pathway.

Conclusion

This compound is an indispensable reagent for researchers studying protein phosphorylation. Its primary application in Western blot analysis is the validation of phospho-threonine specific antibodies through peptide competition assays, ensuring the reliability and accuracy of experimental data. The provided protocols and signaling pathway diagrams serve as a comprehensive resource for the effective utilization of this compound in investigating the intricate roles of threonine phosphorylation in cellular signaling. Proper antibody validation is a cornerstone of robust scientific research, and the methodologies described herein are essential for achieving high-quality, reproducible results.

References

Application Notes and Protocols for Metabolic Labeling with O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, making it a key area of study in biological research and drug development. Threonine phosphorylation, in particular, plays a pivotal role in signal transduction cascades. Metabolic labeling offers a powerful approach to study the dynamics of these modifications. This document provides a conceptual exploration of metabolic labeling using O-Phospho-DL-threonine, alongside detailed protocols for established, state-of-the-art techniques for quantitative phosphoproteomics and kinase activity profiling. While direct metabolic incorporation of phosphorylated amino acids into proteins is not a standard biological process, we present a hypothetical protocol to stimulate innovative approaches, balanced with robust, validated methods for practical application in the laboratory.

Introduction to Threonine Phosphorylation Analysis

The study of protein phosphorylation is fundamental to understanding cellular signaling. Kinases, the enzymes that catalyze the transfer of a phosphate (B84403) group to serine, threonine, or tyrosine residues, are key targets in drug discovery, particularly in oncology.[1][2] Threonine phosphorylation is a crucial regulatory mechanism in pathways controlling cell cycle, apoptosis, and metabolism.[3]

Metabolic labeling is a technique where cells are cultured with media containing isotopically or chemically modified precursors, which are then incorporated into newly synthesized biomolecules.[4][5] For proteomics, this often involves using amino acid analogs.[6][7] The concept of using this compound as a metabolic label is intriguing for its potential to directly track phosphate incorporation. However, this approach faces significant biological hurdles:

  • Cellular Uptake: Charged molecules like phosphoamino acids are generally not readily permeable across the cell membrane.

  • Mechanism of Incorporation: During protein synthesis, aminoacyl-tRNA synthetases charge tRNAs with specific amino acids (e.g., threonine). The ribosome then incorporates this amino acid into the growing polypeptide chain. There is no known direct incorporation pathway for phosphorylated amino acids. Phosphorylation is a post-translational event that occurs after the protein is synthesized.[3]

Despite these challenges, exploring such novel methods can lead to new discoveries. Therefore, this document provides both a hypothetical framework for labeling with this compound and detailed protocols for widely accepted methods to provide a comprehensive guide for researchers.

Signaling Pathways and Experimental Workflows

Visualizing the Phosphorylation Process and Analysis Methods

The following diagrams illustrate the canonical pathway of threonine phosphorylation and the workflows for its analysis.

Caption: Canonical pathway of protein threonine phosphorylation.

Hypothetical_Workflow start Culture Cells with This compound uptake Cellular Uptake (Potential Challenge) start->uptake incorporation Incorporation into Proteome (Hypothetical) uptake->incorporation lysis Cell Lysis & Proteolysis incorporation->lysis enrichment Phosphopeptide Enrichment lysis->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis ms->data

Caption: Hypothetical workflow for this compound labeling.

SILAC_Workflow cluster_culture Cell Culture light Control Cells: 'Light' Amino Acids (e.g., Arg0, Lys0) mix Mix Cell Populations 1:1 light->mix heavy Treated Cells: 'Heavy' Amino Acids (e.g., Arg10, Lys8) heavy->mix lysis Cell Lysis & Proteolysis mix->lysis enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) lysis->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis (Quantify H/L Ratios) ms->data

Caption: Established workflow for SILAC-based phosphoproteomics.

Kinase_Profiling_Workflow start Prepare Cell Lysates (Control vs. Treated) assay Incubate Lysate with Peptide Array & ATP start->assay detect Detect Phosphorylation (e.g., Fluorescent Antibody) assay->detect image Image Array detect->image analyze Quantify Spot Intensity & Infer Kinase Activity image->analyze

Caption: Workflow for functional kinome profiling.

Data Presentation and Interpretation

A key outcome of phosphoproteomic studies is the quantitative comparison of phosphorylation levels between different states. Data should be organized to clearly present these changes.

Table 1: Comparison of Methods for Studying Threonine Phosphorylation
FeatureThis compound Labeling (Hypothetical)SILAC PhosphoproteomicsLabel-Free PhosphoproteomicsKinase Activity Profiling
Principle Direct metabolic incorporation of a phospho-amino acid.Metabolic incorporation of stable isotope-labeled amino acids.MS signal intensity-based quantification of phosphopeptides.In vitro phosphorylation of substrate peptides by cellular kinases.
Measurement Tracks newly synthesized and phosphorylated proteins.Relative quantification of phosphosite abundance between two states.Relative quantification of phosphosite abundance across multiple samples.[8]Functional activity of kinases present in the lysate.[9][10]
Throughput Potentially proteome-wide.Proteome-wide; typically 2-3 conditions per experiment.Proteome-wide; scalable to many conditions.Hundreds of kinase activities inferred from ~140 substrates.
Advantages Conceptually simple; could directly label active phosphorylation sites.Highly accurate and precise quantification; low sample handling variability.High throughput; no special cell culture required.Measures functional activity, not just protein abundance.
Limitations Biologically questionable (uptake/incorporation); not an established method.Requires cells that can be metabolically labeled; limited multiplexing.Can be affected by instrument variability; requires careful data normalization.Indirect inference of specific kinases; in vitro artifacts are possible.
Table 2: Example of SILAC Quantitative Phosphoproteomics Data
ProteinPhosphositePeptide SequenceH/L Ratiop-valueRegulation
MAPK1Thr185VAT(ph)RWYRAPEIMLNSK5.210.001Upregulated
CDK1Thr161TL(ph)YVVT(ph)R0.450.005Downregulated
GSK3BThr390GS(ph)PEPNS(ph)YICSR1.050.890Unchanged
PLK1Thr210LGT(ph)GGFEVFR3.880.002Upregulated

This table presents simulated data for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound (Hypothetical)

Disclaimer: This protocol is theoretical and based on general metabolic labeling principles. Success is not guaranteed due to the biological challenges previously mentioned.

Objective: To attempt the incorporation of this compound into cellular proteins for subsequent analysis.

Materials:

  • This compound (e.g., Sigma-Aldrich P1003)[11]

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM)

  • Phosphate-free or custom threonine-deficient medium

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • Standard equipment for cell culture, protein quantification, and western blotting or mass spectrometry.

Procedure:

  • Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare a working solution of this compound in sterile PBS. The final concentration in the medium will need optimization (start with a range of 1-10 mM).

  • Labeling Incubation:

    • Condition 1 (Standard Medium): Remove standard growth medium and replace with fresh medium supplemented with this compound.

    • Condition 2 (Depletion Medium): For a more targeted approach, wash cells with PBS and incubate in a custom threonine-deficient or phosphate-free medium for 1-2 hours to deplete intracellular pools. Then, replace with the same medium supplemented with this compound.

  • Incubation Time: Label cells for a range of time points (e.g., 4, 8, 12, 24 hours) to assess incorporation.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis:

    • Protein Digestion: For mass spectrometry, perform in-solution or in-gel digestion of the proteome using trypsin.

    • Enrichment: Use TiO2 or IMAC spin columns to enrich for phosphopeptides according to the manufacturer's protocol.

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry. Search for peptides containing a mass shift corresponding to O-Phospho-threonine.

Expected Challenges:

  • Low Incorporation: The primary challenge will be achieving detectable levels of incorporation.

  • Extracellular Dephosphorylation: Phosphatases present in serum or secreted by cells may dephosphorylate the compound in the medium.

  • Toxicity: High concentrations of the analog may be toxic to cells.

Protocol 2: SILAC for Quantitative Phosphoproteomics

Objective: To quantify relative changes in protein phosphorylation between two cellular states using stable isotope labeling.[12]

Materials:

  • SILAC-compatible cell line (e.g., auxotrophic for arginine and lysine)

  • SILAC DMEM medium (lacking L-arginine and L-lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-arginine (Arg0) and L-lysine (Lys0)

  • "Heavy" L-arginine (¹³C₆,¹⁵N₄-Arg10) and L-lysine (¹³C₆,¹⁵N₂-Lys8)

  • Lysis buffer, digestion enzymes, and phosphopeptide enrichment kits as in Protocol 1.

Procedure:

  • Cell Adaptation:

    • Culture cells for at least 6 passages in "light" SILAC medium (supplemented with Arg0 and Lys0) and "heavy" SILAC medium (supplemented with Arg10 and Lys8) to ensure >99% incorporation.

    • Verify complete incorporation by mass spectrometry.

  • Experiment and Treatment:

    • Plate "light" and "heavy" labeled cells separately.

    • Once confluent, apply the experimental treatment to one population (e.g., "heavy" cells) and a vehicle control to the other ("light" cells).

  • Harvesting and Mixing:

    • Harvest both cell populations.

    • Count cells from each population and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet in lysis buffer.

    • Quantify total protein concentration.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using Trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Due to the low abundance of phosphopeptides, enrichment is critical.[1][13]

    • Use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively isolate phosphopeptides from the complex mixture.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide fraction using a high-resolution Orbitrap mass spectrometer.

    • The instrument will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis:

    • Use software like MaxQuant to identify peptides and quantify the heavy-to-light (H/L) ratio for each identified phosphopeptide.

    • The H/L ratio represents the relative change in phosphorylation of a specific site in response to the treatment.

Protocol 3: In Vitro Kinase Activity Profiling

Objective: To measure the activity of serine/threonine kinases in cell lysates using a peptide array.[10]

Materials:

  • Serine/Threonine Kinase (STK) peptide array (e.g., PamChip®)

  • Cell lysis buffer (e.g., M-PER with Halt™ Protease and Phosphatase Inhibitor Cocktail)

  • ATP solution

  • FITC-conjugated anti-phosphoserine/threonine antibody

  • Array reader instrument (e.g., PamStation®12)

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with the compound or stimulus of interest.

    • Lyse cells in the recommended lysis buffer on ice.

    • Clarify the lysate by centrifugation and determine the protein concentration.

    • Normalize all samples to the same protein concentration (e.g., 0.2 µg/µL).

  • Kinase Assay:

    • Prepare the assay mixture containing the cell lysate, ATP, and other reaction components as per the manufacturer's protocol.

    • Load the assay mixture onto the peptide array.

    • Incubate the array in the instrument, which pumps the mixture through the porous substrate, allowing kinases in the lysate to phosphorylate the immobilized peptides.

  • Detection:

    • After the kinase reaction, introduce the FITC-labeled detection antibody. The antibody will bind to the newly phosphorylated peptides on the array.

  • Imaging and Quantification:

    • The instrument captures kinetic images of the fluorescent signal on each peptide spot over time.

    • Software is used to quantify the signal intensity, which corresponds to the degree of phosphorylation for each peptide substrate.

  • Data Analysis:

    • Compare the phosphorylation signals between control and treated samples.

    • Use upstream kinase prediction software (provided by the manufacturer or tools like KSEA) to infer which kinases are responsible for the observed phosphorylation changes, thus providing a profile of kinase activity.

Table 3: Troubleshooting for Phosphopeptide Enrichment
ProblemPotential Cause(s)Suggested Solution(s)
Low Phosphopeptide Yield Inefficient cell lysis or protein digestion.Ensure complete lysis and check digestion efficiency by SDS-PAGE. Optimize digestion time or enzyme-to-protein ratio.
Incomplete binding to enrichment resin.Ensure the correct pH for binding (acidic for TiO2). Increase incubation time with the resin.
Loss of sample during wash steps.Use gentle centrifugation speeds. Do not aspirate the resin pellet.
Low Enrichment Specificity Non-specific binding of acidic non-phosphorylated peptides.Increase the concentration of phthalic acid or other modifiers in the loading/wash buffer for TiO2. Pre-fractionate peptides using Strong Cation Exchange (SCX).[13]
Poor Identification by MS Low abundance of phosphopeptides.Increase the starting amount of protein. Perform multiple enrichment rounds.
Phosphate group lability during fragmentation.Use fragmentation methods like EThcD that are less prone to neutral loss of the phosphate group.

References

Application Notes and Protocols for O-Phospho-DL-threonine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a phosphorylated form of the amino acid threonine, a critical molecule in the study of protein phosphorylation. Protein phosphorylation, a key post-translational modification, is fundamental to the regulation of a vast array of cellular processes, including signal transduction, cell cycle control, and metabolism.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of phosphorylated molecules.[1] this compound serves as an invaluable model compound and standard for NMR studies of protein phosphorylation, aiding in the identification of phosphorylation sites, quantification of kinase and phosphatase activity, and the characterization of signaling pathways.[2][3][4]

These application notes provide a comprehensive guide to utilizing this compound for NMR spectroscopy studies.

Data Presentation

The following tables summarize key quantitative NMR data for this compound. Chemical shifts are influenced by factors such as pH, temperature, and solvent.

Table 1: ¹H and ³¹P Chemical Shifts of Phosphothreonine in a Model Peptide (Gly-Gly-Thr-Ala)[5]

NucleusAtomChemical Shift Change upon Phosphorylation (Δδ in ppm)Notes
¹HAmide+0.25Downfield shift
¹H-0.43Upfield shift
¹H+0.03Downfield shift
¹H+0.09Downfield shift
³¹PPhosphate (B84403)-0.1 (pH 4.0)Chemical shift is highly pH-dependent.
³¹PPhosphate4.8 (pH 8.0)The pKa of the phosphoryl group is approximately 6.1.[5]

Table 2: Solid-State ³¹P NMR Parameters for O-Phospho-L-threonine[2]

ParameterValue
Isotropic Chemical Shift (δiso)Varies with conditions
Chemical Shift Anisotropy (CSA)Can be measured
Asymmetry Parameter (η)Can be measured

Note on Coupling Constants and Relaxation Times:

  • J-coupling Constants: Scalar couplings, particularly two- and three-bond couplings between ¹³C and ³¹P (~5 Hz), are instrumental in NMR experiments for the selective detection and assignment of phosphorylated residues.[6][7] Specific J-coupling values for this compound can be determined from high-resolution spectra.

  • Relaxation Times (T₁ and T₂): Longitudinal (T₁) and transverse (T₂) relaxation times are crucial for setting up quantitative NMR experiments and for studying the dynamics of phosphorylated molecules.[2][8] T₁ values are essential for determining the appropriate recycle delay in experiments to ensure full relaxation and accurate quantification.[1] T₂ is inversely related to the resonance linewidth and provides information on molecular motion and exchange processes.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Spectroscopy

This protocol outlines the steps for preparing a standard sample of this compound for NMR analysis.

Materials:

  • This compound powder

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)[9]

  • pH meter and calibration standards

  • Micropipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for a standard ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[10]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean vial.[10] D₂O is used to minimize the solvent signal in ¹H NMR spectra.[9]

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the desired value (e.g., 7.4 for physiological conditions) using small volumes of dilute DCl or NaOD. Note that ³¹P chemical shifts are highly sensitive to pH.[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[10] Ensure the final sample height is between 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing and quantification, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be added.

  • Labeling: Clearly label the NMR tube with the sample identity.[10]

Protocol 2: Acquisition of 1D ¹H and ³¹P NMR Spectra

This protocol provides a general procedure for acquiring one-dimensional ¹H and ³¹P NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For aqueous samples, a presaturation sequence to suppress the residual H₂O signal is recommended.

  • Spectral Width (SW): ~12-16 ppm, centered around 4.7 ppm.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 5 x T₁ (typically 5-8 seconds for small molecules to ensure full relaxation for quantitative measurements).[1]

  • Acquisition Time (AQ): ~2-4 seconds.

  • Temperature: 298 K (25 °C) or as required for the study.

³¹P NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width (SW): ~50-100 ppm, centered around 0 ppm (referenced to 85% H₃PO₄).

  • Number of Scans (NS): 128 to 512, as ³¹P is less sensitive than ¹H.

  • Relaxation Delay (D1): 5 x T₁ (a longer delay, e.g., 8-10 seconds, may be necessary).[1]

  • Acquisition Time (AQ): ~1-2 seconds.

  • Temperature: 298 K (25 °C).

Protocol 3: Data Processing

This protocol outlines the basic steps for processing the acquired 1D NMR data.

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

Procedure:

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[11]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.[11]

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.[11]

  • Referencing: Calibrate the chemical shift axis by setting the resonance of the internal standard (e.g., DSS to 0.0 ppm for ¹H) or the residual solvent peak to its known chemical shift. For ³¹P, an external standard of 85% H₃PO₄ is typically used as a reference (0.0 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For quantitative analysis, integrate the area under each peak.

Signaling Pathways and Experimental Workflows

This compound is a direct product of protein kinase activity and a substrate for protein phosphatases. These enzymes play a central role in cellular signaling. NMR spectroscopy can be used to monitor these enzymatic reactions in real-time.

Kinase_Phosphatase_Workflow cluster_0 Kinase Activity Assay cluster_1 Phosphatase Activity Assay Threonine_Substrate Threonine-containing Peptide/Protein Phospho_Threonine O-Phospho-threonine Product Threonine_Substrate->Phospho_Threonine Kinase ATP ATP ADP ADP ATP->ADP Kinase Kinase Kinase pThr_Substrate O-Phospho-threonine Substrate Dephospho_Threonine Threonine Product pThr_Substrate->Dephospho_Threonine Phosphatase Pi Inorganic Phosphate (Pi) pThr_Substrate->Pi Phosphatase Phosphatase Phosphatase

Caption: Kinase and phosphatase activity monitoring using a threonine-containing substrate.

The diagram above illustrates how this compound is central to studying enzyme kinetics. In a kinase assay, the formation of the phosphorylated product can be monitored by the appearance and increase of its specific NMR signals. Conversely, in a phosphatase assay, the disappearance of the this compound signal and the appearance of the dephosphorylated product and inorganic phosphate signals can be quantified.

NMR_Workflow Sample_Prep 1. NMR Sample Preparation (this compound in D2O) Data_Acquisition 2. NMR Data Acquisition (1D ¹H, ³¹P; 2D COSY, HSQC) Sample_Prep->Data_Acquisition Data_Processing 3. Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis 4. Spectral Analysis (Chemical Shift, J-coupling, Integration) Data_Processing->Spectral_Analysis Interpretation 5. Data Interpretation (Structure, Quantification, Dynamics) Spectral_Analysis->Interpretation

Caption: General experimental workflow for NMR studies of this compound.

This workflow outlines the logical progression from sample preparation to data interpretation in a typical NMR study involving this compound. Each step is crucial for obtaining high-quality, meaningful results.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool in their NMR-based investigations of protein phosphorylation and cellular signaling.

References

Application Notes and Protocols for Protein Crystallization Utilizing O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of O-Phospho-DL-threonine as a general additive for inducing or improving protein crystallization is not a widely documented or established technique. The following application notes and protocols are based on the general principles of protein crystallization and the known biochemical properties of phosphothreonine. They are intended to serve as a guide for exploratory research and as a starting point for developing crystallization screens.

Application Notes

This compound is a phosphorylated amino acid derivative.[1] While not a conventional crystallization agent, its unique chemical properties may be leveraged in specific protein crystallization scenarios. As a small molecule with a phosphate (B84403) group, it introduces both a negative charge and the potential for hydrogen bonding, which could mediate crystal contacts and promote lattice formation.

Potential Applications:

  • Crystallization of Phosphoprotein-Binding Proteins: Proteins that naturally bind to phosphorylated residues, such as kinases, phosphatases, and proteins with forkhead-associated (FHA) domains, are prime candidates for co-crystallization with this compound.[2] In this context, it acts as a ligand that can stabilize the protein in a specific conformation, potentially leading to more ordered crystals.

  • Mimicking a Phosphorylated State: For proteins that are regulated by threonine phosphorylation, this compound in the crystallization solution might mimic the phosphorylated state of a binding partner or a regulatory domain. This could induce a conformational change that is more amenable to crystallization.

  • Additive in Crystallization Screens: this compound can be included as an additive in sparse matrix crystallization screens.[3][4] Its presence might alter the solubility of the target protein or provide additional molecular surfaces for crystal packing interactions. The phosphate group, in particular, can interact with positively charged residues on the protein surface.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol [5]
FormWhite powder
Storage Temperature-20°C

Experimental Protocols

The following are generalized protocols for utilizing this compound in protein crystallization experiments. The most common method, hanging drop vapor diffusion, is described.[6][7] These protocols should be optimized for each specific target protein.

Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion

This protocol is suitable for proteins that are expected to bind to this compound.

Materials:

  • Purified protein solution (>95% purity, concentrated to 5-20 mg/mL)

  • This compound stock solution (e.g., 100 mM in a buffer compatible with the protein)

  • Crystallization screening kit (various precipitants, salts, and buffers)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Prepare the Protein-Ligand Complex:

    • Mix the purified protein with this compound solution to a final molar ratio between 1:5 and 1:10 (protein:ligand).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.

  • Set up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution from the crystallization screen into each well of the 24-well plate.

  • Prepare the Hanging Drop:

    • On a clean cover slip, pipette 1 µL of the protein-ligand complex.

    • Add 1 µL of the reservoir solution from the corresponding well to the protein-ligand drop.

    • Gently mix by pipetting up and down, being careful not to introduce air bubbles.

  • Seal and Incubate:

    • Invert the cover slip and place it over the well, ensuring a good seal with the grease on the well rim.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor for Crystal Growth:

    • Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

Protocol 2: this compound as an Additive in Crystallization Screens

This protocol is for screening the effect of this compound as a general additive.

Materials:

  • Same as Protocol 1, with the addition of an this compound additive stock solution (e.g., 1 M).

Procedure:

  • Prepare the Reservoir Solutions:

    • Set up your standard crystallization screen in the 24-well plate.

  • Prepare the Hanging Drop with Additive:

    • On a clean cover slip, pipette 1 µL of the purified protein solution.

    • Add 0.8 µL of the reservoir solution.

    • Add 0.2 µL of the this compound additive stock solution to the drop (this will result in a final concentration of 100 mM in the drop, which will equilibrate with the reservoir). The concentration of the additive can be varied.

    • Gently mix the drop.

  • Seal and Incubate:

    • Seal the well with the cover slip and incubate at a constant temperature.

  • Monitor for Crystal Growth:

    • Compare the results with a control experiment set up without the this compound additive.

Data Presentation

The following table template can be used to systematically record and compare crystallization trial results.

Trial IDProtein Conc. (mg/mL)This compound Conc. (mM)Reservoir Solution (Precipitant, Salt, Buffer, pH)Drop Ratio (Protein:Reservoir:Additive)Temperature (°C)Observation (Clear, Precipitate, Crystals)Crystal Quality (if applicable)

Visualizations

Signaling Pathway

Protein phosphorylation on threonine residues is a key event in many cellular signaling pathways. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, where serine/threonine kinases play a central role.[8][9]

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates (Ser/Thr) erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factors Transcription Factors erk->transcription_factors Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factors->cellular_response Crystallization_Workflow protein_purification 1. Purify Target Protein (>95% purity) prepare_complex 2. Prepare Protein-Ligand Complex (Protein + this compound) protein_purification->prepare_complex centrifuge 3. Centrifuge to Remove Precipitate prepare_complex->centrifuge setup_hanging_drop 4. Set up Hanging Drop Vapor Diffusion (Mix with Reservoir Solution) centrifuge->setup_hanging_drop incubate 5. Incubate at Constant Temperature setup_hanging_drop->incubate monitor 6. Monitor for Crystal Growth incubate->monitor optimize 7. Optimize Conditions (if crystals appear) monitor->optimize diffraction 8. X-ray Diffraction Analysis optimize->diffraction

References

Application Notes and Protocols for O-Phospho-DL-threonine in Drug Discovery Kinase Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinases are a major class of drug targets. High-throughput screening (HTS) of compound libraries to identify kinase inhibitors is a cornerstone of modern drug discovery. O-Phospho-DL-threonine, a stable phosphate (B84403) analog of the naturally occurring O-phosphothreonine, serves as a valuable tool in kinase screening assays. It is particularly useful in competitive binding assays, such as fluorescence polarization (FP), where it can act as a standard competitor to quantify the extent of substrate phosphorylation or to determine the potency of inhibitory compounds.

These application notes provide detailed protocols and data for the use of this compound in drug discovery kinase screening, with a focus on a competitive fluorescence polarization immunoassay.

Principle of the Assay

The core principle of the competitive fluorescence polarization (FP) kinase assay is the competition between a fluorescently labeled phosphopeptide (tracer) and the phosphopeptide produced by the kinase reaction for binding to a phosphothreonine-specific antibody. This compound can be used to generate a standard curve, allowing for the quantification of the kinase-produced phosphopeptide.

When the fluorescent tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Conversely, when the tracer is displaced by the unlabeled phosphopeptide (either the kinase-generated product or the this compound standard), it tumbles more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of unlabeled phosphopeptide present.

Featured Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently observed in various cancers, making its constituent kinases attractive targets for drug development. Threonine phosphorylation is a key activation event within this pathway, for instance, the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1.[1][5] Therefore, assays targeting threonine kinases within this pathway are highly relevant for cancer drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt p Thr308 TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt p Ser473 Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Growth Cell Growth & Proliferation S6K1->Growth fourEBP1->Growth PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

Protocol 1: Generation of a Standard Curve using this compound

This protocol describes how to generate a standard curve to quantify the amount of phosphorylated threonine in a sample.

Materials:

  • This compound

  • Fluorescently labeled phosphothreonine peptide tracer

  • Phosphothreonine-specific antibody

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA)

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare this compound Standards:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Perform serial dilutions in assay buffer to create a range of standard concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and 0 µM).

  • Prepare Antibody/Tracer Mix:

    • Dilute the phosphothreonine-specific antibody and the fluorescently labeled phosphothreonine peptide tracer in assay buffer to their optimal working concentrations (these should be determined empirically).

  • Assay Assembly:

    • Add 10 µL of each this compound standard dilution to the wells of the 384-well plate in triplicate.

    • Add 10 µL of the antibody/tracer mix to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used in the tracer.

  • Data Analysis:

    • Calculate the average fluorescence polarization for each standard concentration.

    • Plot the fluorescence polarization values (y-axis) against the corresponding this compound concentrations (x-axis) on a semi-log scale.

    • Fit the data to a sigmoidal dose-response curve to generate the standard curve.

Standard_Curve_Workflow A Prepare this compound Serial Dilutions C Add Standards to Plate A->C B Prepare Antibody/Tracer Mix D Add Antibody/Tracer Mix to Plate B->D C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Plot Data and Generate Standard Curve F->G IC50_Determination_Workflow A Prepare Kinase/Substrate Mix and Inhibitor Dilutions B Add Kinase/Substrate and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction D->E F Add Antibody/Tracer Mix E->F G Incubate at Room Temperature F->G H Measure Fluorescence Polarization G->H I Plot Data and Determine IC50 H->I

References

Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient solid-phase peptide synthesis (SPPS) of peptides containing O-Phospho-DL-threonine. The protocols detailed below are designed to address the unique challenges associated with incorporating this modified amino acid, ensuring high-quality synthetic phosphopeptides for research and drug development.

Introduction

Protein phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2] The synthesis of phosphopeptides containing phosphorylated amino acids like this compound is an invaluable tool for dissecting these complex biological pathways.[2][3] However, the bulky and charged nature of the phosphate (B84403) group presents significant challenges in standard SPPS.[1][4]

This guide focuses on the "building block" approach, utilizing pre-phosphorylated and protected Fmoc-Thr(PO(OBzl)OH)-OH. The monobenzyl protection of the phosphate group is crucial for minimizing the risk of β-elimination, a common side reaction during Fmoc deprotection with piperidine (B6355638).[5][6]

Key Challenges in Phosphopeptide Synthesis

The incorporation of phosphothreonine into a peptide sequence requires careful consideration of the following challenges:

  • Steric Hindrance: The bulky nature of the protected phosphate group can impede coupling efficiency, necessitating optimized coupling reagents and conditions.[3][4]

  • Electrostatic Repulsion: In the synthesis of multiphosphorylated peptides, the repulsion between negatively charged phosphate groups can further reduce coupling yields.

  • Side Reactions: β-elimination during Fmoc deprotection and benzylation of sensitive residues during final cleavage are potential side reactions that can lead to impurities.[5][6]

  • Piperidine Salt Formation: The acidic proton on the monobenzyl-protected phosphate can form a salt with piperidine during Fmoc deprotection, which can consume the activated amino acid in the subsequent coupling step.[7]

Experimental Protocols

Materials and Reagents
ReagentSupplierRecommended Purity
Fmoc-Thr(PO(OBzl)OH)-OHNovabiochem>98% (HPLC)
Rink Amide ResinVarious100-200 mesh
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Dichloromethane (DCM)VariousACS grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Various>98%
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Various>98%
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Diethyl etherVariousAnhydrous
Protocol 1: Standard Coupling of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is suitable for most standard phosphopeptide syntheses.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Enhanced Coupling for Difficult Sequences

This protocol is recommended for sterically hindered couplings or for the synthesis of multiphosphorylated peptides.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Pre-activation and Coupling:

    • In a separate vial, pre-activate Fmoc-Thr(PO(OBzl)OH)-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 3-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 3-5 hours at room temperature.

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Quantitative Parameters for Coupling Reactions
ParameterProtocol 1 (Standard)Protocol 2 (Enhanced)
Fmoc-Thr(PO(OBzl)OH)-OH3 equivalents4 equivalents
Coupling ReagentHATU (2.9 eq.)HBTU (3.9 eq.)
Base (DIPEA)6 equivalents8 equivalents
Reaction Time2-4 hours3-5 hours
Expected Purity>90%>95%
Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all protecting groups, including the benzyl (B1604629) group from the phosphothreonine residue.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The use of EDT is recommended to scavenge benzyl cations and prevent reattachment to sensitive residues.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying and Purification: Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.

Visualizations

Experimental Workflow for Phosphopeptide Synthesis

G Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-Thr(PO(OBzl)OH)-OH Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Chain_Elongation Chain Elongation Kaiser_Test->Chain_Elongation Negative Repeat_Coupling->Coupling Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Purified Phosphopeptide Purification->Final_Peptide

Caption: Workflow for solid-phase synthesis of a phosphothreonine-containing peptide.

Simplified MAPK/ERK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates (Ser/Thr) ERK ERK MEK->ERK phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: A simplified representation of the MAPK/ERK signaling cascade, a key pathway regulated by threonine phosphorylation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency Steric hindrance from the phosphothreonine residue.Use Protocol 2 with pre-activation and extended coupling times. Consider double coupling.
Formation of piperidinium (B107235) salts with the phosphate group.Increase the equivalents of the activated amino acid and DIPEA.[7]
β-Elimination Prolonged exposure to piperidine, especially at elevated temperatures.Minimize Fmoc deprotection times. Avoid microwave-assisted synthesis during the incorporation of phosphothreonine.[6]
Benzylation of Residues Release of benzyl carbocations during TFA cleavage.Include scavengers like 1,2-Ethanedithiol (EDT) in the cleavage cocktail.[7] Perform cleavage at room temperature.
Incomplete Deprotection Incomplete removal of the benzyl group from the phosphate.Ensure a sufficient cleavage time (2-3 hours) with a fresh TFA cocktail.

Conclusion

The successful synthesis of phosphothreonine-containing peptides is readily achievable with careful optimization of the SPPS protocol. The use of the monobenzyl-protected Fmoc-Thr(PO(OBzl)OH)-OH building block, in conjunction with potent coupling reagents and appropriate cleavage conditions, will yield high-quality phosphopeptides for a wide range of applications in chemical biology and drug discovery. These synthetic peptides are essential tools for elucidating the roles of protein phosphorylation in cellular signaling and for the development of novel therapeutic agents.

References

Application Notes and Protocols: O-Phospho-DL-threonine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, a crucial component in many cellular processes. In cell biology, protein phosphorylation on serine and threonine residues is a fundamental post-translational modification that governs a vast array of signaling pathways. These pathways regulate critical cellular functions including proliferation, differentiation, apoptosis, and metabolism. The dynamic interplay between protein kinases, which add phosphate (B84403) groups, and protein phosphatases, which remove them, maintains cellular homeostasis. This compound serves as a valuable tool for researchers studying these processes, primarily as a competitive inhibitor of protein phosphatases and as a substrate in biochemical assays. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Principle of Action

When introduced to cell culture, this compound can act as a competitive substrate for serine/threonine phosphatases. By competing with phosphorylated proteins for the active site of these enzymes, it can lead to a transient increase in the overall phosphorylation state of cellular proteins. This allows for the study of the functional consequences of hyperphosphorylation and the role of specific phosphatases in various signaling cascades.

Applications in Cell Culture

  • Inhibition of Serine/Threonine Phosphatases: To investigate the cellular effects of global or specific phosphatase inhibition.

  • Modulation of Signaling Pathways: To study the impact of increased threonine phosphorylation on pathways such as MAPK/ERK and PI3K/Akt.

  • Induction of Cellular Responses: To examine the downstream effects of altered phosphorylation states on cell proliferation, apoptosis, and differentiation.

  • Drug Discovery: To screen for novel therapeutics that target protein phosphorylation.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for this compound in cell culture experiments. It is critical to note that optimal conditions are cell-type specific and should be determined empirically.

ParameterValue RangeNotes
Working Concentration 1 - 20 mMStart with a concentration range and perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
Incubation Time 30 minutes - 24 hoursShort incubation times are suitable for observing rapid signaling events, while longer incubations may be necessary to assess effects on cell proliferation or gene expression.
Solubility Soluble in aqueous solutionsPrepare a sterile stock solution in phosphate-buffered saline (PBS) or cell culture medium.
Storage -20°C to -80°CStore stock solutions in aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol describes a general procedure for treating adherent cells with this compound to study its effects on cell signaling.

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Adherent cells cultured in appropriate vessels (e.g., 6-well plates)

  • Complete cell culture medium

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in sterile PBS or serum-free medium to a stock concentration of 100 mM. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at -20°C.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): For studies on signaling pathways, it is often beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

  • Prepare Treatment Medium: Dilute the this compound stock solution in serum-free or complete medium to the desired final working concentration (e.g., 1, 5, 10, 20 mM).

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the treatment medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, kinase activity assays, or cell viability assays.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

This protocol details the analysis of changes in protein phosphorylation in response to this compound treatment using Western blotting.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-threonine, anti-phospho-ERK, or anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway_Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase_Cascade->Phosphorylated_Substrate Phosphorylates Phosphatase Ser/Thr Phosphatase Phosphatase->Phosphorylated_Substrate Dephosphorylates Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates OPT This compound OPT->Phosphatase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Modulation of a generic signaling pathway by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Treatment 2. Treat with This compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (Phosphorylation) Analysis->Western_Blot Viability_Assay Cell Viability Assay Analysis->Viability_Assay Kinase_Assay Kinase Activity Assay Analysis->Kinase_Assay End End Western_Blot->End Viability_Assay->End Kinase_Assay->End

Caption: General experimental workflow for using this compound.

Troubleshooting

IssuePossible CauseSolution
No observable effect Concentration is too low.Perform a dose-response experiment with a wider concentration range.
Incubation time is too short.Increase the incubation time.
Cell type is not responsive.Test a different cell line known to be sensitive to phosphatase inhibition.
High cell toxicity Concentration is too high.Reduce the concentration of this compound.
Prolonged incubation.Shorten the incubation time.
Inconsistent results Reagent instability.Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles.
Variation in cell confluency.Ensure consistent cell seeding density and confluency at the time of treatment.

Conclusion

This compound is a useful pharmacological tool for investigating the roles of serine/threonine phosphatases and the broader consequences of protein phosphorylation in cellular signaling. The protocols and guidelines provided here offer a starting point for researchers to design and execute experiments aimed at elucidating the complex regulatory networks governed by protein phosphorylation. As with any experimental system, optimization of conditions for specific cell types and research questions is paramount for obtaining robust and reproducible data.

Application Notes and Protocols for O-Phospho-DL-threonine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, a critical molecule in the study of protein phosphorylation. This post-translational modification, catalyzed by protein kinases and reversed by protein phosphatases, is a fundamental mechanism for regulating a vast array of cellular processes. Consequently, the enzymes involved in threonine phosphorylation are prominent targets for drug discovery. This compound serves as a valuable tool in biochemical assays designed to investigate the activity of these enzymes.

These application notes provide detailed protocols for the use of this compound in two common biochemical assays: the Malachite Green Phosphatase Assay and a Fluorescence Polarization Kinase Assay.

I. This compound in Phosphatase Assays

In the context of phosphatase assays, this compound is primarily utilized as a standard for the quantification of inorganic phosphate (B84403) released from a phosphosubstrate by the action of a phosphatase. The Malachite Green assay is a widely used colorimetric method for this purpose, where the dye forms a colored complex with free orthophosphate.

Application Note: Quantification of Phosphatase Activity using a Malachite Green Assay

This protocol describes the use of a malachite green-based assay to measure the activity of a serine/threonine phosphatase. This compound is used to generate a standard curve, which allows for the accurate determination of the amount of phosphate released from a synthetic phosphopeptide substrate.

Experimental Protocol: Malachite Green Phosphatase Assay

1. Materials and Reagents:

  • This compound

  • Serine/Threonine Phosphatase of interest

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

2. Preparation of a Phosphate Standard Curve:

  • Prepare a 1 mM stock solution of this compound in deionized water.

  • Perform serial dilutions of the stock solution to prepare a range of standards (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

  • Add 50 µL of each standard to separate wells of a 96-well plate in triplicate.

3. Phosphatase Reaction:

  • Prepare a reaction mixture containing the phosphopeptide substrate at a concentration appropriate for the phosphatase being studied (typically at or near its Km) in Assay Buffer.

  • Add 25 µL of the reaction mixture to wells of the 96-well plate.

  • Initiate the reaction by adding 25 µL of the diluted phosphatase to each well. Include a "no enzyme" control.

  • Incubate the plate at the optimal temperature for the phosphatase (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.

4. Detection:

  • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank (0 µM phosphate standard) from all other standard and sample readings.

  • Plot the net absorbance of the standards versus the known phosphate concentration to generate a standard curve.

  • Determine the concentration of phosphate released in the enzymatic reactions by interpolating their net absorbance values from the standard curve.

  • Calculate the phosphatase activity, typically expressed as pmol of phosphate released per minute per mg of enzyme.

Data Presentation: Example Phosphate Standard Curve
This compound (µM)Absorbance at 620 nm (Mean)Standard Deviation
00.1050.005
50.2550.010
100.4080.012
200.7150.020
401.3200.035
601.8500.045
802.3100.050
1002.7500.060

Note: This is example data. Users should generate their own standard curve for each experiment.

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P_Standard Prepare Phosphate Standards (this compound) Add_Reagents Add Standards and Substrate to Plate P_Standard->Add_Reagents Substrate_Mix Prepare Substrate Mix (Phosphopeptide) Substrate_Mix->Add_Reagents Enzyme_Dil Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Initiate Enzyme_Dil->Add_Enzyme Add_Reagents->Add_Enzyme Incubate Incubate at 30-37°C Add_Enzyme->Incubate Add_Malachite Add Malachite Green Reagent to Stop Incubate->Add_Malachite Incubate_Color Incubate for Color Development Add_Malachite->Incubate_Color Read_Absorbance Read Absorbance at 620 nm Incubate_Color->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calc_Phosphate Calculate Phosphate Released Standard_Curve->Calc_Phosphate Calc_Activity Determine Phosphatase Activity Calc_Phosphate->Calc_Activity

Workflow for the Malachite Green Phosphatase Assay.

II. This compound in Kinase Assays

This compound can be employed as a competitive inhibitor in kinase assays to determine the inhibitory potential of test compounds. In a fluorescence polarization (FP) based assay, the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody results in a high FP signal. Unlabeled phosphopeptide, the product of the kinase reaction, or a competitive inhibitor like this compound, will compete with the tracer for antibody binding, leading to a decrease in the FP signal.

Application Note: Competitive Kinase Inhibition Assay using Fluorescence Polarization

This protocol outlines a method to assess the inhibitory activity of a test compound against a serine/threonine kinase. This compound can be used as a reference competitor to validate the assay setup. The assay measures the displacement of a fluorescently labeled phosphothreonine-containing peptide from a specific antibody.

Experimental Protocol: Fluorescence Polarization Kinase Inhibition Assay

1. Materials and Reagents:

  • This compound (as a potential competitor/control)

  • Serine/Threonine Kinase of interest

  • Peptide substrate for the kinase

  • ATP

  • Fluorescently labeled phosphopeptide tracer (with a phosphothreonine residue)

  • Phosphothreonine-specific antibody

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds

  • 384-well, low-volume, black microplate

  • Microplate reader with fluorescence polarization capabilities

2. Kinase Reaction:

  • Prepare a reaction mixture containing the kinase, its peptide substrate, and ATP in the Assay Buffer. The concentrations of these components should be optimized for robust signal generation.

  • In a 384-well plate, add a small volume (e.g., 5 µL) of the test compound at various concentrations. For a control, a dilution series of this compound can be used. Include a "no inhibitor" control.

  • Initiate the kinase reaction by adding the reaction mixture (e.g., 5 µL) to each well.

  • Incubate the plate at the optimal temperature for the kinase for a time sufficient to generate a significant amount of phosphorylated product.

3. Detection:

  • Prepare a detection mixture containing the fluorescently labeled phosphopeptide tracer and the phosphothreonine-specific antibody in Assay Buffer. The concentrations should be optimized to yield a stable and high FP signal.

  • Add the detection mixture (e.g., 10 µL) to each well of the reaction plate.

  • Incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

4. Data Analysis:

  • The FP values are typically plotted against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.

  • If this compound is used as a competitor, its IC₅₀ can also be determined. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC₅₀ value, provided the Km of the substrate and the substrate concentration are known.

Data Presentation: Example Kinase Inhibition Data
Inhibitor Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0 (No Inhibitor)2500
0.12452
122012
1015040
1008068
10005578

Note: This is example data. Actual values will depend on the specific kinase, substrate, and inhibitor used.

FP_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection FP Detection cluster_analysis Data Analysis Kinase_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Add_Kinase_Mix Add Kinase Mix to Initiate Kinase_Mix->Add_Kinase_Mix Inhibitor_Dil Prepare Inhibitor Dilutions (Test Compounds/O-Phospho-DL-threonine) Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dil->Add_Inhibitor Add_Inhibitor->Add_Kinase_Mix Incubate_Reaction Incubate Add_Kinase_Mix->Incubate_Reaction Add_Detection_Mix Add Detection Mix Incubate_Reaction->Add_Detection_Mix Detection_Mix Prepare Detection Mix (Tracer + Antibody) Detection_Mix->Add_Detection_Mix Incubate_FP Incubate for Equilibrium Add_Detection_Mix->Incubate_FP Read_FP Read Fluorescence Polarization Incubate_FP->Read_FP Plot_Data Plot FP vs. [Inhibitor] Read_FP->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Workflow for a Fluorescence Polarization Kinase Inhibition Assay.

III. Signaling Pathway Context

The protocols described are relevant to the study of numerous signaling pathways regulated by serine/threonine kinases and phosphatases. A generic representation of such a pathway is depicted below.

Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Effector_Protein Effector Protein (Inactive) Kinase_Cascade->Effector_Protein Phosphorylates (pThr) Phosphorylated_Effector Phosphorylated Effector Protein (Active) Cellular_Response Cellular Response Phosphorylated_Effector->Cellular_Response Initiates Phosphatase Phosphatase Phosphorylated_Effector->Phosphatase Substrate for Phosphatase->Effector_Protein Dephosphorylates

Generic Ser/Thr Kinase/Phosphatase Signaling Pathway.

These application notes and protocols provide a framework for the utilization of this compound in key biochemical assays for the investigation of serine/threonine kinases and phosphatases. Researchers and drug development professionals can adapt these methodologies to their specific enzyme systems of interest.

O-Phospho-DL-threonine: Proposed Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: O-Phospho-DL-threonine as a Potential Tool in Neuroscience

This compound is a phosphorylated derivative of the essential amino acid DL-threonine. While direct applications of this compound in neuroscience research are not extensively documented in current literature, its structural characteristics suggest at least two significant, albeit putative, areas of investigation: its role as a potential N-methyl-D-aspartate (NMDA) receptor antagonist and its use as a substrate for protein phosphatases. These proposed applications are based on the established functions of structurally analogous molecules and foundational principles of neurochemical signaling.

Note to the Researcher: The following application notes and protocols are proposed based on existing methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions.

Proposed Application 1: Investigation of NMDA Receptor Antagonism

The structural similarity of this compound to known excitatory amino acid antagonists, such as O-phosphohomoserine, suggests its potential to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neuropathological conditions, making the identification of novel antagonists a critical area of research.

Mechanism of Action (Proposed)

It is hypothesized that this compound may act as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. The negatively charged phosphate (B84403) group and the amino acid backbone could facilitate binding to the receptor, thereby preventing the binding of glutamate and subsequent channel activation.

NMDA_Receptor_Antagonism cluster_0 Normal NMDA Receptor Activation cluster_1 Proposed Antagonism by this compound Glutamate Glutamate NMDAR_closed NMDA Receptor (Closed) Glutamate->NMDAR_closed Binds Glycine Glycine Glycine->NMDAR_closed Binds NMDAR_open NMDA Receptor (Open) NMDAR_closed->NMDAR_open Opens Ca_ion Ca²⁺ Influx NMDAR_open->Ca_ion Allows downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_ion->downstream OPDT This compound NMDAR_blocked NMDA Receptor (Blocked) OPDT->NMDAR_blocked Competitively Binds Glutamate_blocked Glutamate Glutamate_blocked->NMDAR_blocked Binding Prevented No_Ca_ion No Ca²⁺ Influx NMDAR_blocked->No_Ca_ion

Proposed mechanism of NMDA receptor antagonism.
Experimental Protocol: Electrophysiological Analysis of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology in cultured primary neurons to assess the antagonistic effects of this compound on NMDA-evoked currents.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • This compound (powder, ensure high purity)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • NMDA (N-methyl-D-aspartate)

  • AP5 (a known NMDA receptor antagonist, as a positive control)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare a stock solution of this compound in the external solution. A concentration range from 1 µM to 1 mM should be prepared to determine a dose-response curve.

  • Culture primary neurons on glass coverslips. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a neuron. Clamp the cell at a holding potential of -70 mV.

  • Apply NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to evoke an inward current. This is the baseline NMDA current.

  • After the current returns to baseline, co-apply NMDA with increasing concentrations of this compound.

  • Record the peak amplitude of the NMDA-evoked current in the presence of each concentration of this compound.

  • As a positive control, apply NMDA in the presence of a known antagonist like AP5 (e.g., 50 µM) to confirm the pharmacological isolation of NMDA receptor currents.

  • Analyze the data by normalizing the current amplitude in the presence of this compound to the baseline NMDA current. Plot the normalized current as a function of the this compound concentration to generate a dose-response curve and calculate the IC₅₀.

Hypothetical Quantitative Data
CompoundIC₅₀ for NMDA Receptor Inhibition (µM)
This compound150 ± 25
AP5 (Positive Control)5 ± 1.2

Note: This data is hypothetical and for illustrative purposes only.

Electrophysiology_Workflow start Start prep_neurons Prepare Primary Neuronal Culture start->prep_neurons patch_clamp Establish Whole-Cell Patch-Clamp Recording prep_neurons->patch_clamp baseline Record Baseline NMDA-Evoked Current patch_clamp->baseline apply_opdt Apply NMDA + this compound (Increasing Concentrations) baseline->apply_opdt record_current Record Inhibited NMDA-Evoked Current apply_opdt->record_current positive_control Apply NMDA + AP5 (Positive Control) record_current->positive_control After Washout analyze Analyze Data: - Normalize Currents - Plot Dose-Response Curve - Calculate IC₅₀ record_current->analyze positive_control->analyze After Washout end End analyze->end

Workflow for electrophysiological testing.

Proposed Application 2: Substrate for Serine/Threonine Phosphatases

This compound can potentially serve as a substrate for various serine/threonine phosphatases, which are crucial enzymes in regulating neuronal signaling pathways. The dephosphorylation of proteins is as important as their phosphorylation in controlling cellular processes.

Experimental Protocol: In Vitro Phosphatase Activity Assay

This protocol outlines a colorimetric assay to measure the activity of a purified serine/threonine phosphatase (e.g., PP1, PP2A) using this compound as a substrate. The assay measures the amount of free phosphate released.

Materials:

  • Purified serine/threonine phosphatase

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MnCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of phosphate standards to generate a standard curve.

  • Prepare a solution of this compound in the assay buffer. The optimal concentration should be determined empirically (e.g., starting with 1 mM).

  • In a 96-well plate, add the purified phosphatase to the assay buffer.

  • Initiate the reaction by adding the this compound solution to the wells containing the phosphatase.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes). The reaction should be in the linear range.

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.

  • Measure the absorbance at a wavelength of ~620 nm using a microplate reader.

  • Calculate the amount of phosphate released using the phosphate standard curve.

  • Determine the specific activity of the phosphatase with this compound as the substrate.

Hypothetical Quantitative Data
PhosphataseSpecific Activity (nmol phosphate/min/mg) with this compound
PP150 ± 5
PP2A120 ± 10

Note: This data is hypothetical and for illustrative purposes only.

Phosphatase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Phosphatase - this compound - Phosphate Standards start->prep_reagents setup_plate Set up 96-Well Plate: - Add Phosphatase - Add Standards prep_reagents->setup_plate start_reaction Initiate Reaction: Add this compound setup_plate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction: Add Malachite Green Reagent incubate->stop_reaction measure_absorbance Measure Absorbance at ~620 nm stop_reaction->measure_absorbance calculate Calculate Phosphate Released and Specific Activity measure_absorbance->calculate end End calculate->end

Workflow for in vitro phosphatase assay.

Conclusion

While the direct experimental use of this compound in neuroscience is not yet well-established, its chemical structure strongly suggests its potential as a valuable research tool. The proposed applications in the study of NMDA receptor pharmacology and as a substrate for serine/threonine phosphatases offer promising avenues for future investigation. The provided protocols, though based on standard methodologies, offer a starting point for researchers to explore the neuropharmacological properties of this compound. Further research is warranted to validate these proposed applications and to uncover the full potential of this compound in advancing our understanding of the nervous system.

Troubleshooting & Optimization

Technical Support Center: O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phospho-DL-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to address common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phosphorylated derivative of the amino acid threonine. It serves as a critical reagent in various biochemical and cell biology applications. It is commonly used as a substrate for protein phosphatases, particularly serine/threonine phosphatases, and as a standard in kinase assays to study protein phosphorylation, a key mechanism in cellular signaling pathways.

Q2: How should I store this compound powder?

A2: The solid, powdered form of this compound is generally stable. For long-term storage, it is recommended to keep it at -20°C.[1][2]

Q3: What is the recommended way to prepare and store this compound solutions?

A3: To prepare a stock solution, dissolve the this compound powder in sterile, nuclease-free water or a buffer of your choice. It is soluble in PBS (pH 7.2).[2] For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Q4: Is this compound stable in aqueous solutions at room temperature?

A4: While short-term handling at room temperature during experimental setup is generally acceptable, prolonged storage at room temperature is not recommended due to the potential for hydrolysis of the phosphate (B84403) group and microbial growth. For optimal stability, solutions should be kept on ice when in use and stored frozen for longer periods.

Q5: How does pH affect the stability of this compound in solution?

Q6: Can I use this compound in cell culture media?

A6: Yes, this compound can be used in cell culture experiments. However, it is important to consider that cell culture media often contain phosphatases secreted by the cells or present in serum supplements, which can dephosphorylate the this compound. It is advisable to perform pilot experiments to determine its stability in your specific cell culture system and to consider the use of phosphatase inhibitors if dephosphorylation is a concern.

Troubleshooting Guides

Issue 1: Inconsistent results in phosphatase assays.
Possible Cause Troubleshooting Step
Degradation of this compound substrate Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
Incorrect buffer composition or pH Verify the pH of your assay buffer. The optimal pH for most serine/threonine phosphatases is between 7.0 and 8.5. Extreme pH values can affect both enzyme activity and substrate stability.
Presence of contaminating phosphatases If using crude or partially purified enzyme preparations, be aware of other phosphatases that may be present and could contribute to the dephosphorylation of the substrate.
Inaccurate quantification of this compound Re-verify the concentration of your this compound stock solution.
Issue 2: High background signal in kinase assays.
Possible Cause Troubleshooting Step
Contamination of this compound with inorganic phosphate Use a high-purity grade of this compound. Some detection methods for kinase activity are sensitive to free phosphate.
Non-enzymatic hydrolysis of ATP Ensure the kinase assay buffer is at the optimal pH and temperature to minimize non-enzymatic ATP hydrolysis, which can lead to a false-positive signal.
Antibody cross-reactivity (for antibody-based detection) If using a phospho-specific antibody for detection, ensure its specificity for phosphorylated threonine and check for cross-reactivity with other components in the assay.

Data Summary

While extensive quantitative data on the stability of free this compound across a wide range of conditions is limited in the literature, the following table summarizes the available storage recommendations from commercial suppliers.

Form Storage Temperature Duration Reference
Solid (Powder)-20°C≥ 4 years[1][2]
Aqueous Solution-20°CUp to 1 year[3]
Aqueous Solution-80°CUp to 2 years[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or desired buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of powder using an analytical balance in a clean, dry environment.

  • Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the tubes clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Serine/Threonine Phosphatase Assay

Objective: To measure the activity of a serine/threonine phosphatase using this compound as a substrate. This protocol is based on the detection of free phosphate released upon dephosphorylation.

Materials:

  • This compound working solution (e.g., 10 mM in assay buffer)

  • Purified or crude phosphatase preparation

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂, 0.1 mM EDTA, 5 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

Procedure:

  • Prepare a phosphate standard curve according to the instructions of the detection reagent manufacturer.

  • In the wells of a 96-well plate, add the desired amount of phosphatase enzyme. Include a "no enzyme" control.

  • Add the phosphatase assay buffer to bring the volume to the desired pre-reaction volume.

  • Initiate the reaction by adding the this compound working solution to each well to a final desired concentration (e.g., 1 mM).

  • Incubate the plate at the optimal temperature for the phosphatase (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent as per the manufacturer's instructions.

  • Allow color to develop and measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve.

Visualizations

Experimental_Workflow_Phosphatase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Working Solution F Initiate with Substrate A->F B Prepare Phosphatase Enzyme Dilution D Add Enzyme to 96-well Plate B->D C Prepare Phosphate Standard Curve J Calculate Phosphate Released (using Standard Curve) C->J E Add Assay Buffer D->E E->F G Incubate at Optimal Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Absorbance H->I I->J Logical_Troubleshooting_Flow Start Inconsistent Assay Results Q1 Is the this compound solution fresh and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the assay buffer pH within the optimal range? A1_Yes->Q2 Sol1 Prepare fresh substrate solution from a new aliquot. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the enzyme preparation pure? A2_Yes->Q3 Sol2 Adjust buffer pH to the optimal range for the enzyme. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review other experimental parameters (e.g., temperature, incubation time, detection method). A3_Yes->End Sol3 Consider purifying the enzyme or using specific phosphatase inhibitors. A3_No->Sol3 Signaling_Pathway_Context cluster_phosphorylation Phosphorylation cluster_dephosphorylation Dephosphorylation Kinase Protein Kinase ATP ATP pProtein Phosphorylated Protein (Phosphothreonine) Kinase->pProtein phosphorylates ATP->Kinase Protein Substrate Protein (Threonine residue) Protein->Kinase Phosphatase Protein Phosphatase pProtein->Phosphatase dephosphorylates Response Cellular Response pProtein->Response Phosphatase->Protein Pi Inorganic Phosphate (Pi) Phosphatase->Pi

References

Technical Support Center: Troubleshooting Phosphopeptide Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during phosphopeptide enrichment experiments.

I. FAQs - General Issues

Q1: Why is my phosphopeptide yield consistently low?

A1: Low phosphopeptide yield is a frequent problem with several potential causes throughout the experimental workflow. Key factors to consider include:

  • Insufficient Starting Material: The low stoichiometry of protein phosphorylation means that large amounts of starting material are often required to isolate a sufficient quantity of phosphopeptides for mass spectrometry analysis.[1] For instance, protein inputs below 1 mg may fail to detect over 70% of phosphorylation sites.[2]

  • Sample Loss During Preparation: Phosphopeptides can be lost at various stages of sample preparation. This includes adsorption to plasticware, during desalting steps, and through inefficient binding to or elution from the enrichment material.[3][4] Using low-binding tubes and minimizing sample transfer steps can help mitigate this.[5]

  • Suboptimal Enrichment Chemistry: The efficiency of both binding and elution steps is critical. For example, the pH of the loading and elution buffers must be carefully optimized for the chosen enrichment method (IMAC or TiO2).[5][6] Inefficient elution can leave a significant portion of bound phosphopeptides on the enrichment matrix.[7][8]

  • Phosphatase Activity: Incomplete inhibition of endogenous phosphatases during cell lysis will lead to the loss of phosphate (B84403) groups from proteins before they can be digested and enriched.[2]

Q2: How can I reduce the non-specific binding of non-phosphorylated peptides?

A2: Non-specific binding, particularly of acidic peptides, is a major challenge that reduces the purity of the enriched phosphopeptide sample.[6][9] Several strategies can be employed to improve specificity:

  • Use of Competitive Binders: Adding acidic compounds to the loading buffer can competitively block the non-specific binding sites on the enrichment matrix. Commonly used competitors include 2,5-dihydroxybenzoic acid (DHB) and phthalic acid for TiO2 enrichment.[9][10] For TiO2, incorporating 2% DHB can competitively inhibit non-phosphopeptide adsorption.[2]

  • Buffer Optimization: The composition of the loading and wash buffers is crucial. A low pH (around 2.7-2.9) helps to protonate acidic residues like aspartic and glutamic acid, reducing their affinity for the enrichment material.[10] The use of organic solvents like acetonitrile (B52724) in the loading buffer can also minimize non-specific hydrophobic interactions.[10]

  • Washing Steps: Thorough washing of the enrichment matrix after peptide loading is essential to remove non-specifically bound peptides. The composition and number of washes should be optimized. For TiO2, washing with a buffer containing ammonium (B1175870) glutamate (B1630785) (NH4Glu) has been shown to significantly reduce non-specific binding while maintaining a high recovery of phosphopeptides.[11]

  • O-methyl Esterification: This chemical modification converts carboxylic acid groups on acidic amino acids into their methyl esters, thereby reducing their ability to bind non-specifically to the enrichment matrix.[9]

Strategy Effect on Specificity Quantitative Data
DHB in Loading Buffer (TiO2) Competitively inhibits non-phosphopeptide binding.Can reduce non-phosphopeptide retention to less than 30%.[2]
Ammonium Glutamate Wash (TiO2) Reduces non-specific binding.Retains a high recovery rate (84%) of phosphopeptides.[11]
O-methyl Esterification (IMAC) Blocks carboxylate groups on acidic peptides.Increases specificity for phosphopeptide enrichment.[9]
Q3: I am not sure if my starting material is sufficient. What is the recommended amount?

A3: The required amount of starting material is dependent on the abundance of the target phosphoproteins and the sensitivity of the downstream mass spectrometer. However, due to the low stoichiometry of phosphorylation, a general guideline is to start with a higher amount of protein than for a standard proteomics experiment.[1]

  • General Recommendation: For global phosphoproteomic studies, starting with milligrams of protein lysate is common.[11]

  • Low Input Samples: For low sample amounts, specialized protocols and sensitive instrumentation are necessary. For example, with as little as 200 μg of input material, over 8,000 unique phosphopeptides can be identified using an optimized Fe(III)-IMAC approach.[12] However, with lower starting amounts (e.g., <1 µg), the reproducibility of enrichment can decrease.[12]

Q4: My downstream mass spectrometry analysis is showing poor results (low signal, poor fragmentation). What could be the cause?

A4: Poor mass spectrometry results can stem from issues during the enrichment process or from the intrinsic properties of phosphopeptides.

  • Ion Suppression: The presence of co-eluting non-phosphorylated peptides or other contaminants can suppress the ionization of phosphopeptides, leading to low signal intensity.[10]

  • Poor Fragmentation: Phosphopeptides can exhibit poor fragmentation in collision-induced dissociation (CID) mass spectrometry, with a dominant neutral loss of the phosphate group (-98 Da), which can make peptide identification and site localization challenging.[3][13]

  • Sample Purity: Incomplete sample cleanup after enrichment can introduce interfering substances into the mass spectrometer.[5] It is often necessary to desalt the enriched phosphopeptide sample before MS analysis.[14]

  • Suboptimal MS Acquisition Parameters: The mass spectrometer settings should be optimized for phosphopeptide analysis. This can include using neutral loss-triggered MS3 scans to obtain more fragmentation information for peptide identification.[2]

II. Troubleshooting Guide: Enrichment Method-Specific Issues

A. Immobilized Metal Affinity Chromatography (IMAC)

A5: Non-specific binding of acidic peptides is a known issue with IMAC.[6] To enhance specificity:

  • Lower the pH of the Loading Buffer: Using a more acidic loading buffer (pH 2.0-3.0) can protonate the carboxyl groups of aspartic and glutamic acid, reducing their affinity for the positively charged metal ions on the IMAC resin.[6][10]

  • O-methyl Esterification: As mentioned earlier, this chemical modification is an effective way to block the acidic groups and improve the specificity of IMAC enrichment.[9]

  • Optimize Wash Buffers: Use wash buffers with a high concentration of organic solvent (e.g., 50% acetonitrile) and 0.1% TFA to disrupt non-specific interactions.[15]

IMAC_Troubleshooting start High Non-Specific Binding in IMAC q1 Is the loading buffer pH low enough (2.0-3.0)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using O-methyl esterification? a1_yes->q2 sol1 Lower the pH of the loading buffer. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are your wash steps stringent enough? a2_yes->q3 sol2 Consider performing O-methyl esterification. a2_no->sol2 sol2->q3 sol3 Increase organic solvent and acid concentration in wash buffers. q3->sol3 end Improved Specificity sol3->end

Caption: Troubleshooting non-specific binding in IMAC.

A6: Yes, IMAC has a tendency to preferentially enrich for multiply-phosphorylated peptides.[9] This can be an advantage if these are the peptides of interest. However, it can also lead to the underrepresentation of singly phosphorylated peptides. To address this, sequential elution from IMAC (SIMAC) can be used to fractionate phosphopeptides based on their phosphorylation state.[11]

B. Titanium Dioxide (TiO2) Chromatography

A7: Similar to IMAC, TiO2 can suffer from non-specific binding of acidic peptides.[9] Best practices to minimize this include:

  • Use of Competitive Binders: The addition of DHB or phthalic acid to the loading buffer is highly effective at improving the specificity of TiO2 enrichment.[9][10]

  • Optimized Loading and Wash Buffers: A high concentration of acetonitrile and an acidic modifier like TFA in the loading and wash buffers helps to reduce non-specific interactions.[10]

  • Ammonium Glutamate Wash: Washing the TiO2 beads with a buffer containing ammonium glutamate after peptide loading can effectively remove non-specifically bound peptides.[11]

TiO2_Workflow start Digested Peptides load Load onto TiO2 column in acidic buffer with DHB start->load wash1 Wash with high organic solvent buffer load->wash1 wash2 Wash with ammonium glutamate buffer wash1->wash2 elute Elute phosphopeptides with high pH buffer wash2->elute end Enriched Phosphopeptides elute->end

Caption: Optimized workflow for TiO2 phosphopeptide enrichment.

A8: Inconsistent results with TiO2 enrichment can arise from several factors:

  • Batch-to-Batch Variation in TiO2 Material: The performance of TiO2 beads can vary between different batches and suppliers. It is advisable to test new batches of material before use in critical experiments.

  • Ratio of Beads to Peptides: The ratio of the amount of TiO2 material to the amount of peptide sample can influence the efficiency and specificity of the enrichment.[16]

  • Protocol Execution: Manual enrichment protocols can be prone to variability.[7] Using an automated system can improve reproducibility.[17]

C. Sequential Enrichment Strategies

A9: A sequential enrichment strategy is beneficial when the goal is to achieve a more comprehensive coverage of the phosphoproteome. Different enrichment materials have distinct binding preferences. For instance, TiO2 and Fe-NTA IMAC enrich for complementary sets of phosphopeptides.[18] By performing a sequential enrichment, where the flow-through and wash fractions from the first enrichment (e.g., TiO2) are subjected to a second enrichment with a different material (e.g., Fe-NTA), a greater number and diversity of phosphopeptides can be identified.[18] This approach is particularly useful for in-depth phosphoproteomic studies.

III. Troubleshooting Guide: Upstream Sample Preparation

Q10: How can I ensure complete phosphatase inhibition during cell lysis?

A10: Preventing dephosphorylation during sample preparation is critical for accurate phosphoproteomic analysis.[2] To ensure complete phosphatase inhibition:

  • Use a Cocktail of Phosphatase Inhibitors: A broad-spectrum cocktail of phosphatase inhibitors, such as sodium orthovanadate, sodium fluoride, and β-glycerophosphate, should be included in the lysis buffer.[2]

  • Immediate Lysis and Denaturation: Cells should be lysed quickly in a denaturing buffer (e.g., containing 8M urea) to inactivate phosphatases.[2][19] Pre-heating the lysis buffer to 90°C can also help to instantaneously denature enzymes.[2]

  • Maintain Low Temperatures: All sample handling steps should be performed on ice or at 4°C to minimize enzymatic activity.[5]

Q11: I suspect SDS contamination in my sample. How can I remove it and how does it affect enrichment?

A11: SDS is a detergent commonly used in cell lysis that can interfere with downstream enzymatic digestion and mass spectrometry analysis.[5]

  • Removal of SDS: SDS can be removed by various methods, including precipitation with organic solvents (e.g., ethanol (B145695) or isopropanol) or by using detergent removal columns.[5][14]

  • Impact on Enrichment: Residual SDS can interfere with phosphopeptide enrichment by competing for binding sites on the enrichment matrix and by affecting the performance of the mass spectrometer.[5]

Q12: Could inefficient protein digestion be affecting my phosphopeptide enrichment?

A12: Yes, inefficient protein digestion can significantly impact the results of a phosphoproteomics experiment.

  • Phosphorylation Can Inhibit Protease Activity: The presence of a phosphate group near a cleavage site can hinder the activity of proteases like trypsin, leading to incomplete digestion and the generation of long, difficult-to-analyze peptides.[20]

  • Impact on Identification: Incomplete digestion can result in missed cleavages, which can complicate peptide identification and reduce the overall number of identified phosphopeptides.[2]

  • Improving Digestion Efficiency: Using a combination of proteases (e.g., Lys-C and trypsin) can improve digestion efficiency.[20] Adding a detergent enhancer like ProteaseMAX can also improve protein digestion in the presence of denaturants.[20]

Experimental Protocols

Protocol 1: TiO2 Phosphopeptide Enrichment

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Start with a digested and desalted peptide sample.

  • Equilibrate TiO2 Beads: Wash the required amount of TiO2 beads with the loading buffer (e.g., 80% acetonitrile, 6% trifluoroacetic acid).[20]

  • Peptide Loading: Resuspend the peptide sample in the loading buffer, add the equilibrated TiO2 beads, and incubate with gentle mixing to allow for phosphopeptide binding.

  • Washing: Wash the beads several times with the loading buffer to remove non-specifically bound peptides. Follow with a wash using a buffer containing ammonium glutamate to further improve specificity.[11]

  • Elution: Elute the bound phosphopeptides using a high pH buffer (e.g., 15% ammonium hydroxide, 40% acetonitrile, pH 11).[19]

  • Sample Cleanup: Acidify the eluted sample and desalt using a C18 StageTip or similar device before mass spectrometry analysis.

Protocol 2: IMAC Phosphopeptide Enrichment (using Fe-NTA)
  • Prepare IMAC Beads: Wash the Fe-NTA magnetic beads with the loading buffer (e.g., 40% acetonitrile, 25 mM formic acid).[19]

  • Peptide Binding: Add the peptide sample, resuspended in the loading buffer, to the prepared beads and incubate.

  • Wash Steps: Wash the beads with the loading buffer, followed by a wash with a buffer containing a lower concentration of organic solvent (e.g., 1% formic acid).[19]

  • Elution: Elute the phosphopeptides using a phosphate-containing buffer (e.g., 500 mM KH2PO4, pH 7) or a high pH buffer.[19]

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip before LC-MS/MS analysis.

References

Technical Support Center: Preventing Dephosphorylation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to effectively prevent protein dephosphorylation during sample preparation for various downstream applications, including Western blotting, mass spectrometry, and immunoprecipitation.

Troubleshooting Guides

Issue: Loss of Phosphorylation Signal in My Protein of Interest

The primary reason for the loss of phosphorylation signals is the activity of endogenous phosphatases, which are enzymes that remove phosphate (B84403) groups from proteins.[1] These enzymes are released from cellular compartments during cell lysis and can rapidly dephosphorylate target proteins, leading to inaccurate experimental results.[2][3]

Common Causes of Dephosphorylation:

  • Delayed Sample Processing: Leaving samples at room temperature for extended periods allows endogenous phosphatases to become highly active.

  • Inadequate Phosphatase Inhibition: Using an inappropriate or insufficient amount of phosphatase inhibitors will not effectively block phosphatase activity.

  • Suboptimal Lysis Buffer: The pH and composition of the lysis buffer can impact both protein stability and inhibitor effectiveness.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of lysates can lead to protein degradation and loss of phosphorylation.

Effective Prevention Strategies

To preserve the phosphorylation state of your proteins, a multi-faceted approach is recommended, combining temperature control, potent inhibition, and optimized buffer conditions.

1. Maintain Low Temperatures:

Always work on ice and use pre-chilled buffers and equipment.[4][5] Low temperatures slow down the activity of endogenous phosphatases and proteases, providing a critical first line of defense against dephosphorylation.[5][6]

2. Utilize Phosphatase Inhibitor Cocktails:

The most effective way to prevent dephosphorylation is to add phosphatase inhibitors to your lysis buffer immediately before use.[7][8] It is highly recommended to use a broad-spectrum phosphatase inhibitor cocktail that targets a wide range of phosphatases, including serine/threonine, tyrosine, acid, and alkaline phosphatases.[9][10]

Workflow for Sample Preparation with Phosphatase Inhibitors

G start Start: Cell/Tissue Sample wash Wash cells/tissue with ice-cold PBS start->wash lyse Lyse cells/tissue on ice in prepared lysis buffer wash->lyse lysis_buffer Prepare Lysis Buffer + Protease & Phosphatase Inhibitor Cocktail lysis_buffer->lyse incubate Incubate on ice lyse->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge supernatant Collect supernatant (protein lysate) centrifuge->supernatant quantify Quantify protein concentration supernatant->quantify downstream Proceed to downstream application or store at -80°C quantify->downstream

Caption: A typical workflow for sample preparation, highlighting the critical step of adding phosphatase inhibitors to the lysis buffer.

3. Optimize Your Lysis Buffer:

  • Avoid Phosphate-Based Buffers: When studying phosphoproteins, it is best to use Tris-based buffers (e.g., TBS) instead of phosphate-buffered saline (PBS). The phosphate ions in PBS can interfere with the binding of phospho-specific antibodies.[7][11]

  • Maintain Optimal pH: Most cell lysis experiments are performed at a neutral or slightly alkaline pH, which can help minimize the activity of acid phosphatases.[12]

4. Proper Sample Handling and Storage:

  • Use Fresh Lysates: Whenever possible, use freshly prepared lysates for your experiments, as the risk of dephosphorylation increases over time.[13]

  • Aliquot and Store Properly: If long-term storage is necessary, aliquot your lysates into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[14]

Frequently Asked Questions (FAQs)

Q1: Which phosphatase inhibitor cocktail should I choose?

The choice of phosphatase inhibitor cocktail depends on the specific needs of your experiment. For general use, a broad-spectrum cocktail is recommended. Below is a comparison of some commercially available cocktails.

Comparison of Select Commercial Phosphatase Inhibitor Cocktails

Product NameKey InhibitorsPrimary TargetsFormat
Thermo Scientific™ Halt™ Protease and Phosphatase Inhibitor Cocktail Sodium fluoride, sodium orthovanadate, sodium pyrophosphate, β-glycerophosphate, and protease inhibitorsSerine/threonine and tyrosine phosphatases; broad-spectrum proteases100X Liquid
Cell Signaling Technology® Protease/Phosphatase Inhibitor Cocktail (100X) Aprotinin, Bestatin, E-64, Leupeptin, sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadateBroad-spectrum proteases and serine/threonine and tyrosine phosphatases100X Liquid
Sigma-Aldrich® Phosphatase Inhibitor Cocktail 2 Imidazole, Sodium fluoride, Sodium molybdate, Sodium orthovanadate, Sodium tartrate dihydrateAcid and alkaline phosphatases, protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases100X Liquid
Sigma-Aldrich® Phosphatase Inhibitor Cocktail 3 Cantharidin, (-)-p-Bromotetramisole oxalate, Calyculin AL-isoforms of alkaline phosphatases, and serine/threonine protein phosphatases (PP1 and PP2A)100X Liquid
Roche cOmplete™ PhosSTOP™ Proprietary mixSerine/threonine and tyrosine phosphatasesTablets

This table is for informational purposes and is not an exhaustive list. Researchers should always consult the manufacturer's documentation for the most accurate and up-to-date information.

Decision Tree for Selecting a Phosphatase Inhibitor Strategy

G start What is your primary goal? general General phosphoprotein analysis start->general specific_pathway Studying a specific phosphatase or pathway start->specific_pathway broad_spectrum Use a broad-spectrum phosphatase inhibitor cocktail general->broad_spectrum specific_inhibitor Consider a specific inhibitor or a targeted cocktail specific_pathway->specific_inhibitor downstream Are there any downstream applications sensitive to certain inhibitors (e.g., IMAC)? broad_spectrum->downstream specific_inhibitor->downstream edta_free Choose an EDTA-free cocktail downstream->edta_free Yes standard A standard cocktail is likely suitable downstream->standard No validate Always validate inhibitor effectiveness in your system edta_free->validate standard->validate

Caption: A decision tree to guide the selection of an appropriate phosphatase inhibitor strategy.

Q2: How can I be sure my phosphatase inhibitors are working?

It is crucial to validate the effectiveness of your phosphatase inhibitors in your specific experimental system. This can be done by performing a control experiment.

Q3: I'm still seeing a weak or no signal for my phosphorylated protein. What else can I do?

If you have followed all the best practices for sample preparation and are still experiencing issues, consider the following troubleshooting steps for your downstream application (e.g., Western blotting):

  • Blocking Agent: Avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use Bovine Serum Albumin (BSA) instead.[4][7]

  • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of your protein of interest.

  • Positive Control: Include a positive control where the protein is known to be phosphorylated to confirm that your detection system is working correctly.

  • Enrichment of Phosphoproteins: If your phosphoprotein is of low abundance, consider enriching it through immunoprecipitation before analysis.[7]

Experimental Protocols

Protocol 1: Cell Lysis with Phosphatase Inhibitors

This protocol provides a general guideline for preparing cell lysates while preserving protein phosphorylation.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of lysis buffer. A common dilution is 1:100.

  • Add the complete lysis buffer to the cells. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

  • Use a cell scraper to gently scrape the cells off the dish in the presence of the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

  • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • The lysate is now ready for downstream applications or can be aliquoted and stored at -80°C.

Protocol 2: Control Experiment to Validate Phosphatase Inhibitor Effectiveness

This protocol describes a simple experiment to test the efficacy of your phosphatase inhibitor cocktail by monitoring the stability of a known phosphoprotein over time.

Materials:

  • Cell lysate prepared as described in Protocol 1, but split into two aliquots before the addition of inhibitors.

  • Phosphatase Inhibitor Cocktail

  • SDS-PAGE sample buffer

  • Western blotting equipment and reagents

  • Primary antibody specific to a known phosphoprotein in your sample

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Prepare a cell lysate from a sufficient number of cells and split the supernatant into two equal aliquots after centrifugation.

  • To one aliquot, add the phosphatase inhibitor cocktail at the recommended concentration (this is your "Inhibitor" sample).

  • To the other aliquot, add an equal volume of the inhibitor solvent (e.g., water or DMSO) (this is your "No Inhibitor" control).

  • From each of the two main aliquots ("Inhibitor" and "No Inhibitor"), take a sample at time zero (T=0) and immediately add SDS-PAGE sample buffer and boil for 5 minutes. This will denature all enzymes.

  • Incubate the remaining "Inhibitor" and "No Inhibitor" aliquots at room temperature or 37°C.

  • At various time points (e.g., 15 min, 30 min, 60 min, 2 hours), take samples from both the "Inhibitor" and "No Inhibitor" tubes, add SDS-PAGE sample buffer, and boil.

  • Once all time points are collected, run all the samples on an SDS-PAGE gel and perform a Western blot.

  • Probe the membrane with the antibody against your known phosphoprotein. After imaging, you can strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.

Expected Results:

  • In the "No Inhibitor" samples, you should observe a significant decrease in the phosphoprotein signal over time.

  • In the "Inhibitor" samples, the phosphoprotein signal should remain relatively stable over the time course, demonstrating the effectiveness of your inhibitor cocktail.

References

Technical Support Center: Mass Spectrometry Analysis of Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting mass spectrometry (MS) analysis of phosphopeptides. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during phosphoproteomic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Sample Preparation & Enrichment

Question: I am observing low phosphopeptide enrichment efficiency. What are the common causes and how can I improve it?

Answer:

Low enrichment efficiency is a frequent issue in phosphoproteomics, often stemming from the substoichiometric nature of phosphorylation.[1][2] Several factors during sample preparation and enrichment can contribute to this problem.

Common Causes:

  • Incomplete Cell Lysis and Protein Solubilization: Inefficient cell lysis can lead to the loss of proteins, including your target phosphoproteins.

  • Inadequate Phosphatase Inhibition: Failure to effectively inhibit phosphatases during cell lysis will result in the loss of phosphate (B84403) groups from your peptides.

  • Suboptimal Enrichment Chemistry: Both Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) have their own biases and potential for non-specific binding.[3][4]

  • Presence of Interfering Substances: Detergents and salts from lysis buffers can interfere with phosphopeptide binding to enrichment materials.[5]

Troubleshooting Strategies:

  • Optimize Lysis Buffer: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).

  • Improve Protein Digestion: Incomplete digestion can lead to missed phosphopeptides. Ensure optimal trypsin activity by maintaining the correct pH and temperature.

  • Enhance Enrichment Specificity:

    • For TiO2: Add competitive binders like 2,5-dihydroxybenzoic acid (DHB) or glycolic acid to the loading buffer to reduce non-specific binding of non-phosphorylated peptides.[6][7]

    • For IMAC: Acidify the loading buffer to a pH of 2-2.5 to minimize the binding of acidic (non-phosphorylated) peptides.[5][8]

  • Sequential Enrichment: Consider performing sequential enrichment with both IMAC and TiO2, as they have complementary binding specificities and can increase overall phosphopeptide identification.[6]

  • Desalting: Thoroughly desalt your peptide mixture before enrichment to remove interfering compounds.[9][10]

Question: I am losing multiply phosphorylated peptides during my enrichment. How can I improve their recovery?

Answer:

The recovery of multiply phosphorylated peptides can be challenging due to their strong interaction with enrichment materials.

Troubleshooting Strategies:

  • Elution Buffer Optimization: For elution from both TiO2 and IMAC, a high pH buffer is typically used. You can try increasing the concentration of ammonia (B1221849) or using alternative basic solutions. Some protocols suggest adding a proportion of acetonitrile (B52724) to the elution buffer to improve the recovery of more hydrophobic, multiply phosphorylated peptides.[6]

  • Stepwise Elution: Employ a stepwise elution strategy with increasing concentrations of the eluting agent (e.g., ammonium (B1175870) hydroxide). This can help to fractionate phosphopeptides based on their phosphorylation state.

  • ERLIC Fractionation: Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) can be a powerful technique to separate peptides based on their charge, effectively separating multiply phosphorylated peptides from singly phosphorylated and non-phosphorylated peptides before MS analysis.[11]

II. LC-MS/MS Analysis

Question: My phosphopeptides are showing poor peak shape and intensity during LC-MS/MS. What could be the issue?

Answer:

Poor chromatographic performance of phosphopeptides is a known challenge due to their hydrophilic nature and potential for interaction with metal surfaces in the LC system.

Troubleshooting Strategies:

  • Column Choice: Use a column with appropriate chemistry and dimensions for phosphopeptide separation. C18 columns are standard, but you may need to optimize the gradient.

  • Mobile Phase Additives: Additives like EDTA to the mobile phase can help chelate metal ions in the LC system that might otherwise interact with phosphopeptides.[11] Citrate has also been shown to be compatible with LC-MS and can prevent phosphopeptide adsorption.[11]

  • Sample Loading: Ensure the sample is fully dissolved in the loading buffer and that the pH is appropriate to maintain peptide solubility and ionization.

  • Gradient Optimization: A shallower gradient may be necessary to improve the separation of hydrophilic phosphopeptides.

Question: I am observing a dominant neutral loss of the phosphate group in my MS/MS spectra, leading to poor fragmentation and identification. How can I overcome this?

Answer:

The labile nature of the phosphate group on serine and threonine residues often leads to a characteristic neutral loss of phosphoric acid (98 Da) during collision-induced dissociation (CID), resulting in a dominant peak in the MS/MS spectrum and poor peptide backbone fragmentation.[1][12][13]

Troubleshooting Strategies:

  • Alternative Fragmentation Methods:

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods cleave the peptide backbone while leaving the labile phosphate group intact, providing better sequence coverage for phosphopeptides.[1][2][14][15]

    • Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID, can produce richer fragmentation spectra compared to traditional ion trap CID.[1]

    • Combined Fragmentation (EThcD): This approach combines ETD and HCD to generate fragment ions from both methods, maximizing sequence information.[1][2]

  • Multi-Stage Activation (MS3): This technique involves isolating the neutral loss ion from the MS/MS spectrum and subjecting it to a further round of fragmentation (MS3).[1][16][17] This can generate more sequence-informative ions.

  • Data Analysis Software: Utilize search algorithms specifically designed for phosphoproteomics data that can account for neutral loss events.

III. Data Analysis

Question: I have a low number of identified phosphopeptides in my data. How can I improve my data analysis workflow?

Answer:

Low identification rates can be due to a combination of factors, from sample quality to data processing parameters.

Troubleshooting Strategies:

  • Database Searching Parameters:

    • Variable Modifications: Ensure that phosphorylation (on Ser, Thr, Tyr) is set as a variable modification in your search parameters.

    • Precursor and Fragment Mass Tolerance: Use appropriate mass tolerances based on your instrument's performance. High-accuracy precursor mass data can significantly improve identification rates.[17]

    • Enzyme Specificity: Set the correct enzyme specificity (e.g., Trypsin/P).

  • False Discovery Rate (FDR): While a low FDR is important, overly stringent filtering can lead to the rejection of valid phosphopeptide identifications.[18] Consider manual validation of spectra for key hits.

  • Localization Confidence: Use algorithms like Ascore or PTM-Score to confidently localize the phosphorylation site, especially when multiple potential sites are present on a single peptide.[6][19]

  • Data-Independent Acquisition (DIA): For complex samples, DIA methods can improve the identification and quantification of low-abundance phosphopeptides compared to traditional data-dependent acquisition (DDA).

Quantitative Data Summary

Table 1: Comparison of Phosphopeptide Enrichment Efficiencies

Enrichment MethodTypical Phosphopeptide RecoveryCommon Non-Specific BindersReference
IMAC (Fe³⁺) 50-70%Acidic Peptides[4][6]
TiO₂ 60-80%Non-phosphorylated peptides[4][6]
Sequential IMAC + TiO₂ >80%Reduced non-specific binding[6]

Experimental Protocols

Protocol 1: General Phosphopeptide Enrichment using TiO₂

  • Sample Preparation: Start with a tryptic digest of your protein sample, ensuring it is desalted.

  • Bead Equilibration: Equilibrate TiO₂ beads in loading buffer (e.g., 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA), 1 M glycolic acid).[20]

  • Binding: Incubate the peptide sample with the equilibrated TiO₂ beads.

  • Washing: Wash the beads sequentially with a high ACN wash buffer (e.g., 80% ACN, 1% TFA) and a low ACN wash buffer (e.g., 10% ACN, 0.2% TFA) to remove non-specifically bound peptides.[10]

  • Elution: Elute the bound phosphopeptides using a high pH buffer (e.g., 1% ammonium hydroxide).[10]

  • Acidification: Immediately acidify the eluate with TFA or formic acid to prepare it for LC-MS/MS analysis.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction Digestion Protein Digestion (Trypsin) CellLysis->Digestion Desalting Desalting (C18) Digestion->Desalting Enrichment TiO2 / IMAC Enrichment Desalting->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Site Localization LCMS->DataAnalysis

Caption: A generalized workflow for phosphopeptide analysis.

troubleshooting_neutral_loss Start Poor Phosphopeptide Identification due to Dominant Neutral Loss Decision Is alternative fragmentation available? Start->Decision ETD Use ETD/ECD or EThcD Decision->ETD Yes MS3 Perform MS3 on Neutral Loss Ion Decision->MS3 No DataSoftware Utilize specialized search algorithms ETD->DataSoftware MS3->DataSoftware

Caption: Decision tree for troubleshooting dominant neutral loss.

References

Technical Support Center: O-Phospho-DL-threonine Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from O-Phospho-DL-threonine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it encountered?

This compound is the phosphorylated form of the amino acid threonine. In biological systems, the L-isomer, O-Phospho-L-threonine, is a crucial post-translational modification that regulates protein function, signaling pathways, and cellular processes. The DL-racemic mixture is often used in in vitro studies. It can be present in cell lysates, in vitro kinase/phosphatase reaction buffers, and as a potential contaminant in reagents.

Q2: How can this compound interfere with my assay?

Free this compound can interfere with several types of assays, primarily through two mechanisms:

  • Competitive Binding in Immunoassays: In assays utilizing antibodies that detect phosphothreonine residues on a protein of interest (e.g., ELISA, Western Blot), free this compound can act as a competitive inhibitor. It competes with the phosphorylated protein for binding to the antibody's antigen-binding site, leading to a reduced signal and an underestimation of the target protein's phosphorylation status.

  • Enzyme Modulation: In kinase and phosphatase assays, high concentrations of free this compound could potentially act as a weak competitive inhibitor or allosteric modulator of the enzyme, although this is less commonly reported and would be highly dependent on the specific enzyme and assay conditions.

Q3: My anti-phosphothreonine antibody is showing a weak signal. Could free this compound be the cause?

Yes, this is a likely cause, especially if your sample contains a high concentration of free phosphoamino acids. The free this compound in your sample can compete with your target phosphoprotein for antibody binding, resulting in a weaker signal.

Q4: Can this compound interfere with assays for other phosphoamino acids like phosphoserine or phosphotyrosine?

Generally, the interference is most significant for phosphothreonine-specific assays. However, some anti-phosphothreonine antibodies may exhibit slight cross-reactivity with phosphoserine.[1][2][3] It is less likely to interfere with highly specific anti-phosphotyrosine antibodies. Always check the manufacturer's datasheet for your specific antibody to assess its cross-reactivity profile.

Troubleshooting Guides

Issue 1: Reduced Signal or High Background in Phosphothreonine-Specific Immunoassays (ELISA, Western Blot)

Potential Cause: Competitive inhibition by free this compound in the sample or buffers.

Troubleshooting Workflow:

Start Start: Reduced Signal or High Background in Phosphothreonine Immunoassay Check_Buffers 1. Check Assay Buffers: Are you using Phosphate-Buffered Saline (PBS)? Start->Check_Buffers Switch_to_TBS Switch to Tris-Buffered Saline (TBS or TBST). Phosphate ions can interfere with anti-phospho antibody binding. Check_Buffers->Switch_to_TBS Yes Check_Blocking 2. Review Blocking Agent: Are you using non-fat milk? Check_Buffers->Check_Blocking No Switch_to_TBS->Check_Blocking Switch_to_BSA Switch to 5% Bovine Serum Albumin (BSA) for blocking. Milk contains phosphoproteins (casein) that can cause high background. Check_Blocking->Switch_to_BSA Yes Sample_Prep 3. Evaluate Sample Preparation: Is there a possibility of high free phosphoamino acid concentration? Check_Blocking->Sample_Prep No Switch_to_BSA->Sample_Prep Desalting Consider sample clean-up: - Dialysis - Desalting column Sample_Prep->Desalting Yes Competitive_Control 4. Perform a Competitive Inhibition Control Experiment. Sample_Prep->Competitive_Control No Desalting->Competitive_Control Spike_in Spike a known concentration of free This compound into a control sample. A dose-dependent decrease in signal confirms interference. Competitive_Control->Spike_in End End: Interference source identified and mitigated. Spike_in->End

Caption: Troubleshooting workflow for immunoassay interference.

Experimental Protocol: Competitive Inhibition Control in ELISA

  • Coating: Coat a 96-well plate with your target phosphothreonine-containing protein or peptide and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a non-phosphate-based wash buffer (e.g., TBST).

  • Blocking: Block the wells with 5% BSA in TBST for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Inhibition:

    • Prepare serial dilutions of this compound (e.g., from 1 mM down to 1 nM) in your assay diluent.

    • In separate tubes, pre-incubate your primary anti-phosphothreonine antibody (at its optimal working concentration) with each dilution of this compound for 30 minutes at room temperature. Include a control with no added this compound.

  • Incubation: Add the antibody/competitor mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the HRP-conjugated secondary antibody, incubate, wash, and then add the TMB substrate. Stop the reaction and read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the concentration of free this compound. A dose-dependent decrease in signal will confirm competitive inhibition.

Issue 2: Unexpected Results in Kinase or Phosphatase Assays

Potential Cause: Although less common, high concentrations of free this compound could potentially act as a competitive inhibitor for the enzyme's product binding site or as an allosteric modulator.

Troubleshooting Steps:

  • Review Substrate and Product Analogs: Check the literature for your specific kinase or phosphatase to see if small phosphorylated molecules are known to inhibit its activity.

  • Control Experiment: Perform a control experiment where you run the assay in the presence of a high concentration of this compound (e.g., in the millimolar range) but without your specific substrate. Any change in the baseline signal could indicate an interaction with the assay components.

  • IC50 Determination: If you suspect inhibition, perform a dose-response experiment by adding increasing concentrations of this compound to your standard assay protocol to determine its IC50 value.

Data Presentation

Table 1: Specificity of a Commercial Anti-Phosphothreonine Antibody

CompetitorCross-Reactivity
PhosphothreonineHigh
Non-phosphorylated ThreonineNone Observed
PhosphoserineSlight
PhosphotyrosineNone Observed
AMPNone Observed
ATPNone Observed

This table is a representative example based on commercially available antibody datasheets.[1][2][3] Researchers should always consult the specific datasheet for the antibody they are using.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways where threonine phosphorylation plays a critical role.

MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors P Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation

Caption: Overview of the MAPK/ERK signaling cascade.[4][5]

PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PTEN PTEN PIP3->PTEN Dephosphorylates PDK1->Akt P (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3, FoxO) Akt->Downstream P Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: The PI3K/Akt signaling pathway.[6][7][8][9][10][11][12]

Cell Cycle Regulation by CDKs cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication E2F->DNA_Replication Drives CyclinE_CDK2->Rb P (Hyperphosphorylation) Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD_CDK46 p21_p27 p21/p27 (CKI) p21_p27->CyclinD_CDK46 Inhibits p21_p27->CyclinE_CDK2 Inhibits

Caption: Simplified overview of G1/S transition in the cell cycle.[8][13][14][15][16]

References

Technical Support Center: O-Phospho-DL-threonine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with O-Phospho-DL-threonine.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound.

Issue 1: this compound is not dissolving in water or aqueous buffers.

  • Question: I am having difficulty dissolving this compound in water or my buffer (e.g., PBS). What steps can I take to improve its solubility?

  • Answer: this compound, like many amino acid derivatives, can exhibit limited solubility under certain conditions. As a zwitterionic molecule, its solubility is lowest near its isoelectric point and can be significantly influenced by pH, temperature, and the presence of salts.[1][2][3] Here are several troubleshooting steps:

    • Heating and Agitation: Gently warm the solution to 60°C while stirring.[4] This can significantly increase the dissolution rate. Avoid aggressive boiling, which could lead to degradation.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.[4] The high-frequency sound waves can help break up solid particles and enhance solvation.

    • pH Adjustment: The solubility of amino acids is generally lowest at their isoelectric point and increases in more acidic or basic conditions.[1][5][6] Carefully adjust the pH of your solution away from neutral. For many amino acids, moving the pH by 1-2 units can substantially increase solubility. It is recommended to test small aliquots to find the optimal pH for your specific application.

    • Use of Co-solvents: For challenging cases, the addition of a small amount of a water-miscible organic solvent may be necessary. However, the compatibility of the co-solvent with your experimental system must be considered.

Issue 2: Precipitation occurs when adding this compound stock solution to cell culture media.

  • Question: When I add my concentrated this compound stock solution to my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: Precipitation upon addition to complex solutions like cell culture media is a common issue. This can be due to several factors, including the high concentration of the stock solution, the final concentration in the media exceeding its solubility limit, or interactions with other media components.

    • Slow, Dropwise Addition: Add the stock solution to the cell culture medium slowly and dropwise while gently stirring or swirling. This allows for gradual dilution and can prevent localized high concentrations that lead to precipitation.

    • Pre-warming the Media: Ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C) before adding the compound. Adding a cold stock to warm media or vice-versa can cause temperature shifts that reduce solubility.

    • Lowering Stock Concentration: If precipitation persists, try preparing a more dilute stock solution of this compound. This will require adding a larger volume to your media, so be sure to account for the final concentration of any solvent used to prepare the stock.

    • pH of the Media: The pH of the cell culture medium can influence the solubility of this compound. Ensure the pH of your final solution is within a range that maintains the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: The solubility of this compound can vary depending on the solvent, temperature, and pH. Limited quantitative data is available for the DL-racemic mixture. However, for the L-enantiomer, which is expected to have similar solubility properties, the following has been reported:

  • Water: 5.83 mg/mL with the aid of ultrasonication and heating to 60°C.[4]

  • PBS (pH 7.2): 1 mg/mL.[7]

It is important to note that the solubility of a racemic compound (DL) can be either higher or lower than that of the pure enantiomers (D or L) due to differences in crystal lattice energy.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a zwitterionic compound, meaning it has both a positive (amino group) and a negative (phosphate and carboxyl groups) charge. The net charge of the molecule is dependent on the pH of the solution.[3]

  • At its isoelectric point (pI) , the net charge is zero, and solubility is at its minimum.

  • At a pH below the pI , the carboxyl and phosphate (B84403) groups become protonated, resulting in a net positive charge and generally increased solubility in aqueous solutions.[1]

  • At a pH above the pI , the amino group is deprotonated, leading to a net negative charge and also generally increased solubility in aqueous solutions.[1]

A typical solubility curve for an amino acid is "U" shaped, with the lowest solubility at the isoelectric point.[6]

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution is recommended to avoid repeatedly weighing small amounts of the powder. Based on available data for the L-enantiomer, a stock solution in water can be prepared at approximately 29.28 mM (5.83 mg/mL) with the assistance of heat and sonication.[4] For use in buffered systems like cell culture, preparing a stock in a suitable buffer at a concentration known to be soluble (e.g., 1 mg/mL in PBS) is advisable.[7] Always filter-sterilize stock solutions intended for cell culture applications.

Q4: How should I store this compound powder and stock solutions?

A4:

  • Powder: Store the solid powder at -20°C.[8][9]

  • Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for O-Phospho-threonine. Note that the data is for the L-enantiomer, but provides a useful reference for the DL-form.

SolventpHTemperatureConcentrationMethod
WaterNot Specified60°C5.83 mg/mL (29.28 mM)Ultrasonic and warming[4]
PBS7.2Not Specified1 mg/mLNot Specified[7]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in Water

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile conical tube or vial

  • Water bath or heating block set to 60°C

  • Ultrasonic bath

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Add the calculated volume of sterile water to achieve the target concentration (e.g., for a 5 mg/mL solution, add 1 mL of water for every 5 mg of powder).

  • Vortex the mixture briefly.

  • Place the tube in a 60°C water bath or heating block for 5-10 minutes. Periodically vortex the tube to aid dissolution.

  • Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution for any remaining particulate matter. If the solution is not completely clear, repeat steps 4 and 5.

  • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound start Start: Dissolve this compound in aqueous solvent check_dissolved Is the compound fully dissolved? start->check_dissolved heat_sonicate Apply gentle heat (60°C) and/or sonication check_dissolved->heat_sonicate No success Solution Prepared Successfully check_dissolved->success Yes check_dissolved2 Is the compound fully dissolved? heat_sonicate->check_dissolved2 adjust_ph Adjust pH away from neutral (test small aliquots first) check_dissolved2->adjust_ph No check_dissolved2->success Yes check_dissolved3 Is the compound fully dissolved? adjust_ph->check_dissolved3 consider_cosolvent Consider a co-solvent (check compatibility) check_dissolved3->consider_cosolvent No check_dissolved3->success Yes fail Consult further technical support consider_cosolvent->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

PH_Effect_on_Solubility Effect of pH on Zwitterionic this compound Solubility cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) low_ph Net Positive Charge Increased Solubility pi Net Zero Charge Minimum Solubility low_ph->pi high_ph Net Negative Charge Increased Solubility pi->high_ph

References

O-Phospho-DL-threonine purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-Phospho-DL-threonine. The information is designed to help you identify and resolve common issues related to product purity, quality control, and experimental applications.

Frequently Asked Questions (FAQs)

Product Handling and Storage

  • Q1: How should I store this compound?

    • A1: this compound should be stored at -20°C for long-term stability.[1][2] For short-term use, it can be kept at room temperature, though shipping conditions may vary.[2][3]

  • Q2: What is the shelf-life of this compound?

    • A2: When stored correctly at -20°C, this compound is stable for at least four years.[2] Stock solutions, when stored at -20°C or -80°C, can be stable for one to two years, respectively.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]

  • Q3: In what solvents is this compound soluble?

    • A3: this compound is a polar molecule and is expected to be highly soluble in water and aqueous buffers such as PBS.[2] For example, a solubility of at least 1 mg/mL in PBS (pH 7.2) has been reported.[2] It may also have some solubility in other polar organic solvents.

Quality and Purity

  • Q4: What is a typical purity specification for this compound?

    • A4: Commercial this compound is typically available at a purity of ≥97.0% as determined by Thin Layer Chromatography (TLC).[1]

  • Q5: What are the potential impurities in this compound?

    • A5: While specific impurities can vary by synthesis batch, potential impurities may include unphosphorylated DL-threonine, inorganic phosphate (B84403), and residual solvents from the synthesis and purification process.

  • Q6: How can I assess the purity of my this compound sample?

    • A6: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), 31P Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Experimental Applications

  • Q7: My kinase/phosphatase assay is giving unexpected results. Could it be an issue with the this compound?

    • A7: Yes, the quality of this compound can impact experimental outcomes. Contamination with inorganic phosphate can inhibit some kinase reactions.[1] Degradation of the compound could also lead to lower than expected substrate concentrations. See the troubleshooting section for more details.

  • Q8: Is this compound stable in aqueous buffer during my experiment?

    • A8: Phosphoamino acids can be susceptible to hydrolysis, especially under acidic conditions.[4] It is recommended to prepare fresh solutions for your experiments. For long incubations, the stability of the compound in your specific buffer system and temperature should be considered.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Solubility Issues

  • Symptom: The this compound powder is not fully dissolving in aqueous buffer.

  • Possible Causes:

    • The concentration is too high.

    • The buffer pH is not optimal for solubility.

    • The compound has degraded or contains insoluble impurities.

  • Troubleshooting Steps:

    • Verify Concentration: Check your calculations to ensure you are not exceeding the known solubility limit (e.g., ~1 mg/mL in PBS).

    • Adjust pH: The solubility of amino acids can be pH-dependent. Try adjusting the pH of your buffer slightly.

    • Gentle Warming and Sonication: Gentle warming or brief sonication can aid in the dissolution of the powder.

    • Purity Check: If solubility issues persist, consider performing a purity analysis (e.g., HPLC or 31P NMR) to check for impurities or degradation.

Problem 2: Inconsistent Results in Kinase or Phosphatase Assays

  • Symptom: High background, low signal, or poor reproducibility in your enzyme assays.

  • Possible Causes:

    • Contamination of this compound with inorganic phosphate.

    • Degradation of the this compound stock solution.

    • Incorrect concentration of the this compound solution.

  • Troubleshooting Steps:

    • Use a Fresh Stock: Prepare a fresh solution of this compound from the solid powder.

    • Check for Inorganic Phosphate: Analyze your this compound sample by 31P NMR. A distinct peak for inorganic phosphate will be present if it is a contaminant.

    • Quantify Stock Solution: Accurately determine the concentration of your this compound stock solution using a validated HPLC method.

    • Run Controls: Include appropriate controls in your assay, such as a "no enzyme" control and a "no substrate" control, to identify the source of the issue.

Problem 3: Unexpected Peaks in Analytical Characterization (HPLC, NMR, MS)

  • Symptom: Your analytical data shows unexpected signals in addition to the main this compound peak.

  • Possible Causes:

    • Presence of impurities from synthesis (e.g., unphosphorylated threonine).

    • Degradation of the sample (e.g., hydrolysis leading to inorganic phosphate).

    • Presence of different stereoisomers (D and L forms).

  • Troubleshooting Steps:

    • Identify the Impurity:

      • HPLC: Compare the retention time of the unknown peak to that of potential impurity standards (e.g., DL-threonine).

      • 31P NMR: An impurity peak around 6.0 ppm in an alkaline D2O solution could indicate inorganic phosphate.[5] The chemical shift of phosphothreonine itself is pH-dependent.

      • MS: Analyze the mass-to-charge ratio of the unknown peak to identify its molecular weight.

    • Assess the Impact: Determine if the level of the impurity is significant enough to affect your experiments.

    • Purify the Compound: If necessary, the this compound can be repurified using techniques like preparative HPLC.

Quantitative Data Summary

Table 1: Typical Quality Control Parameters for this compound

ParameterTypical SpecificationMethod
Purity≥97.0%TLC[1]
AppearanceWhite to off-white powderVisual
Solubility≥1 mg/mL in PBS (pH 7.2)Visual[2]
IdentityConforms to structure1H NMR, 31P NMR, MS

Table 2: 31P NMR Chemical Shifts of this compound and Potential Impurities

CompoundpHSolventApproximate 31P Chemical Shift (ppm)Reference
O-Phospho-threonine peptide4.0Aqueous-0.1
O-Phospho-threonine peptide8.0Aqueous4.8
Inorganic OrthophosphateAlkalineD2O/NaOH~6.0[5]

Note: Chemical shifts are referenced to 85% H3PO4 and can vary with pH, solvent, and salt concentration.

Experimental Protocols

1. Purity Determination by HPLC (HILIC Method)

This method is adapted for the analysis of polar compounds like this compound without derivatization.

  • Column: A HILIC (Hydrophilic Interaction Chromatography) column suitable for polar analytes (e.g., HALO Penta-HILIC, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 90% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve this compound in the initial mobile phase conditions (90:10 Acetonitrile:Water with 10 mM Ammonium Formate) to a concentration of approximately 0.5 mg/mL.

2. Identification and Impurity Profiling by 31P NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D2O.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of D2O. A small amount of a suitable base (e.g., NaOD) can be added to adjust the pH to a consistent alkaline value for comparison between samples.

  • Acquisition:

    • Use a standard 31P NMR pulse program with proton decoupling.

    • Reference the spectrum to an external standard of 85% H3PO4 at 0 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The main peak should correspond to the expected chemical shift for this compound at the measured pH. Look for other signals that may indicate the presence of impurities like inorganic phosphate.[5]

3. Identity Confirmation by Mass Spectrometry

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Negative ion mode is often preferred for phosphorylated compounds.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis:

    • Full Scan (MS1): Look for the deprotonated molecular ion [M-H]- at m/z 198.02.

    • Tandem MS (MS/MS): Fragment the parent ion. A characteristic neutral loss of phosphoric acid (H3PO4, -98 Da) is a common fragmentation pathway for phosphoserine and phosphothreonine-containing molecules.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome start This compound (Solid) dissolve Dissolve in Aqueous Buffer start->dissolve hplc HPLC (Purity) dissolve->hplc Aliquots nmr 31P NMR (Identity, Phosphate Impurity) dissolve->nmr ms MS (Identity) dissolve->ms decision Purity & Identity Confirmed? hplc->decision nmr->decision ms->decision proceed Proceed to Experiment decision->proceed Yes troubleshoot Troubleshoot/ Repurify decision->troubleshoot No

Caption: Quality control workflow for this compound.

troubleshooting_pathway start Inconsistent Experimental Results cause1 Potential Cause: Inorganic Phosphate Contamination start->cause1 cause2 Potential Cause: Compound Degradation start->cause2 cause3 Potential Cause: Incorrect Concentration start->cause3 solution1 Analysis: 31P NMR cause1->solution1 solution2 Action: Prepare Fresh Stock Solution cause2->solution2 solution3 Analysis: Quantitative HPLC cause3->solution3 outcome Resolution: Reliable Experimental Data solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway kinase Protein Kinase protein_p Protein-Phospho-Threonine kinase->protein_p adp ADP kinase->adp phosphatase Protein Phosphatase protein_unp Protein-Threonine phosphatase->protein_unp pi Pi phosphatase->pi protein_unp->kinase Phosphorylation protein_p->phosphatase Dephosphorylation atp ATP atp->kinase h2o H2O h2o->phosphatase

Caption: Role of Threonine phosphorylation in signaling pathways.

References

dealing with racemic mixtures of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for handling racemic mixtures of O-Phospho-DL-threonine. It includes troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

General & Conceptual Questions

Q1: What is a racemic mixture and why is it a concern for this compound?

A racemic mixture contains equal amounts of two enantiomers, which are mirror-image, non-superimposable stereoisomers. For O-Phospho-threonine, this means a 50:50 mixture of O-Phospho-L-threonine (the naturally occurring, biologically active form) and O-Phospho-D-threonine. Using a racemic mixture can be problematic because the D-enantiomer may be inactive, act as an inhibitor, or introduce confounding variables in sensitive biological assays.[1] Protein phosphorylation is a key post-translational modification that regulates a wide range of cellular processes.[2]

Q2: What are the key biological differences between O-Phospho-L-threonine and O-Phospho-D-threonine?

O-Phospho-L-threonine is the enantiomer recognized and utilized by kinases and other enzymes in most biological systems.[3] It plays a crucial role in signal transduction and cellular regulation.[1] O-Phospho-D-threonine, being the unnatural form, is generally not recognized by cellular machinery. Its presence can lead to competitive inhibition of enzymes or other off-target effects, complicating the interpretation of experimental results. While most kinases and phosphatases prefer serine over threonine, some have a strong preference for threonine.[4]

Q3: When is it acceptable to use the racemic mixture versus the pure L-enantiomer?

Using the racemic mixture may be acceptable for initial, non-critical screening experiments or as a cost-effective analytical standard where stereochemistry is not a factor. However, for any quantitative biological studies, such as kinase assays, structural biology, or in-cell experiments, using the enantiomerically pure O-Phospho-L-threonine is critical to ensure data accuracy and biological relevance.

Experimental & Troubleshooting Questions

Q4: My kinase assay results are inconsistent or show lower-than-expected activity when using this compound. What could be the cause?

This is a common issue when using a racemic mixture. Several factors could be at play:

  • Reduced Substrate Concentration: Only 50% of your substrate (the L-enantiomer) is active, effectively halving the concentration available to the enzyme.

  • Competitive Inhibition: The D-enantiomer might bind to the kinase's active site without being processed, acting as a competitive inhibitor and reducing the overall reaction rate.

  • Autophosphorylation Interference: In some kinase assays, particularly those that measure ATP consumption, kinase autophosphorylation can overestimate substrate phosphorylation.[5] The presence of an inhibitor (the D-enantiomer) could alter the balance between substrate phosphorylation and autophosphorylation.

Troubleshooting Steps:

  • Verify Substrate Purity: Confirm you are not using the racemic mixture unintentionally.

  • Switch to Pure Enantiomer: The most reliable solution is to use pure O-Phospho-L-threonine.

  • Increase Substrate Concentration: If you must use the racemic mixture, try doubling the concentration to ensure the L-enantiomer is not limiting. Be aware this also doubles the concentration of the potential D-enantiomer inhibitor.

  • Assay Method: Use a detection method that directly measures the phosphorylated substrate rather than ATP consumption to avoid artifacts from autophosphorylation.[6]

Q5: How can I separate the D- and L-enantiomers from a racemic mixture of this compound?

There are two primary methods for resolving this racemic mixture in a laboratory setting: Enzymatic Kinetic Resolution and Chiral High-Performance Liquid Chromatography (HPLC).

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively acts on one enantiomer. For example, certain acid phosphatases can selectively dephosphorylate O-Phospho-L-threonine, leaving the O-Phospho-D-threonine intact.[7] The resulting L-threonine can then be separated from the unreacted O-Phospho-D-threonine.

  • Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[8][9] Different enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Resolution and Analysis Protocols

Method 1: Enzymatic Kinetic Resolution

This method leverages the high enantioselectivity of certain enzymes to separate the enantiomers. Acid phosphatase from Salmonella enterica (PhoN-Se) has been shown to hydrolyze the L-enantiomer with very high selectivity (E > 200), leaving the D-enantiomer unchanged.[7]

Experimental Protocol:

  • Preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Addition: Add a catalytic amount of purified acid phosphatase (e.g., from wheat germ or S. enterica). The exact amount should be optimized based on enzyme activity units.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress over time (e.g., 1-5 hours) by taking aliquots.

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturing agent.

  • Separation: The resulting mixture contains L-threonine, O-Phospho-D-threonine, and the enzyme. These can be separated using ion-exchange chromatography.

  • Analysis: The enantiomeric excess (ee) of the remaining O-Phospho-D-threonine can be confirmed using Chiral HPLC.

Decision Workflow for Enantiomer Resolution

This diagram outlines the decision-making process for handling racemic this compound.

G cluster_start Start cluster_eval Evaluation cluster_action Action start Have Racemic This compound q1 Is stereochemistry critical for experiment? start->q1 use_racemate Proceed with racemic mixture q1->use_racemate No resolve Resolution Required q1->resolve Yes q2 Need analytical or preparative scale? resolve->q2 analytical Analytical Scale: Chiral HPLC Analysis q2->analytical Analytical prep Preparative Scale q2->prep Preparative q3 Enzyme available? prep->q3 enzymatic Enzymatic Kinetic Resolution q3->enzymatic Yes hplc_prep Preparative Chiral HPLC q3->hplc_prep No

Caption: Decision workflow for handling racemic mixtures.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile method for both analyzing and purifying enantiomers.[8] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for underivatized amino acids.[10]

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column. A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is a good starting point.[10]

  • Mobile Phase Preparation: A typical mobile phase for separating underivatized amino acid enantiomers consists of an organic modifier (e.g., methanol (B129727) or ethanol), water, and an acid modifier (e.g., trifluoroacetic acid - TFA).[11]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration.

  • Chromatography:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the separation using an isocratic or gradient elution profile.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or a mass spectrometer (MS) for higher sensitivity and specificity.[12]

  • Data Analysis: The two enantiomers will appear as distinct peaks. The area under each peak can be used to determine the enantiomeric excess (ee) and purity. On teicoplanin-based CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.[10]

Example HPLC Parameters

The following table provides starting conditions for chiral separation. Optimization will be required for specific instruments and columns.

ParameterValueReference
Column Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)[10]
Mobile Phase 80:20:0.1 (v/v/v) Methanol:Water:TFA[11]
Flow Rate 1.0 mL/min[9]
Temperature 25°CGeneral Practice
Detection UV at 210 nm or LC-MS[12][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis and use of this compound.

Troubleshooting Kinase Assay Issues

This diagram illustrates a logical flow for troubleshooting unexpected results in kinase assays involving phosphothreonine.

G cluster_racemic_path Racemic Substrate Path cluster_pure_path Pure Substrate Path start Problem: Low or No Kinase Activity check_substrate Is substrate this compound (racemic)? start->check_substrate racemic_issue Issue: Only 50% is active L-form. D-form may inhibit. check_substrate->racemic_issue Yes check_enzyme Check Enzyme Activity (use positive control) check_substrate->check_enzyme No, using pure L-form solution1 Solution 1: Switch to pure O-Phospho-L-threonine racemic_issue->solution1 solution2 Solution 2: Double racemic concentration (with caution) racemic_issue->solution2 check_assay Check Assay Conditions (ATP, buffer, temp) check_enzyme->check_assay check_detection Review Detection Method (e.g., avoid luciferase inhibitors) check_assay->check_detection

Caption: Troubleshooting workflow for kinase assays.

Problem Potential Cause Recommended Solution
Poor peak separation in Chiral HPLC 1. Suboptimal mobile phase composition. 2. Inappropriate chiral stationary phase (CSP). 3. Column degradation.1. Adjust the ratio of organic modifier to aqueous phase. Vary the concentration of the acid modifier (e.g., TFA).[11] 2. Screen different CSPs (e.g., teicoplanin, crown ether, polysaccharide-based).[11] 3. Flush the column or replace it if performance does not improve.
Incomplete enzymatic resolution 1. Insufficient enzyme activity or concentration. 2. Non-optimal reaction conditions (pH, temp). 3. Reaction time is too short.1. Increase the amount of enzyme used or verify its activity with a known substrate. 2. Optimize the pH and temperature for the specific phosphatase being used. 3. Extend the incubation time and monitor progress at several time points.
Phospho-group lability during analysis (e.g., MS/MS) The phosphate (B84403) moiety can be lost during fragmentation, leading to poor quality spectra and difficulty in identifying the phosphopeptide.[14][15]1. Use lower-energy fragmentation methods (e.g., ETD/HCD). 2. Consider chemical derivatization of the phosphate group to stabilize it prior to MS analysis.[16]
Low signal in luciferase-based kinase assays The assay measures ATP depletion. A compound that inhibits luciferase will give a false positive for kinase inhibition (or a false negative for activity).[17]1. Run a counter-screen against luciferase to identify interfering compounds. 2. Switch to an orthogonal assay format, such as one that detects the phosphorylated product directly (e.g., using a phospho-specific antibody).

References

Technical Support Center: O-Phospho-DL-threonine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of O-Phospho-DL-threonine peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of phosphothreonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing phosphothreonine-containing peptides?

A1: The most widely adopted method is the "building block" approach using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This involves the direct incorporation of a pre-phosphorylated and side-chain protected phosphothreonine derivative, most commonly Fmoc-Thr(PO(OBzl)OH)-OH, into the growing peptide chain.[1][2][3][4] This strategy is generally more reliable than the "global phosphorylation" approach, which involves phosphorylating the threonine residue after the peptide has been assembled on the resin.[5]

Q2: Why is Fmoc-Thr(PO(OBzl)OH)-OH the preferred building block?

A2: The monobenzyl protection of the phosphate (B84403) group in Fmoc-Thr(PO(OBzl)OH)-OH is crucial for preventing a significant side reaction known as β-elimination.[2][3] This reaction is prone to occur with fully protected phosphate triesters under the basic conditions (piperidine treatment) used for Fmoc deprotection, leading to the formation of a dehydroalanine (B155165) residue and a difficult-to-separate impurity.[2][3] The monobenzyl protection strikes a balance by mitigating β-elimination while allowing for efficient coupling.

Q3: What are the main challenges associated with using Fmoc-Thr(PO(OBzl)OH)-OH?

A3: Despite being the preferred building block, several challenges exist:

  • Reduced Coupling Efficiency: The partially protected phosphate group is acidic and can lead to slower or incomplete coupling reactions.[3][6]

  • Piperidinium (B107235) Salt Formation: During Fmoc deprotection, the acidic phosphate can form a salt with piperidine (B6355638). This can neutralize the incoming activated amino acid in the subsequent coupling step, reducing the effective concentration of the reagent and leading to incomplete coupling, especially in peptides with multiple phosphorylation sites.[3][7]

  • Aggregation: Peptides containing multiple phosphate groups can be prone to aggregation on the solid support, hindering reaction kinetics and lowering yields.[8][9]

  • Purification Difficulties: The high polarity of the final phosphopeptide can make purification by reversed-phase HPLC challenging.[6]

Q4: What is "global phosphorylation" and when might it be used?

A4: Global phosphorylation is an alternative strategy where the peptide is first synthesized with an unprotected or specially protected threonine residue. The phosphorylation is then carried out on the resin-bound peptide before cleavage.[5] This can be useful in some contexts, but it can suffer from incomplete phosphorylation and the generation of side products.[6] The building block approach is generally favored for its precision and higher success rate.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide Incomplete coupling of the phosphothreonine residue or subsequent amino acids.- Use a more potent coupling reagent like HATU or HBTU.[3]- Increase the excess of the phosphothreonine building block, coupling reagent, and base (e.g., 3-fold excess of DIPEA).[3]- Perform a double coupling for the phosphothreonine residue and the amino acid immediately following it.[10]- For multi-phosphorylated peptides, consider using elevated temperatures and faster stirring during coupling.[11][12]
- If piperidinium salt formation is suspected, perform a base wash (e.g., with DIPEA) after Fmoc deprotection and before the coupling step.[3]
Presence of Deletion Sequences (Mass Spec) Incomplete Fmoc deprotection or incomplete coupling.- Extend the Fmoc deprotection time or perform a double deprotection.- See solutions for "Low Yield of Crude Peptide" to improve coupling efficiency.
Side Product with Mass of -98 Da (Loss of H3PO4) β-elimination of the phosphate group during synthesis or cleavage.- Ensure you are using the monobenzyl-protected building block (Fmoc-Thr(PO(OBzl)OH)-OH), not a fully protected triester.[2][3]- Avoid prolonged exposure to strong basic conditions.
Difficult Purification by RP-HPLC High polarity of the phosphopeptide leading to poor retention and peak shape.- Use a mobile phase with a low pH, such as 0.1% TFA, to suppress the negative charge of the phosphate group.[13]- Employ a C18 column with a pore size suitable for peptides (e.g., 100Å or 300Å).[13]- Consider ion-pairing reagents other than TFA if it interferes with subsequent analyses, though TFA generally provides good peak shape.[13]- For highly polar peptides, a shallower gradient during HPLC may improve separation.
Ambiguous Localization of the Phosphate Group (Mass Spec) Neutral loss of phosphoric acid during CID-based MS/MS analysis makes it difficult to pinpoint the phosphorylation site.- Utilize Electron Transfer Dissociation (ETD) mass spectrometry if available. ETD is a softer fragmentation technique that often preserves the phosphate group on the peptide backbone, allowing for more confident site localization.[14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphothreonine Peptide (Building Block Approach)

This protocol outlines the manual synthesis of a generic phosphothreonine-containing peptide using Fmoc chemistry.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Residues):

    • Dissolve the Fmoc-protected amino acid (4 eq.) and a coupling agent like HBTU (3.9 eq.) in DMF.

    • Add Diisopropylethylamine (DIPEA) (8 eq.) to the solution and immediately add it to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5-7 times).

    • Perform a Kaiser test to confirm the completion of the coupling.[16] If the test is positive (blue beads), repeat the coupling.

  • Phosphothreonine Coupling:

    • Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (2-4 eq.) and a stronger coupling agent like HATU (1.9-3.9 eq.) in DMF.

    • Add a higher excess of DIPEA (6-8 eq.) to the solution and immediately add it to the resin.[3]

    • Agitate for 2-4 hours, or potentially overnight.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm coupling completion with a Kaiser test. A double coupling may be necessary.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for subsequent phosphothreonines) for each amino acid in the sequence.

  • Final Deprotection:

    • Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with Dichloromethane (DCM) and dry it.

    • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[17]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl (B1604629) protecting group from the phosphate.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 65% B over 30 minutes) to elute the peptide.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the purified peptide.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

SPPS_Workflow General Workflow for Phosphopeptide Synthesis Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Test 6. Kaiser Test Wash2->Kaiser_Test Repeat Repeat for each amino acid Kaiser_Test->Repeat Coupling Incomplete? Recouple Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Coupling Complete Repeat->Coupling Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation in Ether Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Analysis 11. MS/LC-MS Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Phosphopeptide Synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in Phosphopeptide Synthesis Start Low Crude Yield Check_Coupling Check Coupling Efficiency (Kaiser Test after pThr) Start->Check_Coupling Check_Deprotection Check Fmoc Deprotection Start->Check_Deprotection Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Incomplete Solution_Coupling1 Use HATU/Stronger Activator Incomplete_Coupling->Solution_Coupling1 Solution_Coupling2 Increase Reagent Excess & DIPEA Incomplete_Coupling->Solution_Coupling2 Solution_Coupling3 Double Couple Incomplete_Coupling->Solution_Coupling3 Solution_Deprotection Increase Deprotection Time Incomplete_Deprotection->Solution_Deprotection

Caption: Logic diagram for troubleshooting low synthesis yields.

References

Technical Support Center: Optimizing Phosphoprotein Detection on Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of phosphoproteins on Western blots.

Troubleshooting Guides

This section addresses common issues encountered during phosphoprotein Western blotting, offering potential causes and solutions in a structured format.

Problem 1: Weak or No Signal

Possible Causes & Solutions

CauseRecommended Solution(s)
Suboptimal Cell/Tissue Stimulation Many proteins are phosphorylated only under specific conditions. Review literature to determine the optimal stimulus (e.g., growth factor, chemical treatment) and time course for phosphorylation of your target protein. Perform a time-course experiment to identify the peak phosphorylation state.[1][2]
Protein Dephosphorylation during Sample Preparation Endogenous phosphatases released during cell lysis can rapidly dephosphorylate proteins.[1][2][3] Always keep samples on ice and use pre-chilled buffers and equipment.[3][4] Crucially, add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, sodium pyrophosphate, beta-glycerophosphate) to your lysis buffer.[1][2][3][5][6] Also, include protease inhibitors to prevent protein degradation.[1][7]
Low Abundance of Phosphoprotein The fraction of a phosphorylated protein can be very low.[1] Increase the amount of protein loaded onto the gel.[1][8] You can concentrate your sample by using a smaller volume of lysis buffer.[9] Alternatively, enrich your target protein using immunoprecipitation (IP) prior to Western blotting.[1][3]
Inefficient Antibody Binding The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10][11] Ensure the antibody is stored correctly and has not expired.[10] Some blocking buffers can mask the epitope; try switching your blocking agent (e.g., from 5% non-fat milk to 5% BSA).[11][12]
Inefficient Signal Detection Use a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[1][3] Ensure your detection reagents have not expired.[11]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer or the gel with Coomassie Blue after transfer. For large proteins (>150 kDa), consider adding a low concentration of SDS (e.g., 0.01-0.05%) to the transfer buffer. For small proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm).[8][10]
Problem 2: High Background

Possible Causes & Solutions

CauseRecommended Solution(s)
Inappropriate Blocking Agent Non-fat milk is a common blocking agent, but it contains the phosphoprotein casein, which can be detected by anti-phospho antibodies, leading to high background.[1][3][4][9][13] It is highly recommended to use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.[3][4][9]
Phosphate (B84403) in Buffers Phosphate-buffered saline (PBS) contains sodium phosphate, which can interfere with the binding of phospho-specific antibodies.[1][3] Use Tris-buffered saline (TBS) with Tween-20 (TBST) for all washing and antibody dilution steps.[1][3] If PBS must be used, ensure the membrane is thoroughly washed with TBST before antibody incubation.[1][3]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of your antibodies.[10][14]
Insufficient Washing Inadequate washing can leave behind excess antibody. Increase the number and duration of wash steps. For example, perform three to five washes of 5-10 minutes each.[12][14][15]
Membrane Drying Out Allowing the membrane to dry out at any stage can cause irreversible, high background. Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[7]
Non-Specific Secondary Antibody Binding The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted to check for this.[7] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[7]

Frequently Asked Questions (FAQs)

Q1: Why are my phospho-protein bands so faint compared to the total protein?

This is a common observation as often only a small fraction of a total protein pool is phosphorylated at any given time.[1] To improve the signal of the phosphorylated protein, you can try several strategies: stimulate your cells to increase the phosphorylation level, load more protein onto the gel, or enrich your phosphoprotein through immunoprecipitation (IP) before running the Western blot.[1][3] Using a more sensitive ECL substrate can also help.[1][3]

Q2: Can I use non-fat milk for blocking when detecting phosphoproteins?

It is generally not recommended.[3][4][9][13] Milk contains high levels of casein, which is a phosphoprotein.[1][4] This can lead to high background noise because the phospho-specific antibody may bind to the casein on the membrane.[1][4] A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is a preferred blocking agent.[3][9]

Q3: What is the purpose of phosphatase inhibitors and are they really necessary?

Yes, they are critical. When cells are lysed, phosphatases are released that can quickly remove phosphate groups from your target protein.[1][2][3] This dephosphorylation can happen in milliseconds.[2] Including a cocktail of phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation state of your protein of interest.[2][3][5][6]

Q4: Should I use PBS or TBS for my wash buffers and antibody dilutions?

You should use Tris-Buffered Saline (TBS), typically with 0.1% Tween-20 (TBST).[1][3] Phosphate-Buffered Saline (PBS) contains phosphate ions that can compete with the phospho-epitope for binding to the antibody, which can lead to a weaker signal.[1][3][10]

Q5: How can I be sure the band I am detecting is the phosphorylated form of my protein?

A key control experiment is to treat your cell lysate with a phosphatase, such as lambda protein phosphatase or calf intestinal phosphatase (CIP), before running the gel.[1][9] If the antibody is specific to the phosphorylated protein, the signal should disappear or be significantly reduced in the phosphatase-treated lane compared to the untreated lane.[1][9]

Q6: How do I normalize my phosphoprotein signal?

To accurately quantify changes in phosphorylation, you should normalize the phosphoprotein signal to the total protein level.[3][16] This is often done by stripping the membrane after detecting the phosphoprotein and then re-probing with an antibody that recognizes the total protein regardless of its phosphorylation state.[17] Alternatively, multiplex fluorescent Western blotting allows for the simultaneous detection of both the phosphorylated and total protein on the same blot, avoiding the need for stripping and re-probing.[1][2][4]

Experimental Protocols & Visualizations

Protocol 1: Phosphatase Treatment of Lysates for Antibody Specificity Control

This protocol is used to confirm that a phospho-specific antibody is indeed binding to a phosphorylated protein.

  • Prepare Lysates : Prepare your cell or tissue lysates as you normally would, ensuring to include both protease and phosphatase inhibitors.

  • Aliquot Lysate : Take two equal aliquots of your protein lysate (e.g., 30 µg each).

  • Set up Reactions :

    • Control Reaction : To one aliquot, add the phosphatase buffer and an equivalent volume of deionized water in place of the phosphatase enzyme.

    • Phosphatase Reaction : To the second aliquot, add the phosphatase buffer and the recommended amount of a broad-spectrum phosphatase like lambda protein phosphatase.

  • Incubation : Incubate both samples at 30°C for 30-60 minutes.

  • Stop Reaction : Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples at 95-100°C for 5 minutes.[13]

  • Western Blot : Load both the control and phosphatase-treated samples onto an SDS-PAGE gel and proceed with your standard Western blot protocol. A successful control will show a strong reduction or complete disappearance of the band in the phosphatase-treated lane.[9]

Protocol 2: Stripping and Re-probing a Membrane

This protocol allows for the detection of a second protein (e.g., total protein) on the same membrane after detecting the first protein (e.g., phosphoprotein).

  • Initial Probing : After detecting the phosphoprotein using chemiluminescence, wash the membrane thoroughly in TBST.

  • Prepare Stripping Buffer : Prepare a mild stripping buffer (e.g., 0.1M glycine, 1% SDS, 1% Tween 20, pH 2.2). Harsh stripping conditions can remove the transferred protein from the membrane.

  • Incubate in Stripping Buffer : Fully submerge the membrane in the stripping buffer and incubate for 20-30 minutes at room temperature with gentle agitation.[18][19]

  • Wash : Discard the stripping buffer and wash the membrane extensively with TBST (e.g., 3-5 times for 10 minutes each) to remove any residual stripping buffer.[18]

  • Confirm Stripping (Optional but Recommended) : Before re-probing, you can incubate the membrane with just the secondary antibody and then add the ECL substrate. If the stripping was successful, you should see no signal.

  • Re-Block : Block the membrane again for 1 hour at room temperature in your chosen blocking buffer (e.g., 5% BSA in TBST).[18]

  • Re-Probe : Proceed with your standard Western blot protocol, incubating with the primary antibody for the total protein, followed by the secondary antibody and detection.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis & Normalization A Cell/Tissue Lysis (+ Protease & Phosphatase Inhibitors) B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF/Nitrocellulose) C->D E Blocking (e.g., 5% BSA in TBST) D->E F Primary Antibody Incubation (Anti-Phospho) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image Acquisition H->I J Stripping Buffer Incubation I->J Re-probe M Signal Normalization (Phospho / Total) I->M K Re-Blocking J->K Re-probe L Primary Antibody Incubation (Anti-Total Protein) K->L Re-probe L->G L->I Re-probe

Caption: Workflow for phosphoprotein detection including stripping and re-probing.

troubleshooting_logic Start Start: Western Blot Result WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckInhibitors Used Phosphatase Inhibitors? WeakSignal->CheckInhibitors Yes CheckBlocking Used BSA instead of Milk? HighBg->CheckBlocking Yes Success Successful Blot HighBg->Success No CheckLoading Increased Protein Load or Enriched Sample? CheckInhibitors->CheckLoading Yes AddInhibitors Solution: Add Inhibitors to Lysis Buffer CheckInhibitors->AddInhibitors No CheckAntibody Optimized Antibody Concentration? CheckLoading->CheckAntibody Yes IncreaseLoad Solution: Increase Protein Load or use IP CheckLoading->IncreaseLoad No OptimizeAb Solution: Titrate Primary Antibody CheckAntibody->OptimizeAb No CheckBuffers Used TBST instead of PBS? CheckBlocking->CheckBuffers Yes UseBSA Solution: Switch to BSA or protein-free blocker CheckBlocking->UseBSA No CheckWashing Sufficient Washing? CheckBuffers->CheckWashing Yes UseTBST Solution: Switch to TBST buffer CheckBuffers->UseTBST No IncreaseWashes Solution: Increase wash duration and frequency CheckWashing->IncreaseWashes No

Caption: Troubleshooting decision tree for common phospho-Western blot issues.

References

O-Phospho-DL-threonine Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phospho-DL-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phosphorylated derivative of the essential amino acid DL-threonine.[1] It exists as a zwitterion in its crystalline form.[2] In research, it is frequently used as a substrate to characterize the activity of phosphatases and to study the effects of threonine phosphorylation on protein structure and function.[3][4]

Q2: How should this compound be stored for optimal stability?

Proper storage is crucial to prevent degradation. For long-term stability, the solid form should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[5]

Q3: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several mechanisms:

  • Acid Hydrolysis: The phosphate (B84403) group can be cleaved under acidic conditions, resulting in the formation of threonine and inorganic phosphate.[6]

  • Enzymatic Dephosphorylation: Serine/threonine phosphatases mediate the hydrolysis of the phosphate group.[7] The addition of broad-spectrum phosphatase inhibitors to experimental lysates is recommended to prevent this.[7]

  • β-Elimination: Under strongly basic conditions, the labile phosphate group can be eliminated.[7] This reaction converts the phosphothreonine residue into β-methyldehydroalanine.[8]

Q4: Can mutating a threonine residue to aspartate or glutamate (B1630785) effectively mimic phosphorylation?

While substituting threonine with aspartate or glutamate is a common technique to mimic the negative charge of a phosphate group, they are often poor mimics.[9] These residues do not accurately replicate the size or the precise charge distribution of a phosphate group, and in many cases, these mutations fail to recapitulate the functional effects of true phosphorylation.[10]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Mass Spectrometry Analysis

Q1: In my MS/MS spectrum, I see a very strong peak corresponding to a neutral loss of 98 Da (H₃PO₄). Why is this happening and how can I get better fragmentation?

This is a very common observation for phosphothreonine- and phosphoserine-containing peptides. The phosphoester bond is labile and readily fragments during collision-induced dissociation (CID), often dominating the spectrum at the expense of informative peptide backbone fragmentation.[11]

Troubleshooting Steps:

  • Use a Different Fragmentation Method: If available, methods like Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) can be less prone to neutral loss and may yield better backbone fragmentation.

  • Optimize Collision Energy: Lowering the collision energy in CID might reduce the extent of the neutral loss and allow for more sequence-informative ions to be generated.

  • Perform MS³ Fragmentation: A common strategy is to perform a subsequent fragmentation event (MS³) on the ion that has lost the phosphate group ([M+nH-98]ⁿ⁺). This will fragment the peptide backbone and allow for sequence identification and localization of the modification site.[11][12]

Q2: The signal for my phosphorylated peptide is very weak or undetectable.

This issue often stems from the substoichiometric nature of phosphorylation and the ionization properties of phosphopeptides.

Troubleshooting Steps:

  • Enrich for Phosphopeptides: Due to the low abundance of many phosphoproteins, enrichment is often a necessary step.[8] Techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are effective for selectively capturing phosphopeptides.[8]

  • Check Sample pH: Mass spectrometry experiments for peptides are typically run at a low pH to promote positive ionization. However, the phosphate group can suppress the ionization efficiency in positive-ion mode.[12] Ensure your sample preparation and chromatography conditions are optimal.

  • Prevent Degradation: Ensure that phosphatase inhibitors were added during sample preparation to prevent enzymatic removal of the phosphate group.[7]

Sample Handling and Stability

Q1: I suspect my this compound stock solution is degrading. What are the signs?

Degradation typically involves hydrolysis of the phosphate group. Analytically, this can be observed as the appearance of a peak corresponding to unmodified threonine in techniques like HPLC or as a mass shift in mass spectrometry.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that solutions have been stored at the correct temperature (-20°C or -80°C) and that the number of freeze-thaw cycles has been minimized.[5]

  • Check pH of Solution: Avoid strongly acidic or basic conditions in your buffers unless required by the experimental protocol, as these can promote chemical hydrolysis or β-elimination.[6][7]

  • Prepare Fresh Solutions: If degradation is suspected, it is best to prepare a fresh stock solution from the solid compound. When using water as a solvent, it is recommended to filter and sterilize the solution before use.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis of this compound.

ParameterValueDescriptionReference
Molecular Weight 199.10 g/mol The molecular weight of this compound.[5]
Mass Addition by Phosphorylation +79.966 DaThe mass added to a threonine residue upon phosphorylation (HPO₃).[11]
Common Neutral Loss in CID MS/MS -97.977 DaThe mass of phosphoric acid (H₃PO₄) lost from a precursor ion during fragmentation.[11]
Solid Form Stability ≥ 4 years at -20°CLong-term storage stability of the solid compound.[3]
Stock Solution Stability 1 year at -20°C / 2 years at -80°CRecommended storage duration for prepared stock solutions.[5]
Phosphorylation Ratio in Nature (Ser:Thr:Tyr) ~1800:200:1The estimated natural abundance of phosphorylation on serine, threonine, and tyrosine residues.[8]

Experimental Protocols

Protocol 1: General Workflow for Phosphopeptide Analysis by LC-MS/MS

This protocol outlines the standard steps for identifying phosphorylation sites in a protein sample.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and broad-spectrum phosphatase inhibitors.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Perform protein reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Acidify the peptide solution (e.g., to pH < 2.5 with TFA).

    • Use an enrichment method such as TiO₂ or IMAC columns according to the manufacturer's protocol to isolate phosphopeptides.

    • Wash the column to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides.

  • LC-MS/MS Analysis:

    • Desalt the enriched phosphopeptide sample using a C18 StageTip or equivalent.

    • Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set up the instrument to perform data-dependent acquisition, selecting precursor ions for fragmentation by CID, HCD, or ETD. It is advisable to include a neutral-loss-triggered MS³ scan method if using CID.[11]

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Sequest, Mascot) to identify peptides from the fragmentation spectra.

    • Include phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.

    • Utilize scoring algorithms (e.g., PTM Score, Ascore) to confidently localize the phosphorylation site on the peptide sequence.

Protocol 2: Acid Hydrolysis for Phosphoamino Acid Analysis

This method is used to break down a phosphoprotein to its constituent amino acids to determine the relative abundance of pSer, pThr, and pTyr.

  • Protein Hydrolysis:

    • Transfer the purified phosphoprotein or a protein band from a PVDF membrane to a hydrolysis tube.

    • Add 6 M HCl to the sample.

    • Seal the tube under vacuum.

    • Incubate at 110°C for 1-2 hours. Note that some decomposition of phosphothreonine and phosphoserine will occur during hydrolysis.[6]

  • Sample Preparation:

    • Remove the HCl by vacuum centrifugation.

    • Resuspend the amino acid hydrolysate in a suitable buffer for analysis.

  • Analysis:

    • Separate the phosphoamino acids using two-dimensional thin-layer electrophoresis or by HPLC.[13]

    • Visualize the separated amino acids (e.g., by ninhydrin (B49086) staining or autoradiography if the protein was radiolabeled).

    • Quantify the spots corresponding to pSer, pThr, and pTyr by comparing them to known standards.

Visualizations

degradation_pathways cluster_conditions Conditions cluster_products Degradation Products Acid Strong Acid (e.g., 6M HCl) pThr This compound Acid->pThr Hydrolysis Base Strong Base (e.g., Ba(OH)₂) Base->pThr β-Elimination Enzyme Phosphatase Enzyme->pThr Dephosphorylation Thr Threonine + Inorganic Phosphate pThr->Thr Cleavage of P-O bond pThr->Thr Enzymatic hydrolysis Dehydro β-methyldehydroalanine pThr->Dehydro Elimination of phosphate group

Caption: Chemical and enzymatic degradation pathways of this compound.

ms_troubleshooting_workflow cluster_solutions Optimization Strategies start Problem: Poor MS/MS data for phosphopeptide q1 Dominant neutral loss of -98 Da? start->q1 a1_yes Action: Perform MS³ on neutral loss ion q1->a1_yes Yes a1_no Low signal intensity or poor fragmentation? q1->a1_no No s2 Optimize collision energy a1_yes->s2 end_node Improved phosphopeptide identification a1_yes->end_node s1 Use alternative fragmentation (ETD, HCD) a1_no->s1 s3 Enrich for phosphopeptides (IMAC, TiO₂) a1_no->s3 s1->end_node s2->end_node s4 Check for sample degradation (use phosphatase inhibitors) s3->s4 s4->end_node

Caption: Troubleshooting workflow for mass spectrometry analysis of phosphopeptides.

experimental_workflow n1 1. Protein Extraction (with Phosphatase Inhibitors) n2 2. Proteolytic Digestion (e.g., Trypsin) n1->n2 n3 3. Phosphopeptide Enrichment (e.g., IMAC, TiO₂) n2->n3 n4 4. LC-MS/MS Analysis n3->n4 n5 5. Database Search & Site Localization n4->n5

Caption: General experimental workflow for phosphoproteomic analysis.

References

troubleshooting low signal in phosphoproteomics experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoproteomics experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve experimental success.

Troubleshooting Guide & FAQs

This guide is formatted in a question-and-answer style to directly address specific issues you may encounter.

Section 1: Sample Preparation & Protein Digestion

Question: Why am I seeing low or no phosphopeptide signal in my final results? I'm concerned about my initial sample handling.

Answer: Low phosphopeptide signal often originates from suboptimal sample preparation. Phosphorylation is a transient modification, and preserving it is critical. Here are key factors to consider:

  • Inadequate Enzyme Inhibition: The most common pitfall is the failure to immediately and completely inactivate endogenous phosphatases and proteases upon cell lysis.[1] Tyrosine phosphorylation is particularly susceptible, with potential losses exceeding 50% during sample processing.[1]

    • Solution: Use a comprehensive cocktail of phosphatase and protease inhibitors in your lysis buffer. Prepare these cocktails fresh and add them to the lysis buffer immediately before use.[2][3] For an example of a robust inhibitor cocktail, see the protocol section below.

  • Suboptimal Temperature and Speed: Delays in processing or failure to maintain low temperatures can lead to significant signal loss.

    • Solution: Handle samples quickly and maintain a low temperature (on ice or at 4°C) throughout the entire process, from cell harvesting to lysate clarification.[4] Pre-cool all equipment, including centrifuges and pipette tips.

  • Insufficient Starting Material: Phosphopeptides are often low in abundance. Starting with too little protein can result in a signal that is below the limit of detection of the mass spectrometer.

    • Solution: For in-depth phosphoproteomic analysis, a minimum starting amount of 1-3 mg of protein is often recommended.[1] However, with optimized protocols, it is possible to identify thousands of phosphopeptides from as little as 30 µg of peptide starting material.[5][6]

Question: My protein digestion seems inefficient. Could this be the cause of low phosphopeptide identification?

Answer: Yes, inefficient protein digestion can significantly impact your results. If proteins are not fully digested, the resulting peptides may be too long or too short for optimal analysis by mass spectrometry, and phosphorylation sites may be missed.

  • Denaturant Concentration: Trypsin, the most commonly used protease, is inhibited by high concentrations of urea (B33335) (>2M).

    • Solution: Ensure that the urea concentration in your sample is diluted to less than 2M before adding trypsin. This is typically done by adding an appropriate volume of a compatible buffer like 50 mM ammonium (B1175870) bicarbonate.

  • Enzyme Quality and Ratio: The activity of your trypsin and the enzyme-to-protein ratio are crucial.

    • Solution: Use high-quality, sequencing-grade trypsin. The recommended enzyme-to-protein ratio is typically between 1:20 and 1:50 (w/w). Incubate for 16-18 hours at 37°C to ensure complete digestion.

Section 2: Phosphopeptide Enrichment

Question: I'm not sure which enrichment method to use (TiO₂ vs. IMAC). Which is better?

Answer: Both Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC) are effective methods for phosphopeptide enrichment, but they have known biases. The best choice depends on your specific research goals. A combination of both methods or sequential enrichment often yields the most comprehensive results.[7]

  • TiO₂ (Titanium Dioxide): Generally shows high specificity for phosphopeptides. Some studies suggest it is highly selective in the first round of enrichment.

  • IMAC (Immobilized Metal Affinity Chromatography): Often enriched with Fe³⁺, Ga³⁺, or Zr⁴⁺ ions. IMAC has been shown to have a bias towards capturing multiply phosphorylated peptides and can be more effective for longer, more basic, and hydrophilic phosphopeptides.[7]

Question: How can I improve the efficiency and specificity of my phosphopeptide enrichment?

Answer: Several factors can be optimized to enhance enrichment:

  • Loading Buffer pH: The pH of your loading and wash buffers is critical for specific binding.

    • Solution: Maintain an acidic pH (typically between 2.0 and 3.0) in your loading and wash buffers. This protonates the acidic carboxyl groups on aspartic and glutamic acid residues, reducing their non-specific binding to the enrichment material.

  • Use of Competitors: Non-specific binding of highly acidic, non-phosphorylated peptides can reduce enrichment specificity.

    • Solution: Add a competitive inhibitor, such as glycolic acid, lactic acid, or 2,5-dihydroxybenzoic acid (DHB), to your loading buffer.[1][8] These additives have been shown to significantly increase the specificity of phosphopeptide enrichment.

  • Peptide-to-Bead Ratio: Overloading the enrichment material can lead to the loss of phosphopeptides, while using too much material can increase non-specific binding.

    • Solution: Optimize the ratio of peptide input to the amount of TiO₂ or IMAC beads. A common starting point is a 4:1 bead-to-peptide ratio.[9]

  • Sequential Enrichment: A single round of enrichment may not capture all phosphopeptides.

    • Solution: Perform multiple rounds of enrichment on the flow-through from the previous step.[7][10] Alternatively, a sequential IMAC (SIMAC) approach, where different fractions are eluted and collected, can improve coverage.

Section 3: LC-MS/MS Analysis

Question: My phosphopeptides are showing poor peak shape and low intensity during LC-MS/MS. What can I do?

Answer: Poor chromatography and low ionization efficiency are common challenges for phosphopeptides.

  • Adsorption to Metal Surfaces: Phosphopeptides can interact with metal surfaces in the LC system and column, leading to poor peak shape and sample loss.

    • Solution: Use LC systems and columns with bio-inert surfaces (e.g., PEEK tubing or specially coated stainless steel). Passivating the system by flushing with a metal-chelating agent like EDTA can also help.

  • Suboptimal Fragmentation: Phosphopeptides, particularly those with phosphoserine and phosphothreonine, can be prone to neutral loss of the phosphate (B84403) group during collision-induced dissociation (CID), leading to poor fragmentation of the peptide backbone.[11][12]

    • Solution: Utilize alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD).[11] These methods often preserve the phosphate group, leading to better peptide backbone fragmentation and more confident site localization.

  • Ion Suppression: The presence of a high abundance of non-phosphorylated peptides can suppress the ionization of low-abundance phosphopeptides.[13]

    • Solution: This highlights the importance of highly efficient and specific phosphopeptide enrichment prior to LC-MS/MS analysis to reduce sample complexity.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different phosphopeptide enrichment strategies.

Table 1: Comparison of Identified Phosphopeptides with Different Enrichment Additives

Enrichment Method (TiO₂)AdditiveNumber of Phosphopeptides Identified (Average)Enrichment Specificity (%)
StandardNone~13,000Varies
Glutamic AcidSaturated~18,000+~87%
Lactic Acid2M~18,000+~87%
Glycolic Acid (Double Enrichment)N/A~18,000>87%

Data synthesized from a study comparing TiO₂-based enrichment methods. The use of additives like glutamic and lactic acid significantly improved the number of identified phosphopeptides and enrichment specificity.[8]

Table 2: Comparison of Single-Round IMAC vs. TiO₂ Enrichment

CharacteristicIMAC (Fe³⁺)TiO₂
Bias Multi-phosphorylated, longer, basic, hydrophilic peptidesLess biased, but can miss some multi-phosphorylated peptides
Unique Phosphopeptides (Round 1) 27082354
Overlap (Round 1) \multicolumn{2}{c}{2564}
Overall Enrichment Efficiency ~72.3%~61.2%

Data from a study performing three rounds of enrichment. This table reflects the unique peptides and overlap found. The results highlight the complementary nature of the two methods.[7]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Digestion
  • Preparation: Pre-cool a centrifuge to 4°C. Prepare fresh lysis buffer and keep it on ice.

    • Lysis Buffer Example: 8M Urea, 50 mM Tris-HCl pH 8.5, supplemented with a commercial protease and phosphatase inhibitor cocktail (e.g., PhosSTOP™).[1]

  • Cell Harvesting: Wash cell pellets with ice-cold PBS. Centrifuge and discard the supernatant.

  • Lysis: Add ice-cold lysis buffer to the cell pellet. Resuspend thoroughly and incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled tube.

  • Quantification: Determine protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.

    • Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 14 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 2: TiO₂ Phosphopeptide Enrichment (Generic)
  • Bead Preparation: Prepare a slurry of TiO₂ beads in 100% acetonitrile.

  • Column Equilibration: Pack the TiO₂ beads into a microcolumn (e.g., a StageTip). Equilibrate the column by washing with elution buffer followed by loading buffer.

    • Loading Buffer: 80% Acetonitrile, 5% Trifluoroacetic acid (TFA), with 1M Glycolic Acid.

    • Wash Buffer 1: 80% Acetonitrile, 1% TFA.

    • Wash Buffer 2: 10% Acetonitrile, 0.2% TFA.

    • Elution Buffer: 1.5% Ammonium Hydroxide.[14]

  • Sample Loading: Acidify the digested peptide sample with TFA. Centrifuge to remove any precipitate. Load the supernatant onto the equilibrated TiO₂ column.

  • Washing: Wash the column sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound peptides.

  • Elution: Elute the bound phosphopeptides from the column using the Elution Buffer.

  • Acidification and Desalting: Immediately acidify the eluted phosphopeptides with formic acid. Desalt using a C18 StageTip prior to LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Phosphoproteomics Low Signal Troubleshooting Workflow start Low/No Phospho Signal Detected sample_prep Step 1: Review Sample Preparation start->sample_prep q1 Inhibitors Used? Temp Controlled? sample_prep->q1 Check Lysis enrichment Step 2: Evaluate Enrichment q3 Enrichment Method Appropriate? enrichment->q3 Check Method lcms Step 3: Check LC-MS/MS q5 LC System Inert? lcms->q5 Check Hardware q2 Sufficient Starting Material? q1->q2 Yes sol1 ACTION: Use fresh, broad-spectrum inhibitor cocktails. Work quickly on ice. q1->sol1 No q2->enrichment Yes sol2 ACTION: Increase starting protein amount (Target >1mg). q2->sol2 No q4 Buffer pH Acidic? Competitors Used? q3->q4 Yes sol3 ACTION: Consider IMAC for multi-phosphorylated peptides or sequential enrichment. q3->sol3 No q4->lcms Yes sol4 ACTION: Adjust buffer pH to 2-3. Add glycolic/lactic acid. q4->sol4 No q6 Fragmentation Method Optimal? q5->q6 Yes sol5 ACTION: Use bio-inert system or passivate with EDTA. q5->sol5 No sol6 ACTION: Use ETD or HCD instead of CID. q6->sol6 No

Caption: A workflow to diagnose sources of low signal in phosphoproteomics experiments.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR EGFR GF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates (P) Ras Ras GRB2->Ras Activates Raf Raf Ras->Raf Activates (P) MEK MEK1/2 Raf->MEK Phosphorylates (P) ERK ERK1/2 MEK->ERK Phosphorylates (P) TF Transcription Factors (e.g., Myc) ERK->TF Translocates & Phosphorylates (P) Response Cellular Response (Proliferation, Differentiation) TF->Response

Caption: Key phosphorylation events (P) in the MAPK/ERK signaling cascade.

References

Validation & Comparative

A Comparative Guide to O-Phospho-DL-threonine and O-Phospho-L-threonine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of O-Phospho-DL-threonine and O-Phospho-L-threonine, focusing on their differential biological activities. The content is supported by established biochemical principles and outlines relevant experimental protocols for the characterization of these compounds.

Introduction

O-Phospho-threonine is a critical molecule in cellular signaling, primarily as a product of post-translational modification of proteins catalyzed by kinases. This phosphorylation event is reversible, with phosphatases removing the phosphate (B84403) group to modulate protein function. O-Phospho-threonine exists as two stereoisomers: O-Phospho-L-threonine and O-Phospho-D-threonine. The L-isomer is the naturally occurring form found in proteins. This compound is a racemic mixture containing equal amounts of both the L- and D-isomers.

The biological activity of phosphothreonine-containing peptides and proteins is highly dependent on stereochemistry. Enzymes such as kinases and phosphatases, as well as phosphothreonine-binding domains, are stereospecific and have evolved to recognize the L-conformation of amino acid residues. Consequently, O-Phospho-L-threonine is the biologically active isomer, while O-Phospho-D-threonine is generally considered to be biologically inert in these contexts.

Comparison of Biological Activity

Due to the stereospecificity of biological systems, the activity of this compound is effectively attributed to its O-Phospho-L-threonine content. The O-Phospho-D-threonine component is expected to be inactive as a substrate for common serine/threonine phosphatases or as a ligand for phosphothreonine-binding domains.

FeatureO-Phospho-L-threonineThis compound
Biological Relevance The natural, biologically active isomer. A key component of intracellular signaling pathways through protein phosphorylation.A synthetic racemic mixture. Its biological activity is attributable to the 50% O-Phospho-L-threonine content.
Enzymatic Activity (as a substrate) Readily recognized and dephosphorylated by serine/threonine phosphatases (e.g., PP1, PP2A, PP2C, and calcineurin).The L-isomer component is dephosphorylated, while the D-isomer is expected to be a poor or non-substrate for most phosphatases.
Binding to Effector Proteins Specifically recognized by phosphothreonine-binding domains (e.g., FHA domains, 14-3-3 proteins) to mediate protein-protein interactions.The L-isomer component can bind to effector proteins. The D-isomer is not expected to bind with significant affinity.

Signaling Pathways Involving Threonine Phosphorylation

O-Phospho-L-threonine, as a post-translational modification on proteins, is a cornerstone of numerous signaling pathways that regulate cell proliferation, differentiation, metabolism, and apoptosis. Below are two prominent examples.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascade is a central signaling pathway that transduces extracellular signals to the nucleus to control gene expression. A key activation step involves the dual phosphorylation of a threonine and a tyrosine residue in the activation loop of MAPKs by upstream MAPKKs.[1]

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf (MAPKKK) Raf (MAPKKK) Ras->Raf (MAPKKK) MEK (MAPKK) MEK (MAPKK) Raf (MAPKKK)->MEK (MAPKK) pS/T ERK (MAPK) ERK (MAPK) MEK (MAPKK)->ERK (MAPK) pT/pY Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors pS/T Gene Expression Gene Expression Transcription Factors->Gene Expression

MAPK Signaling Cascade
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Akt activation requires phosphorylation at two key residues, one of which is a threonine in the activation loop (Threonine 308 in Akt1), phosphorylated by PDK1.[2]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt pT308 Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Growth Cell Survival, Growth Downstream Targets->Cell Survival, Growth

PI3K/Akt Signaling Pathway

Experimental Protocols

The primary method to assess the activity of O-Phospho-threonine isomers is through phosphatase assays, which measure the rate of dephosphorylation.

Serine/Threonine Phosphatase Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a non-radioactive method for measuring phosphatase activity.

Principle:

The assay quantifies the amount of free phosphate released from the substrate by the phosphatase. The free phosphate reacts with a molybdate (B1676688) dye complex to produce a colored product, the absorbance of which is measured spectrophotometrically.

Materials:

  • Purified serine/threonine phosphatase (e.g., PP1, PP2A)

  • O-Phospho-L-threonine or this compound (substrate)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

  • Molybdate Dye/Additive mixture (e.g., Malachite Green-based reagent)

  • Phosphate standards (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the O-Phospho-threonine substrate (e.g., 10 mM in phosphatase assay buffer).

    • Prepare a series of phosphate standards (e.g., 0 to 2000 pmol) to generate a standard curve.

    • Dilute the phosphatase enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Phosphatase assay buffer

      • Substrate (O-Phospho-L-threonine or this compound) to a final concentration in the low millimolar range (the optimal concentration should be determined empirically).

    • Include control wells:

      • No-enzyme control (buffer + substrate)

      • No-substrate control (buffer + enzyme)

  • Initiate Reaction:

    • Start the reaction by adding the diluted phosphatase to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Molybdate Dye/Additive mixture to each well. This mixture is typically acidic and will denature the enzyme.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

    • Subtract the absorbance of the no-enzyme control from the experimental wells.

    • Use the phosphate standard curve to convert the absorbance values to the amount of phosphate released (in pmol).

    • Calculate the phosphatase activity (e.g., in pmol phosphate/min/µg enzyme).

Experimental Workflow for Phosphatase Assay

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Substrate, Enzyme, Buffers, and Standards Setup Plate Add Buffer and Substrate to Plate Prepare Reagents->Setup Plate Initiate Reaction Add Enzyme Setup Plate->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Add Molybdate Dye Incubate->Stop Reaction Develop Color Incubate at RT Stop Reaction->Develop Color Measure Absorbance Read Plate Develop Color->Measure Absorbance Calculate Results Determine Phosphate Released and Calculate Activity Measure Absorbance->Calculate Results

Phosphatase Assay Workflow

Conclusion

The biological activity of phosphothreonine is critically dependent on its stereochemistry. O-Phospho-L-threonine is the biologically relevant isomer, participating in a vast array of cellular signaling processes through protein phosphorylation. In contrast, O-Phospho-D-threonine is largely considered biologically inert due to the stereospecificity of enzymes and protein-binding domains. Therefore, when using the racemic mixture, this compound, it is important to consider that only the L-isomer is expected to be active. For quantitative studies of phosphothreonine-dependent processes, the use of the pure L-isomer is highly recommended to ensure accurate and interpretable results.

References

A Comparative Analysis of O-Phospho-DL-threonine and O-Phospho-L-serine as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key biological molecules is paramount. This guide provides a detailed comparison of O-Phospho-DL-threonine and O-Phospho-L-serine as substrates for enzymes, particularly serine/threonine phosphatases. By examining their biochemical properties, substrate specificities, and the signaling pathways they influence, this document aims to provide a comprehensive resource for experimental design and interpretation.

Introduction: The Significance of Serine and Threonine Phosphorylation

Reversible phosphorylation of serine and threonine residues is a cornerstone of cellular signaling, governing a vast array of processes from cell cycle progression and proliferation to apoptosis and metabolic regulation. The enzymes responsible for removing phosphate (B84403) groups, protein serine/threonine phosphatases, play a critical role in modulating these signals. While structurally similar, the subtle difference between a methyl group in threonine and a hydrogen atom in serine can significantly impact enzyme-substrate recognition and catalytic efficiency. This guide delves into the comparative performance of the free phosphorylated amino acids, this compound and O-Phospho-L-serine, as substrates for these vital enzymes.

Biochemical and Structural Differences

O-Phospho-L-serine and O-Phospho-L-threonine are the phosphorylated forms of the amino acids L-serine and L-threonine, respectively. The key structural distinction lies in the side chain: O-Phospho-L-threonine possesses an additional methyl group compared to O-Phospho-L-serine. This methyl group introduces steric bulk and alters the hydrophobicity of the local environment, which can influence how the substrate fits into the active site of an enzyme. This compound is a racemic mixture, containing both the L- and D-isomers of phosphothreonine. While the L-isomer is the biologically relevant form for most eukaryotic enzymes, the DL-mixture can be used in certain in vitro assays.

PropertyThis compoundO-Phospho-L-serine
Molecular Formula C₄H₁₀NO₆PC₃H₈NO₆P
Molecular Weight 199.10 g/mol 185.07 g/mol
Key Structural Feature Contains a methyl group on the β-carbonLacks a methyl group on the β-carbon
Stereochemistry Racemic mixture (D and L isomers)L-isomer

Substrate Specificity: A Preference for Threonine

Experimental evidence, primarily from studies using peptide substrates, indicates that many protein serine/threonine phosphatases exhibit a pronounced preference for phosphothreonine over phosphoserine.

Protein Phosphatase 2C (PP2C): A Case Study

Protein Phosphatase 2C (PP2C), a member of the PPM family of metal-dependent protein phosphatases, is a key regulator in various stress response pathways. Studies investigating the substrate specificity of PP2C have consistently demonstrated its preference for phosphothreonine-containing substrates. One study utilizing synthetic phosphopeptides found that the dephosphorylation of a phosphothreonine-containing peptide by PP2C was over 20-fold more efficient than its phosphoserine counterpart.[1] This strong preference is attributed to the structural features of the PP2C active site, which can better accommodate the methyl group of phosphothreonine.

Other Serine/Threonine Phosphatases

The preference for phosphothreonine is not limited to PP2C. Research on other major classes of serine/threonine phosphatases, including Protein Phosphatase 1 (PP1), PP2A, and PP2B (calcineurin), has also shown a general preference for phosphothreonyl peptides over phosphoseryl ones. In contrast, acid and alkaline phosphatases tend to dephosphorylate phosphoseryl derivatives more readily.

Role in Signaling Pathways

The differential dephosphorylation of serine and threonine residues is crucial for the precise regulation of signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling module controlling cell proliferation, differentiation, and stress responses, provides a clear example.

MAP kinases are themselves activated by dual phosphorylation on a threonine and a tyrosine residue within a conserved T-X-Y motif. The subsequent dephosphorylation of these sites by specific phosphatases, including PP2C, terminates the signal. The preferential dephosphorylation of phosphothreonine by enzymes like PP2C can introduce a temporal dimension to signal regulation, allowing for a fine-tuned response.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates MAPK MAPK (ERK) (p-Thr, p-Tyr) MEK->MAPK phosphorylates (Thr & Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->TranscriptionFactors phosphorylates PP2C PP2C MAPK->PP2C CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse leads to PP2C->MAPK dephosphorylates (p-Thr preference)

MAPK Signaling Pathway and PP2C Regulation.

Experimental Protocols

Determining Phosphatase Activity using the Malachite Green Assay

The malachite green phosphate assay is a colorimetric method used to measure the amount of inorganic phosphate released during an enzymatic reaction. This assay is well-suited for determining the kinetic parameters of phosphatases with this compound and O-Phospho-L-serine as substrates.

Materials:

  • Purified serine/threonine phosphatase (e.g., recombinant PP2C)

  • This compound

  • O-Phospho-L-serine

  • Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate Standard (e.g., KH₂PO₄)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of dilutions of the Phosphate Standard in Assay Buffer ranging from 0 to 50 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Prepare Substrate Solutions:

    • Prepare stock solutions of this compound and O-Phospho-L-serine in Assay Buffer.

    • For kinetic analysis, prepare a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

  • Enzyme Reaction:

    • To initiate the reaction, add a fixed amount of the purified phosphatase to wells containing the different concentrations of each substrate. The final reaction volume should be consistent (e.g., 50 µL).

    • Include a "no enzyme" control for each substrate concentration to measure non-enzymatic hydrolysis.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a fixed period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 100 µL of a freshly prepared mixture of Malachite Green Reagent A and B (typically in a 100:1 ratio, with a small amount of a stabilizing agent like Tween-20 added to the Reagent A/B mixture).

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure Absorbance:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" controls from the corresponding experimental wells.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.

    • Plot the initial velocity (rate of phosphate release) against the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters, Km and Vmax, for each substrate by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Malachite_Green_Assay_Workflow Start Start PrepareStandards Prepare Phosphate Standard Curve Start->PrepareStandards PrepareSubstrates Prepare Substrate Dilutions (p-Thr and p-Ser) Start->PrepareSubstrates EnzymeReaction Incubate Substrates with Phosphatase PrepareStandards->EnzymeReaction PrepareSubstrates->EnzymeReaction StopReaction Stop Reaction & Add Malachite Green Reagent EnzymeReaction->StopReaction MeasureAbsorbance Measure Absorbance at ~620 nm StopReaction->MeasureAbsorbance DataAnalysis Calculate Phosphate Released & Determine Kinetic Parameters (Km, Vmax) MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Workflow for the Malachite Green Phosphatase Assay.

Conclusion

The available evidence strongly suggests that this compound is a superior substrate for serine/threonine phosphatases, particularly PP2C, compared to O-Phospho-L-serine. This preference is rooted in the structural differences between the two molecules and has significant implications for the regulation of cellular signaling pathways. For researchers designing phosphatase assays or developing inhibitors, the choice of substrate is critical. Utilizing this compound may lead to higher reaction velocities and more sensitive detection of enzyme activity. Further studies determining the precise kinetic constants for the dephosphorylation of these free phosphoamino acids by various phosphatases will provide a more complete understanding of their distinct roles in cellular physiology and pathology.

References

Validating Kinase Activity: A Comparative Guide to Phosphothreonine-Based and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of kinase activity and the potency of kinase inhibitors is a cornerstone of preclinical research. This guide provides a comprehensive comparison of a phosphothreonine-based competition assay with other widely used methodologies, supported by experimental principles and data presentation to aid in the selection of the most appropriate assay for your research needs.

The phosphorylation of threonine residues by kinases is a critical event in cellular signaling. Consequently, robust methods to quantify this activity are essential. One such method involves the use of O-Phospho-DL-threonine in a competitive fluorescence polarization assay. This guide will delve into the specifics of this technique and compare it with established alternatives like radiometric assays and the popular ADP-Glo™ luminescent assay.

Comparison of Kinase Activity Validation Methods

The selection of a kinase assay often depends on a variety of factors including the specific kinase of interest, the required throughput, sensitivity, and the availability of reagents and instrumentation. Below is a summary of the key characteristics of three common assay formats.

Assay Method Principle Advantages Disadvantages Typical Output Z'-factor *
Phosphothreonine Competition (Fluorescence Polarization) Competitive binding between a fluorescently labeled phosphothreonine peptide tracer and the kinase-generated phosphopeptide for a phosphothreonine-specific antibody.Homogeneous (no-wash) format, non-radioactive, amenable to high-throughput screening (HTS).[1][2]Requires a specific antibody and a suitable fluorescent tracer; potential for interference from fluorescent compounds.IC50, Ki, Z'0.5 - 0.8[1][3]
Radiometric Assay ([γ-³²P]-ATP) Measures the direct transfer of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP to a substrate.[4]Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.[4][5]Use of radioactive materials requires special handling and disposal; lower throughput.[5][6]IC50, Ki> 0.7
ADP-Glo™ Luminescent Assay Quantifies the amount of ADP produced in a kinase reaction through a coupled luciferase/luciferin reaction.[7][8]High sensitivity, broad applicability to any ADP-producing enzyme, high-throughput compatible.[7][8]Indirect measurement of kinase activity; susceptible to interference from compounds that affect luciferase.[9]IC50, Z'> 0.7[7]

*Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Signaling Pathway: Serine/Threonine Kinase Phosphorylation

Protein kinases are key regulators of cellular processes, acting by transferring a phosphate group from ATP to specific amino acid residues on a substrate protein, thereby altering its function. The diagram below illustrates a simplified signaling pathway involving a serine/threonine kinase.

G Simplified Serine/Threonine Kinase Signaling Pathway cluster_0 Signal Transduction cluster_1 Phosphorylation Event Signal Signal Receptor Receptor Signal->Receptor 1. Binding Kinase Kinase Receptor->Kinase 2. Activation Substrate_Protein Substrate Protein (Inactive) Kinase->Substrate_Protein 3. Phosphorylation Phosphorylated_Protein Phosphorylated Protein (Active) Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response 4. Downstream Effects ATP ATP ADP ADP ATP->ADP

Caption: A generic signaling pathway illustrating the activation of a serine/threonine kinase and subsequent phosphorylation of a substrate protein.

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for the validation of kinase activity. Below are workflows and methodologies for the discussed assays.

Experimental Workflow: Phosphothreonine Competition Assay (Fluorescence Polarization)

This workflow outlines the key steps in a fluorescence polarization-based kinase assay using a phosphothreonine competitor.

G Workflow for Phosphothreonine Competition FP Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase_Enzyme Kinase Enzyme Incubate Incubate at RT Kinase_Enzyme->Incubate Substrate_Peptide Threonine-containing Substrate Peptide Substrate_Peptide->Incubate ATP ATP ATP->Incubate Inhibitor Test Inhibitor or DMSO Control Inhibitor->Incubate Add_Antibody Add Phosphothreonine Antibody Incubate->Add_Antibody Phosphorylated Product Generated Add_Tracer Add Fluorescent Phosphothreonine Tracer Add_Antibody->Add_Tracer Incubate_Detection Incubate to Reach Binding Equilibrium Add_Tracer->Incubate_Detection Measure_FP Measure Fluorescence Polarization Incubate_Detection->Measure_FP Competition for Antibody Binding Data_Analysis Calculate % Inhibition and IC50 Measure_FP->Data_Analysis

Caption: A step-by-step workflow for a phosphothreonine competition fluorescence polarization kinase assay.

Protocol: Phosphothreonine Competition Kinase Assay (Fluorescence Polarization)

This protocol is a generalized procedure and may require optimization for specific kinases and substrates.

  • Kinase Reaction:

    • In a 384-well, low-volume, black microplate, add 5 µL of the kinase enzyme in kinase buffer.

    • Add 2.5 µL of the test inhibitor at various concentrations or DMSO as a vehicle control.

    • Initiate the reaction by adding 2.5 µL of a mixture of the threonine-containing substrate peptide and ATP.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a stop solution containing EDTA.

    • Add 5 µL of a pre-mixed solution containing the phosphothreonine-specific antibody and the fluorescently labeled phosphothreonine peptide tracer.

    • Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibrium to be reached.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Radiometric Kinase Assay ([γ-³²P]-ATP)

This protocol outlines a standard radiometric kinase assay.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the substrate protein or peptide, and the test inhibitor or DMSO.

    • Initiate the reaction by adding [γ-³²P]-ATP.

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Detection and Quantification:

    • Allow the membrane to dry.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

    • Calculate the kinase activity and the percent inhibition for each inhibitor concentration.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Comparison of Assay Principles

The choice of a kinase assay is fundamentally a choice between different detection principles. The following diagram illustrates the logical differences between the three discussed methods.

G Comparison of Kinase Assay Principles cluster_FP Phosphothreonine Competition (FP) cluster_Radio Radiometric Assay cluster_ADP ADP-Glo™ Assay Kinase_Reaction Kinase + Substrate + ATP -> Phospho-Substrate + ADP FP_Principle Measures competition for antibody binding between product and fluorescent tracer. Signal is inversely proportional to activity. Kinase_Reaction->FP_Principle Detects Phospho-Product Radio_Principle Directly measures the incorporation of a radiolabeled phosphate into the substrate. Signal is directly proportional to activity. Kinase_Reaction->Radio_Principle Detects Phospho-Product ADP_Principle Measures the amount of ADP produced through a coupled luminescent reaction. Signal is directly proportional to activity. Kinase_Reaction->ADP_Principle Detects ADP Product

Caption: A diagram illustrating the different detection principles of three common kinase assay methods.

References

A Researcher's Guide to Phosphorylation Controls: O-Phospho-DL-threonine in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling, drug discovery, and proteomics, the accurate study of protein phosphorylation is paramount. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. Rigorous and reliable controls are the bedrock of any phosphorylation study, ensuring the validity and reproducibility of experimental data. This guide provides a comprehensive comparison of O-Phospho-DL-threonine and its alternatives as controls in phosphorylation research, supported by experimental data and detailed protocols.

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a fundamental mechanism in cellular signaling.[1] Kinases and phosphatases, the enzymes that catalyze and reverse this modification respectively, are key players in health and disease, making them attractive targets for therapeutic intervention. The accurate detection and quantification of phosphorylation events are therefore critical. This guide will delve into the use of this compound as a control and compare its performance with other commonly used standards in key applications such as Western blotting, kinase assays, and mass spectrometry.

The Role of Controls in Phosphorylation Studies

In any phosphorylation experiment, controls are essential to validate the specificity of the detection method and to enable accurate quantification.

  • Positive controls confirm that the reagents and system are working correctly. For example, a known phosphorylated molecule should yield a positive signal with a phospho-specific antibody.

  • Negative controls ensure that the signal is specific to the phosphorylated target and not a result of non-specific binding or cross-reactivity. This can be achieved by using a non-phosphorylated version of the target or by treating the sample with a phosphatase to remove the phosphate group.[2]

  • Standards with known concentrations are used to create standard curves for the quantitative analysis of phosphorylation levels.

This compound: A Fundamental Control

This compound is the free amino acid threonine with a phosphate group attached. Its simple, well-defined chemical structure makes it a useful tool in the phosphorylation research toolkit.

Applications:

  • Western Blotting: It can be used as a simple positive control to verify the reactivity of anti-phosphothreonine antibodies. By dot blotting known amounts of this compound onto a membrane, researchers can confirm that the antibody specifically recognizes the phosphothreonine motif.

  • Kinase Assays: In certain kinase assays, particularly those with small molecule substrates, this compound can serve as a standard to quantify kinase activity.

  • Mass Spectrometry: As a compound with a precise mass, it can be used to calibrate mass spectrometers and as a reference standard in phosphoproteomic analyses.

Alternative Controls: A Comparative Overview

While this compound is a valuable basic control, more complex and biologically relevant alternatives are often employed. The choice of control depends on the specific experimental question and the technique being used.

Control TypeDescriptionAdvantagesDisadvantages
This compound Free phosphorylated amino acid.Simple, chemically defined, inexpensive.Lacks the peptide context, may not be suitable for all applications.
Phosphopeptides Short synthetic peptides containing a phosphorylated threonine residue.Provide peptide context, can be designed for specific kinase recognition sequences, can be isotopically labeled for mass spectrometry.[3]More expensive than free amino acids, synthesis can be challenging for some sequences.
Phosphoproteins Full-length proteins known to be phosphorylated at threonine residues (e.g., Casein).Biologically relevant, provide the full protein context for antibody recognition and enzyme activity.[4]Can have multiple phosphorylation sites, making quantification complex; purity and phosphorylation stoichiometry can vary.
Cell Lysates (Treated/Untreated) Lysates from cells treated with kinase activators or inhibitors.Represents the in vivo physiological context of protein phosphorylation.[5]Complex mixture, requires careful optimization and validation, target protein may be of low abundance.
Non-phosphorylated Controls The corresponding non-phosphorylated amino acid, peptide, or protein.Essential for demonstrating the specificity of phospho-detection methods.[6]Does not provide a positive signal for assay validation.
Phosphatase-Treated Samples Samples treated with a phosphatase to remove phosphate groups.Confirms that the signal is indeed due to phosphorylation.[2]Requires an additional experimental step and validation of phosphatase activity.

Quantitative Performance Comparison

The ideal control should provide a linear and reproducible signal over a relevant concentration range. While direct side-by-side comparisons in the literature are scarce, we can infer performance characteristics from various studies.

Linearity and Limit of Detection (LOD):

In kinase assays, the generation of a standard curve is crucial for quantifying enzyme activity. A study on a luminometric assay for glycerol (B35011) kinase demonstrated the feasibility of generating a linear standard curve over a wide concentration range.[7] A similar approach can be applied to kinase assays using this compound or a phosphopeptide as a standard. The limit of detection for dabsyl-derivatized phosphoamino acids, including phosphothreonine, by HPLC has been reported to be near 1 pmol.[8] For kinase assays, the sensitivity will also depend on the detection method used (e.g., fluorescence, luminescence).[9]

ControlTypical Linear RangeEstimated Limit of DetectionAssayReference
This compound0.1 - 100 µM~1 pmolHPLC[8]
Phosphopeptide10 - 1000 nMVaries with assayKinase Assay[10]
Phosphoprotein (Casein)Not typically used for standard curvesN/AKinase Assay[11]

Reproducibility:

Experimental Protocols

Protocol 1: Using this compound as a Positive Control in Western Blot

This protocol describes how to use this compound to validate an anti-phosphothreonine antibody.

Materials:

  • This compound

  • Nitrocellulose or PVDF membrane

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Anti-phosphothreonine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Create a dilution series of this compound (e.g., 1 µg, 100 ng, 10 ng, 1 ng).

  • Spot 1 µL of each dilution onto a dry nitrocellulose or PVDF membrane. Let it air dry.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phosphothreonine primary antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Expected Results: A positive signal should be observed at the spots corresponding to this compound, with the signal intensity decreasing with the dilution. No signal should be observed in a negative control spot (PBS only).

Protocol 2: Generating a Standard Curve for a Kinase Assay using a Phosphopeptide Standard

This protocol outlines the generation of a standard curve to quantify kinase activity using a synthetic phosphopeptide.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer

  • Synthetic phosphopeptide standard with a known concentration

  • Detection reagent (e.g., ADP-Glo™, fluorescence polarization-based detection kit)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a dilution series of the phosphopeptide standard in the kinase reaction buffer.

  • In a 96-well plate, add the different concentrations of the phosphopeptide standard.

  • Add the detection reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow the signal to develop.

  • Measure the signal (e.g., luminescence, fluorescence polarization) using a plate reader.

  • Plot the signal intensity against the known concentrations of the phosphopeptide standard to generate a standard curve.[14]

  • Perform the kinase reactions with your experimental samples.

  • After stopping the kinase reaction, add the detection reagent.

  • Measure the signal from your experimental samples.

  • Use the standard curve to determine the amount of phosphorylated product generated in your kinase reactions.

Visualizing Workflows and Pathways

To better understand the experimental processes and the central role of phosphorylation, the following diagrams are provided.

Experimental_Workflow_Western_Blot cluster_prep Sample Preparation cluster_blot Western Blotting Lysate Cell Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Control This compound Transfer Transfer to Membrane Control->Transfer Dot Blot SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-phosphothreonine) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Kinase_Assay_Standard_Curve cluster_std Standard Curve Generation cluster_exp Kinase Reaction Phosphopeptide Phosphopeptide Standard (Known Concentrations) Detection_Reagent_Std Add Detection Reagent Phosphopeptide->Detection_Reagent_Std Measure_Signal_Std Measure Signal Detection_Reagent_Std->Measure_Signal_Std Standard_Curve Generate Standard Curve Measure_Signal_Std->Standard_Curve Quantify Quantify Kinase Activity Standard_Curve->Quantify Kinase_Reaction Kinase + Substrate + ATP Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Detection_Reagent_Exp Add Detection Reagent Stop_Reaction->Detection_Reagent_Exp Measure_Signal_Exp Measure Signal Detection_Reagent_Exp->Measure_Signal_Exp Measure_Signal_Exp->Quantify Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates (activates) Target_Protein Target Protein Kinase2->Target_Protein phosphorylates (activates) Response Cellular Response Target_Protein->Response Phosphatase Phosphatase Target_Protein->Phosphatase dephosphorylates (inactivates)

References

A Comparative Guide to Threonine Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comparative analysis of selected threonine kinase inhibitors, providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental methodologies. The information presented is intended to support informed decision-making in the selection and application of these critical research tools.

Introduction to Threonine Kinase Inhibitors

Threonine kinases are a class of protein kinases that specifically phosphorylate threonine residues on their substrate proteins. These enzymes are integral components of numerous signaling pathways that regulate fundamental cellular processes such as cell growth, differentiation, and apoptosis.[1][2] Dysregulation of threonine kinase activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them a significant target for therapeutic intervention.[2][3] Threonine kinase inhibitors are small molecules designed to block the catalytic activity of these enzymes, thereby modulating their downstream signaling effects.[1] This guide provides a comparative overview of several threonine kinase inhibitors, focusing on their biochemical potency and selectivity.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized kinase inhibitors against a panel of serine/threonine and tyrosine kinases. Lower IC50 values indicate greater potency. This data provides a snapshot of the inhibitors' potency and selectivity profile.

Kinase TargetSNS-032 (nM)[4]Flavopiridol (nM)[4]Seliciclib (nM)[4]AT7519 (nM)[4]
Serine/Threonine Kinases
CDK1/cyclin B3830400100
CDK2/cyclin A4810070047
CDK2/cyclin E3810040040
CDK4/cyclin D1>1000170>100002000
CDK5/p252010040040
CDK6/cyclin D3>1000200>10000>4000
CDK7/cyclin H/MAT1623001000100
CDK9/cyclin T14640010
GSK3α230>1000>10000130
GSK3β9>1000>10000130
PKA>1000>10000>10000>4000
AKT1>1000>10000>10000>4000
Aurora A270>10000>1000030
Aurora B120>10000>1000030
PLK1130>10000>1000020
Tyrosine Kinases
Abl>1000>10000>10000>4000
c-Kit>1000>10000>10000>4000
EGFR>1000>10000>10000>4000
FGFR1>1000>10000>10000>4000
FLT3>1000>10000>10000>4000
KDR (VEGFR2)>1000>10000>10000>4000
PDGFRβ>1000>10000>10000>4000
Src>1000>10000>10000>4000

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare threonine kinase inhibitors.

In Vitro Biochemical Kinase Assay (Radiometric)

This protocol describes a classic and highly sensitive method to determine the IC50 value of an inhibitor by measuring the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP onto a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase inhibitor stock solution (in DMSO)

  • Phosphoric acid (e.g., 0.75%)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Prepare serial dilutions of the kinase inhibitor in DMSO. Also, prepare a DMSO-only vehicle control.

    • Prepare the ATP solution by mixing [γ-³²P]ATP with non-radiolabeled ATP to achieve the desired specific activity and final concentration (typically at or near the Km for the specific kinase).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the diluted inhibitor or vehicle control to the appropriate wells of a 96-well plate.

    • Add the kinase/substrate master mix to each well.

    • Include a "no enzyme" control by adding the substrate in assay buffer without the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting:

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times in a bath of phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the paper.

  • Quantification:

    • Cut out the individual spots from the P81 paper and place them in scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity ("no enzyme" control) from all other readings.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.

Materials:

  • Mammalian cells (e.g., HEK293)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Expression vector for a fluorescently labeled tracer that binds to the kinase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Assay medium (e.g., Opti-MEM® without phenol (B47542) red)

  • Kinase inhibitor stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered light (450 nm and >600 nm)

Procedure:

  • Cell Transfection:

    • Co-transfect the mammalian cells with the NanoLuc®-kinase fusion vector and the tracer vector at an optimized ratio.

    • Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the assay medium. Also, prepare a vehicle control (DMSO in assay medium).

    • Add the diluted inhibitor or vehicle control to the cells in the assay plate.

    • Incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Detection:

    • Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in the assay medium according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 3-5 minutes to allow the signal to stabilize.

  • Signal Measurement:

    • Measure the luminescence signal using a luminometer equipped with two filters: one for the donor (NanoLuc®, 450 nm) and one for the acceptor (tracer, >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control to determine the percentage of inhibition.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway involving threonine kinases and a typical workflow for the screening and characterization of their inhibitors.

TGF_beta_signaling cluster_nucleus TGF_beta TGF-β Ligand TypeII_R Type II Receptor (Ser/Thr Kinase) TGF_beta->TypeII_R Binds TypeI_R Type I Receptor (Ser/Thr Kinase) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD2_3 R-SMAD (SMAD2/3) TypeI_R->SMAD2_3 Phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription SMAD_complex->Transcription Regulates Inhibitor Threonine Kinase Inhibitor Inhibitor->TypeI_R Inhibits

Caption: TGF-β signaling pathway, a key pathway regulated by serine/threonine kinase receptors.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Target Engagement) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

References

A Researcher's Guide to Anti-Phosphothreonine Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of commercially available anti-phosphothreonine antibodies, focusing on their cross-reactivity with other phosphoamino acids. By presenting available data, detailed experimental protocols, and illustrative diagrams, this guide aims to assist researchers in selecting the most appropriate antibody for their specific needs.

The reversible phosphorylation of threonine residues is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these phosphorylation events relies heavily on the use of antibodies that can specifically recognize phosphothreonine (pThr) residues within a protein. However, a significant challenge in using pan-specific anti-phosphothreonine antibodies is their potential cross-reactivity with the structurally similar phosphoserine (pSer) and the distinct phosphotyrosine (pTyr) residues. This cross-reactivity can lead to non-specific signals and misinterpretation of experimental results.

This guide compares several commercially available anti-phosphothreonine antibodies, summarizing their reported specificity and providing protocols for in-house validation.

Comparative Analysis of Anti-Phosphothreonine Antibodies

The following tables summarize the key features and reported specificity of several commercially available anti-phosphothreonine antibodies. It is important to note that the cross-reactivity data is often provided by the manufacturer and may not be based on standardized, head-to-head comparative studies. Researchers are strongly encouraged to perform their own validation experiments using the protocols outlined in this guide.

AntibodySupplierHostClonalityCatalog NumberValidated ApplicationsReported Cross-Reactivity with pSerReported Cross-Reactivity with pTyr
Phospho-Threonine (42H4) Mouse mAbCell Signaling TechnologyMouseMonoclonal#9386WB, IP, ELISASlight cross-reactivity with a few phospho-serine-containing peptides[1]Does not cross-react with phospho-tyrosine-containing sequences[1]
Anti-Phosphothreonine AntibodyMillipore (Merck)RabbitPolyclonalAB1607ELISA, IH(P), IP, WBNo inhibition by phosphoserine up to 1 mg/mL[2]No inhibition by phosphotyrosine up to 1 mg/mL[2]
Anti-Phosphothreonine antibodyAbcamRabbitPolyclonalab9337Not specified in provided search resultsNot specified in provided search resultsDoes not cross-react with phosphotyrosine[3]
p-Thr Antibody (H-2)Santa Cruz BiotechnologyMouseMonoclonalsc-5267WB, IP, IF, IHC(P), FCM, ELISANon cross-reactive with phosphoserineNon cross-reactive with phosphotyrosine
Phosphothreonine AntibodyAgriseraRabbitPolyclonalAS09 565ELISA, IP, IF, ICC, WBNot specified in provided search resultsDoes not cross-react with phosphotyrosine[3]

Disclaimer: This table is compiled from publicly available information and is not an exhaustive list. The performance and specificity of antibodies can vary between lots. Independent validation is crucial.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of an anti-phosphothreonine antibody, it is essential to perform rigorous validation experiments. The following are detailed protocols for peptide array analysis and Western blotting, two common methods for assessing antibody cross-reactivity.

Peptide Array Analysis for Cross-Reactivity Profiling

Peptide arrays are a powerful high-throughput method for quantitatively assessing antibody specificity.[4][5][6] By immobilizing a library of synthetic peptides containing phosphothreonine, phosphoserine, and phosphotyrosine residues, researchers can simultaneously evaluate the binding of an antibody to its intended target and potential off-target phosphoamino acids.

Materials:

  • Peptide array slides spotted with a library of phosphopeptides (pThr, pSer, pTyr) and corresponding non-phosphorylated peptides.

  • Anti-phosphothreonine antibody to be tested.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647).

  • Microarray scanner.

  • Image analysis software.

Protocol:

  • Blocking: Incubate the peptide array slide in blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Dilute the anti-phosphothreonine antibody in blocking buffer to the manufacturer's recommended concentration (or an optimized concentration). Incubate the array with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the slide three times with wash buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the array with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washes: Wash the slide three times with wash buffer for 5 minutes each, followed by a final wash with distilled water.

  • Drying: Dry the slide by centrifugation or with a gentle stream of nitrogen.

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of each spot. Compare the signal intensities for pThr, pSer, and pTyr peptides to determine the degree of cross-reactivity. A highly specific antibody will show strong signals for pThr peptides and minimal to no signal for pSer and pTyr peptides.

Western Blotting for Specificity Validation

Western blotting can be used to confirm the specificity of an anti-phosphothreonine antibody against whole protein lysates. By treating cell lysates with phosphatases, one can verify that the antibody signal is indeed due to phosphorylation.

Materials:

  • Cell lysates from cells with known threonine phosphorylation events (e.g., stimulated with growth factors).

  • Lambda phosphatase or Calf Intestinal Phosphatase (CIP).

  • SDS-PAGE gels and blotting apparatus.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins).

  • Anti-phosphothreonine antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Sample Preparation: Prepare cell lysates. For a negative control, treat a portion of the lysate with a phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions to remove phosphate (B84403) groups.

  • SDS-PAGE and Transfer: Separate the treated and untreated lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphothreonine antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A specific anti-phosphothreonine antibody should show a strong signal in the untreated lysate and a significantly reduced or absent signal in the phosphatase-treated lysate.

Visualizing Key Concepts in Phosphothreonine Antibody Specificity

To further illustrate the concepts discussed in this guide, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Antibody Specificity cluster_1 Phosphoamino Acid Targets Ideal Antibody Ideal Antibody pThr Phosphothreonine (pThr) Ideal Antibody->pThr High Affinity & Specificity Cross-Reactive Antibody Cross-Reactive Antibody Cross-Reactive Antibody->pThr Binds Intended Target pSer Phosphoserine (pSer) Cross-Reactive Antibody->pSer Off-target Binding pTyr Phosphotyrosine (pTyr) Cross-Reactive Antibody->pTyr Off-target Binding

Caption: Logical relationship of antibody specificity.

G cluster_workflow Peptide Array Experimental Workflow start Start: Peptide Array Slide blocking 1. Blocking (5% BSA in TBST) start->blocking primary_ab 2. Primary Antibody Incubation (Anti-pThr Antibody) blocking->primary_ab wash1 3. Washing (TBST) primary_ab->wash1 secondary_ab 4. Secondary Antibody Incubation (Fluorescently-labeled) wash1->secondary_ab wash2 5. Final Washes (TBST & dH2O) secondary_ab->wash2 scan 6. Scanning (Microarray Scanner) wash2->scan analyze 7. Data Analysis (Quantify Signal Intensity) scan->analyze end End: Cross-Reactivity Profile analyze->end G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates (Ser) ERK ERK1/2 (pThr202/pTyr204) MEK->ERK Phosphorylates (Thr/Tyr) Substrates Cytosolic & Nuclear Substrates ERK->Substrates Phosphorylates (Thr/Ser) Response Cellular Response (Proliferation, Differentiation) Substrates->Response

References

Untangling the Threads of Cellular Communication: A Comparative Guide to O-Phospho-DL-threonine and Phosphotyrosine in Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different post-translational modifications is paramount. Among these, phosphorylation stands as a central mechanism governing cellular signaling. This guide provides an in-depth comparison of two key players in this process: O-Phospho-DL-threonine (pThr) and Phosphotyrosine (pTyr), offering insights into their distinct and overlapping functions, the molecular machinery that governs them, and the experimental approaches used to study them.

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, is a fundamental regulatory mechanism in eukaryotes. While serine phosphorylation is the most abundant, threonine and tyrosine phosphorylation play critically distinct roles in orchestrating complex cellular processes. This guide will objectively compare the roles of phosphothreonine and phosphotyrosine in signaling pathways, supported by experimental data and detailed methodologies.

At a Glance: Key Distinctions

FeatureThis compound (pThr)Phosphotyrosine (pTyr)
Evolutionary Origin Ancient, present in prokaryotes and eukaryotes[1][2][3]More recent, a key innovation in metazoan evolution for multicellular communication[1][4][5]
Relative Abundance ~12-17% of the phosphoproteome[6]~0.05-4% of the phosphoproteome[6]
"Writers" (Kinases) Serine/Threonine Kinases (e.g., PKA, PKC, CDKs)[7][8]Tyrosine Kinases (e.g., EGFR, Src, Abl)[7][8]
"Erasers" (Phosphatases) Protein Phosphatase (PP) families (e.g., PP1, PP2A)[9][10]Protein Tyrosine Phosphatases (PTPs)[5][11]
"Readers" (Binding Domains) Forkhead-associated (FHA) domains[12]SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains[5][12][13]
Structural Impact Induces a more ordered, compact, cyclic conformation; acts like a molecular "switch"[14][15][16][17]The bulky aromatic ring leads to significant conformational changes, creating specific docking sites.[18][19]
Primary Signaling Roles Diverse cellular processes including cell cycle, metabolism, and DNA damage response.[9][20][21]Cell-to-cell communication, growth factor signaling, immune responses, cell adhesion, and differentiation.[5][20][22]

The Architects of Phosphorylation: Kinases and Phosphatases

The specificity of phosphorylation signaling is maintained by dedicated families of enzymes. Serine/threonine kinases (STKs) and tyrosine kinases (TKs) exhibit high fidelity for their respective substrates. Similarly, distinct families of phosphatases, protein serine/threonine phosphatases (PSPs) and protein tyrosine phosphatases (PTPs), reverse these modifications.[8][10][23]

This enzymatic specificity is the foundation for the distinct signaling networks controlled by pThr and pTyr. The human kinome, for instance, is comprised of approximately 428 STKs and 90 TKs, highlighting the vastness of serine/threonine signaling pathways compared to the more specialized tyrosine signaling networks.[6]

Deciphering the Message: Recognition by Binding Domains

The functional consequences of phosphorylation are often mediated by the recruitment of "reader" proteins containing specific phosphobinding domains.

  • Phosphotyrosine Signaling: The emergence of SH2 and PTB domains was a pivotal event in the evolution of multicellular organisms, allowing for the assembly of complex signaling hubs.[5][13] Upon receptor tyrosine kinase (RTK) activation, for example, autophosphorylation of tyrosine residues creates docking sites for SH2 domain-containing proteins like Grb2 and PLCγ, initiating downstream signaling cascades.[24]

  • Phosphothreonine Signaling: Forkhead-associated (FHA) domains are the primary readers of phosphothreonine motifs.[12] These interactions are crucial in pathways such as the DNA damage response, where FHA domains mediate the assembly of repair complexes.

The following diagram illustrates the fundamental principle of "writer," "eraser," and "reader" modules in both phosphothreonine and phosphotyrosine signaling.

G cluster_pTyr Phosphotyrosine Signaling cluster_pThr Phosphothreonine Signaling Tyr Tyrosine pTyr Phosphotyrosine Tyr->pTyr ATP PTP Tyrosine Phosphatase (Eraser) pTyr->PTP SH2_PTB SH2/PTB Domain (Reader) pTyr->SH2_PTB TK Tyrosine Kinase (Writer) TK->Tyr PTP->Tyr Pi Downstream_Tyr Downstream Signaling SH2_PTB->Downstream_Tyr Thr Threonine pThr Phosphothreonine Thr->pThr ATP PSP Ser/Thr Phosphatase (Eraser) pThr->PSP FHA FHA Domain (Reader) pThr->FHA STK Ser/Thr Kinase (Writer) STK->Thr PSP->Thr Pi Downstream_Thr Downstream Signaling FHA->Downstream_Thr

Caption: Writer, Eraser, and Reader Modules in Phosphorylation.

Structural and Functional Consequences

The addition of a phosphate group, regardless of the residue, introduces a significant negative charge and steric bulk, leading to conformational changes that can alter a protein's activity, stability, or interaction partners.[12] However, the inherent chemical differences between threonine and tyrosine lead to distinct structural outcomes.

Recent studies have shown that phosphothreonine has a strong preference for a highly ordered, compact, and cyclic conformation.[14][15][16][17] This suggests that threonine phosphorylation may act more like a digital "on/off" switch, inducing a more defined structural change. In contrast, the less constrained nature of phosphoserine may allow for more graded, "rheostat-like" regulation.[14]

The bulky aromatic ring of tyrosine means that its phosphorylation creates a more profound change in the local environment, providing a larger and more complex interface for recognition by SH2 and PTB domains.[18][19]

Crosstalk and Integration of Signaling Pathways

While distinct "writers," "erasers," and "readers" exist for pThr and pTyr, it is crucial to recognize that these signaling pathways are not entirely independent. Crosstalk between serine/threonine and tyrosine phosphorylation pathways is a common theme in cellular regulation. For example, many signaling cascades initiated by receptor tyrosine kinases lead to the activation of downstream serine/threonine kinases, such as the MAPK and PI3K/Akt pathways.[10][21]

This integration allows for a more complex and nuanced cellular response to external stimuli. The diagram below illustrates a simplified model of this crosstalk.

G RTK Receptor Tyrosine Kinase pRTK Phosphorylated RTK (pTyr) RTK->pRTK Ligand Binding Adaptor Adaptor Protein (e.g., Grb2) pRTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK (pSer/pThr) Raf->MEK pSer/pThr ERK ERK (pThr/pTyr) MEK->ERK pThr/pTyr Transcription Transcription Factors ERK->Transcription CellularResponse Cellular Response Transcription->CellularResponse

Caption: Crosstalk between Tyrosine and Ser/Thr Kinase Cascades.

Experimental Protocols for Studying pThr and pTyr

The investigation of protein phosphorylation relies on a variety of sophisticated techniques. Below are outlines of key experimental protocols.

Immunoblotting with Phospho-Specific Antibodies

Objective: To detect the phosphorylation of a specific threonine or tyrosine residue on a target protein.

Methodology:

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated threonine or tyrosine residue of interest. Pan-phosphotyrosine antibodies (e.g., 4G10) can be used to detect global tyrosine phosphorylation.[25]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for loading.

Mass Spectrometry-based Phosphoproteomics

Objective: To identify and quantify thousands of phosphorylation sites in a complex biological sample.

Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are typically enriched from the complex peptide mixture. Common methods include:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate groups.

    • Titanium Dioxide (TiO₂) Chromatography: TiO₂ has a high affinity for phosphate groups under acidic conditions.[26]

    • Antibody-based Enrichment: Utilizes antibodies that specifically recognize phosphotyrosine or, less commonly, pan-phosphoserine/threonine motifs.[26]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the intact peptides, and the second MS/MS scan fragments the peptides and measures the masses of the fragments.

  • Data Analysis: The resulting spectra are searched against a protein sequence database to identify the sequence of the phosphopeptides and pinpoint the exact location of the phosphorylation site. Specialized software is used for quantification and statistical analysis.

The following workflow diagram illustrates a typical phosphoproteomics experiment.

G Start Cell/Tissue Sample Lysis Lysis & Protein Extraction Start->Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (IMAC, TiO2, Antibody) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Database Searching & Data Analysis LCMS->DataAnalysis Output Identified & Quantified Phosphosites DataAnalysis->Output

Caption: Mass Spectrometry-based Phosphoproteomics Workflow.

Conclusion

This compound and phosphotyrosine, while both products of the fundamental process of phosphorylation, represent distinct signaling languages within the cell. Phosphotyrosine, a relatively recent evolutionary innovation, is central to the complex intercellular communication required for multicellular life, often acting as a scaffold for the assembly of signaling complexes. Phosphothreonine, an ancient modification, is involved in a broader range of intracellular regulatory events, with its phosphorylation potentially acting as a more decisive molecular switch. For researchers in basic science and drug development, a deep understanding of these differences is critical for dissecting signaling pathways in health and disease and for designing targeted therapeutics that can modulate these fundamental cellular processes.

References

Quantitative Analysis of Threonine Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein phosphorylation is paramount to understanding cellular signaling and developing targeted therapeutics. Threonine phosphorylation, a key post-translational modification, plays a critical role in a multitude of signaling pathways. This guide provides an objective comparison of the leading methods for quantitative threonine phosphorylation analysis, supported by experimental data and detailed protocols.

This document will delve into the primary methodologies employed for the quantitative analysis of threonine phosphorylation, broadly categorized into mass spectrometry-based and antibody-based approaches. We will explore the principles, performance characteristics, and typical applications of each technique to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Quantitative Phosphorylation Analysis Methods

The selection of an appropriate method for quantifying threonine phosphorylation is dependent on several factors, including the desired scale of the analysis (global vs. targeted), the required sensitivity and precision, and available resources. Mass spectrometry-based proteomics offers a comprehensive and unbiased view of the phosphoproteome, while antibody-based methods provide high-throughput and targeted quantification.

FeatureMass Spectrometry (SILAC, TMT, Label-Free)Western BlottingELISA
Principle Peptide identification and quantification based on mass-to-charge ratio.Immuno-detection of specific proteins separated by size.Immuno-enzymatic detection of a specific protein in a multi-well plate format.
Primary Use Global, unbiased phosphoproteome profiling and discovery.Targeted validation and semi-quantitative analysis of specific proteins.Targeted, high-throughput quantitative analysis of specific proteins.
Quantification Relative and absolute quantification.Semi-quantitative to relative quantitative.Quantitative.
Precision High (SILAC > TMT > Label-Free).[1][2][3]Moderate.High.
Accuracy High (Spike-in SILAC offers a good compromise).[1]Moderate.High.
Sensitivity High, dependent on enrichment.Moderate to low.[4]High.[5]
Dynamic Range Wide.Narrow.[6]Wide.
Throughput Low to moderate.Moderate.High.
Cost High.Low.Moderate.
Strengths Comprehensive, unbiased discovery of phosphorylation sites.Widely accessible, provides molecular weight information.High-throughput, highly quantitative for specific targets.[5][7]
Limitations Complex workflow, expensive instrumentation.Semi-quantitative, lower throughput for multiple targets.Requires specific, validated antibody pairs.

Mass Spectrometry-Based Quantitative Phosphoproteomics

Mass spectrometry (MS)-based proteomics has revolutionized the study of post-translational modifications, enabling the large-scale identification and quantification of phosphorylation sites.[1] The general workflow involves protein extraction, digestion into peptides, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several quantitative strategies exist, each with distinct advantages and disadvantages.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., arginine and lysine).[8] This results in the incorporation of the isotopic labels into all newly synthesized proteins. Samples from different experimental conditions (e.g., treated vs. untreated) are then mixed, and the relative abundance of a given phosphopeptide is determined by the ratio of the intensities of the light and heavy peptide peaks in the mass spectrum.

Key Performance Characteristics:

  • High Precision and Accuracy: SILAC is considered the gold standard for quantitative proteomics due to the early mixing of samples, which minimizes experimental variability.[2][8]

  • Comprehensive Coverage: It allows for the quantification of thousands of phosphosites in a single experiment.

  • Limitations: Primarily applicable to cell culture models and can be expensive.[8]

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that uses isobaric tags to label peptides from different samples.[1] All tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the relative quantification of the peptide from each sample.

Key Performance Characteristics:

  • High Multiplexing Capacity: TMT allows for the simultaneous analysis of up to 18 samples, increasing throughput.

  • High Precision: TMT offers high precision, though slightly lower than SILAC.[1]

  • Ratio Compression: A known issue where the quantitative ratios can be compressed, underestimating the true fold changes.

Label-Free Quantification (LFQ)

LFQ methods quantify proteins or peptides based on the signal intensity or spectral counts of the unlabeled peptides in the mass spectrometer. This approach is simpler and more cost-effective as it does not require isotopic labels.

Key Performance Characteristics:

  • Highest Coverage: LFQ often identifies the highest number of phosphosites.[1][2]

  • Lower Precision: It generally exhibits lower precision compared to labeling methods due to variations in sample preparation and instrument performance.[1][2]

  • Cost-Effective: The absence of expensive labeling reagents makes it a more economical choice.[9]

Experimental Workflow: Mass Spectrometry-Based Phosphoproteomics

cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis CellCulture Cell Culture/ Tissue Homogenization Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Labeling (SILAC/TMT) or No Labeling (LFQ) Digestion->Labeling Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Labeling->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: General workflow for mass spectrometry-based quantitative phosphoproteomics.

Detailed Experimental Protocol: SILAC-based Quantitative Phosphoproteomics
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled arginine and lysine (B10760008) for at least five cell divisions to ensure complete incorporation.

  • Cell Treatment and Lysis: Treat the cells with the desired stimulus. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with trypsin overnight at 37°C.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use software such as MaxQuant to identify and quantify the phosphopeptides. The ratio of the heavy to light peptide signals indicates the relative change in phosphorylation.

Antibody-Based Quantitative Methods

Antibody-based methods offer targeted and often high-throughput approaches for quantifying the phosphorylation of specific proteins. These techniques rely on the availability of highly specific antibodies that recognize either the phosphorylated form of the protein or the total protein.

Quantitative Western Blotting

Western blotting is a widely used technique for the semi-quantitative analysis of protein phosphorylation.[10] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and detecting the protein of interest using specific antibodies. For quantitative analysis, the signal intensity of the phosphorylated protein is normalized to the signal of the total protein or a loading control.

Key Performance Characteristics:

  • Accessibility: The technique is readily available in most molecular biology laboratories.

  • Molecular Weight Information: It provides information on the molecular weight of the target protein.

  • Semi-Quantitative: While efforts can be made to ensure linearity, it is generally considered semi-quantitative.[10]

  • Lower Throughput: Analyzing multiple samples and targets can be time-consuming.

Experimental Workflow: Quantitative Western Blotting

cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Detection cluster_analysis Analysis Lysis Cell Lysis with Phosphatase Inhibitors Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Phospho-specific & Total) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection QuantAnalysis Densitometry and Quantitative Analysis Detection->QuantAnalysis

Caption: Workflow for quantitative Western blotting of phosphorylated proteins.

Detailed Experimental Protocol: Quantitative Western Blotting
  • Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors.[11][12] Keep samples on ice to minimize dephosphorylation.[4][11]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer, such as 5% BSA in TBST, to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can interfere with detection.[11][12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated threonine residue of the target protein. For normalization, a parallel blot can be incubated with an antibody against the total protein, or the same blot can be stripped and re-probed.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Capture the image using a digital imager and quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. To ensure accurate quantification, it is crucial to work within the linear dynamic range of detection.[6][13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be adapted for the quantitative measurement of protein phosphorylation.[5][7] In a sandwich ELISA format, a capture antibody specific for the total protein is coated onto the wells of a microplate. The cell lysate is then added, and the captured protein is detected using an antibody specific for the phosphorylated threonine residue, which is typically conjugated to an enzyme for signal generation.

Key Performance Characteristics:

  • High Throughput: The 96-well plate format allows for the simultaneous analysis of many samples.[5]

  • Quantitative: ELISAs are highly quantitative and can provide absolute or relative quantification with the use of a standard curve.[5][7]

  • High Sensitivity: ELISAs can be more sensitive than Western blotting.[5]

  • Requires Specific Antibody Pairs: The development of a robust phospho-specific ELISA requires highly specific capture and detection antibodies.

Detailed Experimental Protocol: Phospho-Specific Sandwich ELISA
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the total target protein.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Sample Incubation: Add cell lysates and standards to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the wells and add a detection antibody specific for the phosphorylated threonine residue of the target protein.

  • Enzyme Conjugate and Substrate: Wash the wells and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated). After another wash, add a chromogenic substrate.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Generate a standard curve from the standards and determine the concentration of the phosphorylated protein in the samples.

Signaling Pathways Involving Threonine Phosphorylation

Threonine phosphorylation is a central mechanism in many critical signaling pathways. Understanding these pathways is essential for interpreting quantitative phosphorylation data.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[14][15][16] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop by upstream MAPKKs.[14][17]

cluster_mapk MAPK Signaling Cascade Stimulus Extracellular Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates on Threonine & Tyrosine Substrate Substrate Protein MAPK->Substrate phosphorylates on Serine/Threonine Response Cellular Response Substrate->Response

Caption: Simplified diagram of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation.[18][19] Akt, a serine/threonine kinase, is activated by phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[18][20][21][22]

cluster_akt PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Threonine 308 mTORC2 mTORC2 mTORC2->Akt phosphorylates Serine 473 Downstream Downstream Targets Akt->Downstream phosphorylates

Caption: Overview of the PI3K/Akt signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and gene expression.[23][24][25] Activation of conventional and novel PKCs is triggered by diacylglycerol (DAG), leading to their translocation to the cell membrane and subsequent phosphorylation of target proteins on serine and threonine residues.[23]

cluster_pkc PKC Signaling Pathway Signal External Signal PLC Phospholipase C Signal->PLC activates DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 into IP3 IP3 PIP2_pkc PIP2 PKC PKC DAG->PKC activates Substrate_pkc Substrate Protein PKC->Substrate_pkc phosphorylates on Serine/Threonine Response_pkc Cellular Response Substrate_pkc->Response_pkc

References

A Researcher's Guide to Validating Mass Spectrometry Data: O-Phospho-DL-threonine vs. Synthetic Phosphopeptide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of mass spectrometry data is paramount for reliable phosphoproteomic analysis. This guide provides an objective comparison of O-Phospho-DL-threonine and commercially available synthetic phosphopeptide standards for this critical application, complete with experimental data and detailed protocols.

At the core of quantitative phosphoproteomics lies the need for robust standards to ensure the accuracy and reproducibility of mass spectrometry (MS) data. While a variety of methods exist, this guide focuses on a comparison between a simple, cost-effective option, this compound, and more complex, biologically representative synthetic phosphopeptide standards.

Performance Comparison: this compound vs. Synthetic Phosphopeptide Standards

The choice of a standard for validating phosphoproteomic data depends on the specific requirements of the experiment, including the desired level of quantitation, the complexity of the sample, and budget constraints.

FeatureThis compoundSynthetic Phosphopeptide Standards
Chemical Nature Single phosphorylated amino acidPeptides of defined sequence with a phosphorylated residue
Biological Relevance Low; does not mimic a tryptic peptideHigh; designed to mimic endogenous phosphopeptides
MS/MS Fragmentation Simple fragmentation patternComplex fragmentation, similar to endogenous phosphopeptides
Quantitative Accuracy Limited; useful for basic instrument calibrationHigh; enables absolute quantification (e.g., AQUA)[1]
Application Instrument performance monitoring, basic pThr identificationSystem suitability, quantitative analysis, retention time calibration[2]
Cost LowHigh

Data Summary:

While direct quantitative comparisons in the literature are scarce due to the infrequent use of this compound as a formal standard, the following table summarizes the expected performance based on the principles of mass spectrometry.

ParameterThis compoundSynthetic Phosphopeptide Standards
Limit of Detection (LOD) Higher (less sensitive)Lower (more sensitive)
Linear Dynamic Range NarrowerBroader
Quantitative Precision (%CV) HigherLower
Matrix Effect Susceptibility HighLower (when isotopically labeled)

The Role of Standards in Phosphoproteomics Workflows

The validation of mass spectrometry data is a critical step in the phosphoproteomics workflow. Standards are introduced to monitor and normalize various stages of the process, from sample preparation to data acquisition.

A typical phosphoproteomics workflow.

Threonine Phosphorylation in Cellular Signaling: The MAPK Pathway

Threonine phosphorylation is a key regulatory mechanism in many cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade is a prominent example where the dual phosphorylation of both threonine and tyrosine residues in the activation loop of MAPKs is essential for their activation.

MAPK Signaling Pathway MAPK Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds Ras Ras Receptor Tyrosine Kinase (RTK)->Ras activates MAPKKK (e.g., Raf) MAPKKK (e.g., Raf) Ras->MAPKKK (e.g., Raf) activates MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., Raf)->MAPKK (e.g., MEK) phosphorylates MAPK (e.g., ERK) MAPK (e.g., ERK) MAPKK (e.g., MEK)->MAPK (e.g., ERK) phosphorylates (Thr & Tyr) Transcription Factors Transcription Factors MAPK (e.g., ERK)->Transcription Factors phosphorylates Cellular Response Cellular Response Transcription Factors->Cellular Response

Simplified MAPK signaling pathway.

Experimental Protocols

Protocol 1: Basic Mass Spectrometer Performance Check using this compound

Objective: To confirm the instrument's ability to detect and fragment a simple phosphothreonine-containing molecule.

Materials:

  • This compound powder

  • Mass spectrometry-grade water

  • Mass spectrometry-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in MS-grade water. Further dilute the stock solution to a final concentration of 1-10 µM in a solution of 50% ACN and 0.1% FA.

  • Direct Infusion: Infuse the diluted standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Analysis: Acquire full scan mass spectra in positive ion mode. Verify the presence of the protonated molecule [M+H]⁺ at the expected m/z.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).

  • Data Analysis: Examine the MS/MS spectrum for the characteristic neutral loss of phosphoric acid (H₃PO₄), resulting in a fragment ion at [M+H-98]⁺.

Protocol 2: Quantitative Analysis using a Synthetic Phosphopeptide Standard

Objective: To perform relative or absolute quantification of a target phosphopeptide in a complex sample.

Materials:

  • Heavy isotope-labeled synthetic phosphopeptide standard (e.g., from a commercial vendor)

  • Tryptic digest of a complex protein sample

  • Phosphopeptide enrichment kit (e.g., IMAC or TiO₂)[3]

  • LC-MS/MS system

Procedure:

  • Standard Spiking: Spike a known amount of the heavy isotope-labeled synthetic phosphopeptide standard into the tryptic digest of the protein sample.

  • Phosphopeptide Enrichment: Perform phosphopeptide enrichment according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS. The liquid chromatography gradient should be optimized to ensure good separation of the target phosphopeptide.

  • Data Acquisition: Use a data acquisition method that includes both full MS scans and MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Identify the elution profiles of both the endogenous (light) and the standard (heavy) phosphopeptides.

    • Extract the ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the peak areas of the light to the heavy peptide.

    • If the concentration of the spiked-in standard is known, the absolute quantity of the endogenous phosphopeptide can be determined.

Conclusion

The validation of mass spectrometry data is a non-negotiable aspect of rigorous phosphoproteomic research. While this compound can serve as a rudimentary tool for basic instrument checks, its utility in quantitative experiments is limited. For researchers aiming for high-quality, reproducible, and biologically meaningful quantitative data, synthetic phosphopeptide standards are the superior choice. These standards, although more costly, provide a level of accuracy and confidence that is essential for advancing our understanding of complex phosphorylation-mediated signaling networks. The choice between these standards should be guided by the specific goals of the research, with a clear understanding of the trade-offs between cost and data quality.

References

A Comparative Guide: Synthetic vs. Biological O-Phospho-DL-threonine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison of Synthetic O-Phospho-DL-threonine and Biological O-Phospho-L-threonine for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic this compound and its biological counterpart, O-Phospho-L-threonine, to inform researchers in their selection of reagents for studying protein phosphorylation and signal transduction. This comparison is based on the fundamental principles of enzyme stereospecificity and is supported by established experimental methodologies.

Introduction to O-Phospho-threonine

Threonine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The addition of a phosphate (B84403) group to a threonine residue can modulate a protein's activity, localization, and interaction with other molecules. O-Phospho-threonine is therefore an indispensable tool for studying the kinases that catalyze this modification and the phosphatases that reverse it.

Commercially available O-Phospho-threonine is typically offered in two forms: a synthetically produced racemic mixture of D and L isomers (this compound) and a biologically derived or enantiomerically pure L-isomer (O-Phospho-L-threonine). The choice between these two can have significant implications for experimental outcomes, primarily due to the stereospecific nature of biological enzymes.

Core Distinctions: Chirality and Biological Relevance

The central difference between synthetic and biological O-Phospho-threonine lies in their stereochemistry. Biological systems, and the enzymes within them, have evolved to be highly specific for L-amino acids, which are the exclusive building blocks of proteins in all known living organisms[1]. Synthetic chemical processes, unless specifically designed for asymmetric synthesis, often result in a racemic mixture containing equal amounts of the L- and D-enantiomers.

  • Biological O-Phospho-L-threonine: This is the naturally occurring, physiologically relevant isomer. Cellular kinases specifically recognize and phosphorylate L-threonine residues within their target proteins.

  • Synthetic this compound: This is a mixture of two stereoisomers: O-Phospho-L-threonine and O-Phospho-D-threonine.

Performance Comparison in Biochemical Assays

The stereospecificity of protein kinases is a key determinant in the differential performance of synthetic versus biological O-Phospho-threonine in experimental settings.

Kinase Assays

Protein kinases exhibit a high degree of stereospecificity for their amino acid substrates. Research has shown that cellular protein kinases predominantly, if not exclusively, phosphorylate L-amino acid residues. Studies have failed to detect measurable phosphorylation of D-serine in human erythrocyte membrane proteins[2]. While some promiscuity has been observed, for instance with Protein Kinase C which can phosphorylate peptides containing D-amino acids, the reaction rate is significantly lower—more than an order of magnitude less—than with the corresponding all-L-amino acid peptide[3].

Implications for Researchers:

  • Substrate Activity: O-Phospho-L-threonine is the active substrate for protein kinases. In a synthetic this compound mixture, only the L-isomer will be efficiently utilized by the enzyme, effectively reducing the active substrate concentration by half.

  • Potential for Inhibition: The D-isomer in the synthetic mixture is unlikely to be a substrate but may still bind to the active site of the kinase. While direct evidence for O-Phospho-D-threonine as a competitive inhibitor is limited, the presence of a non-metabolizable analog at the active site could potentially interfere with the phosphorylation of the L-isomer, leading to inaccurate kinetic measurements.

Phosphatase Assays

Protein phosphatases are responsible for removing phosphate groups from amino acid residues. While extensive research exists on phosphatase inhibitors, there is a notable lack of specific studies directly comparing the dephosphorylation rates of O-Phospho-L-threonine and O-Phospho-D-threonine. However, given the general stereospecificity of enzymes, it is reasonable to hypothesize that phosphatases also exhibit a preference for the L-isomer.

Implications for Researchers:

  • Substrate Specificity: It is highly probable that O-Phospho-L-threonine is the preferred substrate for protein phosphatases. Using a DL-racemic mixture may result in slower dephosphorylation rates and could introduce variability into the assay.

  • Need for Empirical Validation: Researchers studying phosphatases should ideally validate their assays using both forms of O-Phospho-threonine to determine the specific activity of their enzyme of interest towards each isomer.

Data Summary

Parameter Synthetic this compound Biological O-Phospho-L-threonine Reference
Composition Racemic mixture of D- and L-isomersEnantiomerically pure L-isomerGeneral Chemical Knowledge
Biological Relevance L-isomer is active; D-isomer is notPhysiologically relevant isomer[1]
Kinase Substrate Activity Lower effective concentration (only 50% is the active L-isomer)High[2][3]
Potential for Kinase Inhibition D-isomer may act as a competitive inhibitorNoneInferred from[3]
Phosphatase Substrate Activity Likely lower due to the presence of the D-isomerPresumed to be highInferred from general enzyme principles
Cost-Effectiveness Generally lower costGenerally higher costManufacturer Dependent
Recommended Use General, non-quantitative applications where cost is a primary concernQuantitative kinetic studies, cell-based signaling assays, in vivo studies

Experimental Protocols

To empirically determine the suitability of synthetic versus biological O-Phospho-threonine for a specific research application, the following experimental protocols can be employed.

In Vitro Kinase Assay

This protocol outlines a method to measure the activity of a purified kinase using a phosphothreonine-containing peptide as a substrate.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_quench Quenching cluster_detection Detection reagents Prepare Reaction Mix: - Kinase Buffer - Purified Kinase - ATP (can be radiolabeled) - Substrate (O-Phospho-L-threonine or this compound) incubate Incubate at optimal temperature (e.g., 30°C) for a defined time course (e.g., 0, 5, 10, 20 min) reagents->incubate stop_reaction Stop reaction with EDTA or other quenching agent incubate->stop_reaction detection_method Detect phosphorylation: - Autoradiography (if using radiolabeled ATP) - ELISA with phospho-specific antibody - Luminescence-based ATP depletion assay stop_reaction->detection_method

Caption: Workflow for an in vitro kinase assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, the purified kinase of interest, and either O-Phospho-L-threonine or this compound as the substrate.

  • Initiation: Start the reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase for various time points.

  • Termination: Stop the reaction by adding a quenching buffer, such as one containing EDTA to chelate Mg²⁺, which is essential for kinase activity.

  • Detection: Measure the extent of phosphorylation. This can be done by separating the reaction products by SDS-PAGE and detecting the incorporated radiolabel via autoradiography, or by using non-radioactive methods such as an ELISA with an antibody specific for the phosphorylated substrate, or a luminescence-based assay that measures the amount of ATP consumed.

In Vitro Phosphatase Assay

This protocol describes a method to measure the activity of a purified phosphatase.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reaction Mix: - Phosphatase Buffer - Purified Phosphatase - Phosphopeptide Substrate (prepared with O-Phospho-L-threonine or this compound) incubate Incubate at optimal temperature (e.g., 37°C) for a defined time course reagents->incubate detection_method Detect free phosphate using a colorimetric assay (e.g., Malachite Green) incubate->detection_method

Caption: Workflow for an in vitro phosphatase assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the phosphatase buffer and a phosphopeptide substrate synthesized with either O-Phospho-L-threonine or this compound.

  • Initiation: Start the reaction by adding the purified phosphatase.

  • Incubation: Incubate the reaction at the optimal temperature for the phosphatase for various time points.

  • Detection: Measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay. The absorbance is read on a spectrophotometer and compared to a phosphate standard curve to quantify the amount of dephosphorylation.

Signaling Pathway Context

The choice between synthetic and biological O-Phospho-threonine is particularly critical when studying complex signaling pathways where multiple kinases and phosphatases are active.

The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of ERK1/2 requires dual phosphorylation on both a threonine and a tyrosine residue in its activation loop (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (pThr, pTyr) ERK (pThr, pTyr) MEK->ERK (pThr, pTyr) Transcription Factors Transcription Factors ERK (pThr, pTyr)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified ERK/MAPK signaling pathway.

In studies of this pathway, using this compound to investigate the effects of ERK phosphorylation could lead to ambiguous results, as only the L-isomer would be relevant to the biological activity of ERK.

Conclusion and Recommendations

For research that requires high accuracy and reproducibility, particularly for quantitative studies such as enzyme kinetics, drug screening, and the elucidation of signaling pathways, the use of biological O-Phospho-L-threonine is strongly recommended . The presence of the D-isomer in the synthetic racemic mixture can lead to an overestimation of the required substrate concentration and may introduce confounding inhibitory effects, ultimately compromising the integrity of the experimental data.

Synthetic this compound may be a cost-effective alternative for non-quantitative applications, such as in the initial stages of antibody development or for general qualitative assessments where the precise concentration of the active L-isomer is not critical. However, researchers should be aware of the potential for misleading results and should consider validating key findings with the pure L-isomer.

Ultimately, the choice of reagent should be guided by the specific requirements of the experiment and a thorough understanding of the biochemical principles of enzyme stereospecificity.

References

Validating Phosphoproteomic Discoveries: A Head-to-Head Comparison of Synthetic Peptides, Western Blotting, and Phospho-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The identification of protein phosphorylation sites is a critical step in unraveling cellular signaling pathways and discovering novel drug targets. While mass spectrometry-based phosphoproteomics provides a global view of phosphorylation events, rigorous validation of these findings is paramount. This guide offers an objective comparison of three common validation techniques: synthetic peptides coupled with targeted mass spectrometry, traditional Western blotting, and the use of phospho-specific antibodies. We provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy for their needs.

At a Glance: Quantitative Comparison of Validation Methods

The choice of a validation method often depends on the specific research question, available resources, and the desired level of quantification. While Western blotting is a widely used technique, validation with synthetic peptides offers a more precise and absolute quantification of phosphorylation events.

Validation MethodPrincipleThroughputQuantificationSpecificityKey AdvantagesKey Limitations
Synthetic Peptides (e.g., AQUA, PRM) Spiking in a known amount of a heavy isotope-labeled synthetic phosphopeptide as an internal standard for targeted mass spectrometry.ModerateAbsoluteHighGold standard for absolute quantification; high specificity and sensitivity.Requires mass spectrometry expertise and instrumentation; synthesis of peptides can be costly.
Western Blotting Immunoassay using a primary antibody to detect the protein of interest and a secondary antibody for visualization.Low to ModerateSemi-quantitative to RelativeVariableWidely accessible; provides information on protein size.Can be non-quantitative; antibody specificity can be an issue; requires specific antibodies for each target.
Phospho-Specific Antibodies Antibodies that specifically recognize a phosphorylated epitope.High (e.g., ELISA)RelativeVariableCan be used in various applications (Western blot, ELISA, IHC).Cross-reactivity with non-phosphorylated protein or other phosphosites is a common issue; requires rigorous validation of the antibody itself.

Performance Showdown: A Case Study in EGFR Signaling

To illustrate the quantitative differences between these methods, we present a hypothetical case study on the validation of Epidermal Growth Factor Receptor (EGFR) phosphorylation at tyrosine 1173 (pY1173), a key event in downstream signaling.

TreatmentSynthetic Peptide (AQUA) - Fold Change (p-value)Western Blot - Relative Densitometry (Fold Change)Phospho-Specific Antibody (ELISA) - Fold Change (p-value)
EGF (10 min) 15.2 (p < 0.001)12.514.8 (p < 0.001)
Inhibitor A + EGF 2.1 (p < 0.05)3.02.5 (p < 0.05)
Inhibitor B + EGF 8.9 (p < 0.01)7.89.1 (p < 0.01)

Disclaimer: The data presented in this table is illustrative and compiled from typical results seen in validation studies. It is intended to highlight the comparative aspects of the different methodologies.

As the data suggests, while all three methods show a similar trend in the regulation of EGFR pY1173 upon EGF stimulation and inhibitor treatment, the absolute quantification provided by the synthetic peptide approach offers the most precise measurement of these changes.

Deep Dive: Experimental Protocols

Here, we provide detailed methodologies for the key validation experiments discussed.

Protocol 1: Validation of Phosphorylation Stoichiometry using Isotope-Labeled Synthetic Peptides (AQUA Strategy)

This protocol outlines the use of Absolute QUAntification (AQUA) peptides for the precise measurement of phosphorylation levels.

  • Synthetic Peptide Acquisition: Synthesize a stable isotope-labeled phosphopeptide corresponding to the target phosphosite of interest. The peptide should contain a heavy-labeled amino acid (e.g., 13C6, 15N4-Arginine or 13C6-Lysine).

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

    • Perform protein quantification (e.g., BCA assay).

    • Take a known amount of protein lysate and spike in a precise amount of the heavy-labeled synthetic phosphopeptide.

    • Perform in-solution or in-gel tryptic digestion of the protein mixture.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer capable of performing targeted fragmentation, such as Parallel Reaction Monitoring (PRM).

    • Develop a targeted MS method to specifically monitor the fragmentation of both the endogenous (light) and the synthetic (heavy) phosphopeptides.

  • Data Analysis:

    • Extract the ion chromatograms for specific fragment ions of both the light and heavy peptides.

    • Calculate the ratio of the peak areas of the light to the heavy peptide.

    • Based on the known amount of the spiked-in heavy peptide, calculate the absolute amount of the endogenous phosphopeptide in the original sample.

Protocol 2: Validation by Western Blotting

This protocol describes the standard procedure for validating phosphoproteomic findings using Western blotting.

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (either a pan-antibody that recognizes the total protein or a phospho-specific antibody).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands to quantify the relative protein levels. Normalize the signal of the phosphorylated protein to the total protein signal.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Validation_Workflow cluster_Discovery Discovery Phosphoproteomics cluster_Quantification Quantification Discovery Global Phosphoproteomics (e.g., LC-MS/MS) Candidate Candidate Phosphosites Discovery->Candidate Data Analysis SynPep Synthetic Peptide (AQUA/PRM) Candidate->SynPep Targeted MS WB Western Blot Candidate->WB Immunodetection P_Ab Phospho-specific Antibody Candidate->P_Ab Immunoassay Abs_Quant Absolute Quantification SynPep->Abs_Quant Rel_Quant Relative Quantification WB->Rel_Quant P_Ab->Rel_Quant

Caption: A high-level overview of the phosphoproteomic validation workflow.

AQUA_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment (Optional) cluster_Analysis Analysis Lysate Cell/Tissue Lysate (Endogenous 'Light' Peptide) Spike Spike-in Known Amount of Heavy Isotope-Labeled Synthetic Phosphopeptide Lysate->Spike Digest Proteolytic Digestion (e.g., Trypsin) Spike->Digest Enrich Phosphopeptide Enrichment (IMAC or TiO2) Digest->Enrich LCMS Targeted LC-MS/MS (e.g., PRM) Enrich->LCMS Data Data Analysis: Extract Ion Chromatograms LCMS->Data Quant Absolute Quantification: Ratio of Light/Heavy Peaks Data->Quant

Caption: Detailed workflow for absolute quantification using the AQUA strategy.

EGFR_Signaling_Validation cluster_EGFR EGFR Signaling cluster_Downstream Downstream Signaling cluster_Validation_Methods Validation EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR (Y1173) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits SynPep_V Synthetic Peptide (AQUA pY1173) pEGFR->SynPep_V Quantifies WB_V Western Blot (anti-pY1173) pEGFR->WB_V Detects Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK

Caption: Validation of a key phosphosite in the EGFR signaling pathway.

A Comparative Guide to the Cellular Effects of D- and L-Phosphothreonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a cornerstone of cellular signaling, with L-phosphothreonine (L-pThr) playing a pivotal role in regulating a vast array of biological processes, including cell growth, proliferation, and apoptosis.[1][2] The stereochemistry of this post-translational modification is critical for its recognition by kinases, phosphatases, and other signaling proteins. While the functions of L-pThr are extensively studied, the cellular effects of its non-natural enantiomer, D-phosphothreonine (D-pThr), remain largely unexplored. This guide provides a comparative overview of the known effects of L-pThr and the hypothesized effects of D-pThr, supported by established biochemical principles and detailed experimental protocols to facilitate further research in this nascent area.

Comparative Analysis: D- vs. L-Phosphothreonine

Direct experimental data comparing the cellular effects of D- and L-phosphothreonine is scarce. The following table summarizes the known properties of L-pThr and the predicted properties of D-pThr based on the general principles of stereoisomerism in biological systems.

FeatureL-Phosphothreonine (L-pThr)D-Phosphothreonine (D-pThr) (Hypothesized)
Biological Role Natural post-translational modification crucial for signal transduction.[1][2]Not naturally occurring in proteins; potential as a research tool or therapeutic agent.
Interaction with Kinases Recognized and phosphorylated by specific protein kinases.Likely a poor substrate for most kinases due to stereospecificity of active sites.
Interaction with Phosphatases Dephosphorylated by specific protein phosphatases.Potentially resistant to dephosphorylation by cellular phosphatases, leading to prolonged signaling effects if it can be incorporated.
Recognition by Binding Domains Specifically recognized by phosphothreonine-binding domains (e.g., FHA domains).Unlikely to be recognized by L-pThr binding domains, potentially disrupting protein-protein interactions.
Metabolic Stability Subject to normal cellular metabolism and turnover.Expected to be resistant to degradation by proteases, leading to a longer intracellular half-life.
Cellular Uptake Cellular uptake of free L-pThr is limited.[3]Uptake mechanisms are uncharacterized but may differ from L-pThr. Conjugation to cell-penetrating peptides could enhance uptake.[4]

Signaling Pathways Modulated by L-Phosphothreonine

L-phosphothreonine is an integral component of numerous signaling cascades. Two prominent examples are the MAPK/ERK and Akt pathways, which are central to cell proliferation, survival, and differentiation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression.[5] Activation of this pathway involves a series of sequential phosphorylation events, with MEK1/2 kinases phosphorylating ERK1/2 on both a threonine and a tyrosine residue in the activation loop.[6][7] This dual phosphorylation is essential for ERK activation.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates L-pThr pThr Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK/ERK Signaling Pathway
Akt (Protein Kinase B) Signaling Pathway

The Akt pathway is a critical regulator of cell survival and metabolism.[8][9] Akt is a serine/threonine kinase that is activated by phosphorylation at two key residues: threonine 308 (pThr308) and serine 473.[10] Phosphorylation at Thr308 in the activation loop is a crucial step for Akt activation.[10]

Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates L-pThr pThr308 Cell Survival & Growth Cell Survival & Growth Downstream Targets->Cell Survival & Growth Promotes

Akt Signaling Pathway

Experimental Protocols

The following protocols provide a framework for investigating and comparing the cellular effects of D- and L-phosphothreonine.

Experimental Workflow: A Comparative Study

This workflow outlines a general approach to compare the effects of D- and L-phosphothreonine-containing peptides on a specific cellular process.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Synth_L Synthesize L-pThr Peptide Treatment Treat cells with peptides (L-pThr, D-pThr, Control) Synth_L->Treatment Synth_D Synthesize D-pThr Peptide Synth_D->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (Phospho-proteins) Treatment->Western CoIP Co-Immunoprecipitation Treatment->CoIP

Comparative Experimental Workflow
Protocol 1: Synthesis of D- and L-Phosphothreonine-Containing Peptides

Phosphopeptides can be synthesized using solid-phase peptide synthesis (SPPS) with either the "building block" approach or post-synthetic phosphorylation. The building block approach, using pre-phosphorylated and protected amino acids, is generally more reliable.[11]

Materials:

  • Fmoc-L-Thr(PO(OBzl)OH)-OH and Fmoc-D-Thr(PO(OBzl)OH)-OH

  • SPPS resin (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Swell the resin in DMF.

  • Perform standard Fmoc SPPS cycles for the peptide sequence, incorporating the protected L- or D-phosphothreonine building block at the desired position.

  • After synthesis is complete, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold ether.

  • Purify the phosphopeptide by reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Delivery of Phosphopeptides into Cells

Due to the charged nature of the phosphate (B84403) group, cellular uptake of phosphopeptides is generally poor.[3] To overcome this, peptides can be conjugated to a cell-penetrating peptide (CPP) or delivered using a transfection reagent.

Materials:

  • Synthesized D- and L-phosphothreonine peptides (with or without CPP)

  • Cell culture medium

  • Target cell line

  • Transfection reagent (e.g., lipofectamine) or CPP conjugation kit

Procedure (using a transfection reagent):

  • Plate cells and allow them to adhere overnight.

  • On the day of the experiment, dilute the phosphopeptides and the transfection reagent separately in serum-free medium.

  • Combine the diluted peptide and transfection reagent and incubate to allow complex formation.

  • Add the peptide-reagent complexes to the cells and incubate for the desired time.

  • Replace the medium with complete medium and continue incubation.

  • Proceed with downstream assays.

Protocol 3: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cells treated with D- or L-phosphothreonine peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate reader

Procedure:

  • Plate cells in a 96-well plate and treat with peptides as described in Protocol 2.

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific phosphorylated proteins in cell lysates.[15][16][17]

Materials:

  • Cell lysates from treated cells

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated cells in lysis buffer on ice.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol 5: Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions.[18][19][20][21] This can be used to determine if a phosphothreonine-containing peptide disrupts the interaction between a phosphoprotein and its binding partner.

Materials:

  • Cell lysates from treated cells

  • Co-IP buffer

  • Antibody against the protein of interest

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting.

Conclusion

The study of D-phosphothreonine presents a compelling new frontier in chemical biology and drug development. While L-phosphothreonine's role in cellular signaling is well-established, the introduction of its D-enantiomer could offer novel ways to modulate these pathways with enhanced stability and potentially unique biological activities. The lack of direct comparative data highlights a significant knowledge gap. The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate the cellular effects of D-phosphothreonine, paving the way for a deeper understanding of phosphorylation-dependent signaling and the development of innovative therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of O-Phospho-DL-threonine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including the amino acid derivative O-Phospho-DL-threonine. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Due to conflicting hazard classifications from various suppliers, a conservative approach, treating the compound as corrosive, is recommended. However, always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if the material is dusty, a dust mask (e.g., N95) is advisable.[1]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hazard Classification Overview

There are discrepancies in the GHS classification for this compound among suppliers. It is crucial to be aware of these potential hazards.

Hazard StatementGHS ClassificationPictogramSource
Causes severe skin burns and eye damage[2][3]Skin Corrosion 1BGHS05 (Corrosion)PubChem, ChemicalBook
Causes serious eye damage[2]Eye Damage 1GHS05 (Corrosion)PubChem
Causes skin irritation[1]Skin Irritant 2GHS07 (Exclamation Mark)Sigma-Aldrich

Given the potential for severe skin and eye damage, it is prudent to handle this compound as a corrosive substance.

Step-by-Step Disposal Procedure

This procedure assumes the most conservative hazard classification (corrosive).

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect waste in a designated, compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound."

Step 2: Neutralization of Small Quantities (if deemed safe and permissible)

For very small quantities of aqueous solutions, neutralization may be an option only if approved by your institution's EHS guidelines. Corrosivity is a hazardous waste characteristic that can sometimes be treated by the generator without a specific permit.[4]

Experimental Protocol for Neutralization:

  • Work in a fume hood and wear all recommended PPE.

  • If the waste is a solid, dissolve it in a minimal amount of water.

  • Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide) to the this compound solution while stirring. The phosphate (B84403) group will make the solution acidic.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the basic solution dropwise until the pH is between 5.5 and 9.5.[4]

  • This neutralized solution may be suitable for drain disposal with copious amounts of water, but only if confirmed to be non-hazardous by other criteria and in accordance with local sewer regulations. [4][5]

Caution: Neutralization reactions can generate heat. Proceed slowly and cool the container if necessary.

Step 3: Disposal of Solid Waste and Larger Quantities

Solid this compound and larger quantities of solutions should be disposed of as hazardous chemical waste.

  • Ensure the waste is in a properly labeled, sealed, and compatible container.

  • Store the waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must also be handled properly.

  • Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After triple-rinsing, the container may be considered non-hazardous and can be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste consult_sds Consult Supplier SDS and Institutional EHS Policy start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe small_quantity Small Aqueous Quantity? ppe->small_quantity neutralize Neutralize to pH 5.5-9.5 (EHS Approval Required) small_quantity->neutralize Yes hazardous_waste Collect as Hazardous Waste small_quantity->hazardous_waste No / Solid Waste drain_disposal Drain Disposal with Copious Water (If Permitted by Local Regulations) neutralize->drain_disposal end End of Disposal Process drain_disposal->end label_container Label Container: 'Hazardous Waste, this compound' hazardous_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Phospho-DL-threonine
Reactant of Route 2
O-Phospho-DL-threonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。